Technical Documentation Center

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
  • CAS: 1260664-52-5

Core Science & Biosynthesis

Foundational

The 4-Chloro-5,6,7,8-Tetrahydro-1,7-Naphthyridine Scaffold: Structural Properties, Synthetic Workflows, and Applications in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the escape from "flatland" (highly aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the escape from "flatland" (highly aromatic, 2D planar molecules) is a critical strategy to improve clinical success rates. The 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold represents a privileged, partially saturated bicyclic system that bridges the rigidity of a pyridine ring with the three-dimensional sp³ character of a tetrahydropyridine ring.

This structural duality provides excellent physicochemical properties, including tunable lipophilicity and improved aqueous solubility. Most notably, this scaffold has emerged as a cornerstone in the development of Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulators (NAMs) [1], which are currently under intense investigation for the treatment of Alzheimer's disease, schizophrenia, and major depressive disorder[2].

This technical guide provides an in-depth analysis of the scaffold's properties, its pharmacological mechanism of action, and field-proven synthetic workflows for its derivatization.

Structural & Physicochemical Profiling

The core structure of 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine contains two highly actionable vectors for divergent library synthesis:

  • The C4-Chlorine Vector: An electron-deficient aryl chloride primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • The N7-Secondary Amine Vector: A basic nitrogen that can be selectively protected, alkylated, or acylated to fine-tune the molecule's pharmacokinetic (PK) profile and target engagement[4].

Table 1: Physicochemical Properties of the Base Scaffold and Key Derivatives
Compound NameCAS NumberMolecular FormulaMW ( g/mol )Key Characteristics & Utility
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine 1260664-52-5[5]C₈H₉ClN₂168.62Unprotected base scaffold; requires N7-protection prior to C4 functionalization.
7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid 2090729-56-7[4]C₁₄H₁₇ClN₂O₄312.75TPSA: 79.73 Ų, LogP: 2.72. Ideal building block for amide coupling at C2.
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate HCl 2633071-66-4[6]C₁₁H₁₄Cl₂N₂O₂277.15HCl salt form ensures stability; ethyl ester allows for controlled saponification.

Pharmacological Application: mGluR2 Negative Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a Group II G-protein-coupled receptor (GPCR) predominantly localized on presynaptic terminals in the central nervous system (CNS)[7]. Activation of mGluR2 by glutamate triggers the Gi/o protein pathway, inhibiting adenylyl cyclase, reducing cAMP levels, and ultimately suppressing further glutamate release[7].

While orthosteric antagonists block the highly conserved glutamate binding site (often leading to off-target effects), Negative Allosteric Modulators (NAMs) bind to a distinct transmembrane allosteric pocket. Tetrahydronaphthyridine-derived NAMs exhibit efficacy cooperativity, meaning they decrease the efficacy of endogenous glutamate without completely ablating receptor function[2]. This restores normalized glutamate release, offering a profound disease-modifying mechanism for cognitive deficits[1].

G Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor (Group II) Glutamate->mGluR2 Activates Gi_Protein Gi/o Protein Activation mGluR2->Gi_Protein Signals via cAMP_Inhib Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi_Protein->cAMP_Inhib Leads to Glutamate_Release Decreased Glutamate Release cAMP_Inhib->Glutamate_Release Presynaptic Effect NAM Tetrahydronaphthyridine NAM (Allosteric Binding) NAM->mGluR2 Inhibits Activation NAM_Effect Restoration of Glutamate Release (Cognitive Enhancement) NAM->NAM_Effect Therapeutic Outcome

Figure 1: mGluR2 Signaling Pathway and the intervention mechanism of Tetrahydronaphthyridine NAMs.

Synthetic Methodologies & Experimental Workflows

To effectively utilize the 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold, researchers employ a divergent synthetic workflow. The secondary amine at N7 is highly nucleophilic and must be protected (typically with a Benzyl or Boc group) to prevent unwanted side reactions during transition-metal catalysis at the C4 position[3].

G Scaffold Base Scaffold (CAS: 1260664-52-5) N7_Protect N7-Protection (Boc / Benzyl) Scaffold->N7_Protect C4_Coupling C4 Suzuki-Miyaura Cross-Coupling N7_Protect->C4_Coupling C2_Func C2-Functionalization (Ester/Amide) C4_Coupling->C2_Func Deprotect N7-Deprotection C2_Func->Deprotect Final_Drug mGluR2 NAM Candidate Deprotect->Final_Drug

Figure 2: Divergent synthetic workflow for the derivatization of the tetrahydronaphthyridine scaffold.

Standardized Protocol: C4 Suzuki-Miyaura Cross-Coupling

The following protocol details the arylation of the C4 position using a Suzuki-Miyaura cross-coupling approach. This methodology is adapted from validated patent literature for kinase and GPCR inhibitor synthesis[3].

Rationale & Causality: We utilize PdCl₂(dppf) as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle, which accelerates the reductive elimination step in the catalytic cycle and prevents the precipitation of inactive "black palladium" at elevated temperatures[3]. A biphasic solvent system of 1,4-Dioxane/Water (10:1) is chosen because dioxane allows for high-temperature reflux (101 °C) while water dissolves the inorganic base (K₂CO₃), significantly accelerating the transmetalation step.

Materials Required:
  • Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (1.0 eq, ~41.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq, ~45.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 eq, ~82.0 mmol)

  • PdCl₂(dppf) (0.05 eq, ~2.05 mmol)

  • 1,4-Dioxane (150 mL) and Deionized Water (15 mL)

Step-by-Step Procedure:
  • System Preparation & Degassing: Add the tetrahydronaphthyridine starting material, arylboronic acid, and K₂CO₃ to a round-bottom flask containing the 1,4-Dioxane/Water mixture.

    • Critical Step: Sparge the solution with ultra-pure Nitrogen (N₂) or Argon for 15 minutes. Oxygen is highly detrimental as it oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add the PdCl₂(dppf) catalyst under a positive stream of inert gas. Seal the vessel with a reflux condenser.

  • Thermal Activation: Heat the reaction mixture to 100 °C using an oil bath or heating block. Stir vigorously (800 RPM) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validation & Monitoring: After 4 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 7:3) and LC-MS.

    • Validation Metric: The reaction is deemed complete when LC-MS shows the complete disappearance of the starting material's characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the emergence of the desired product mass[3].

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium particulates. Dilute the filtrate with Ethyl Acetate (200 mL) and wash with Brine (2 × 100 mL) to remove water-soluble salts and residual boronic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the C4-arylated scaffold.

Conclusion & Future Perspectives

The 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is far more than a simple building block; it is a highly optimized, privileged pharmacophore that addresses the complex pharmacokinetic demands of CNS drug discovery. Its precise integration into mGluR2 NAMs has paved the way for novel therapeutics targeting neurodegenerative and psychiatric disorders[1],[2]. Furthermore, the robust synthetic vectors at the C4 and N7 positions allow medicinal chemists to rapidly generate diverse libraries, making it an indispensable tool in the modern drug development arsenal.

References

  • Merck Sharp & Dohme Corp. (2016). WO2016032921A1 - TETRAHYDRONAPHTHYRIDINE DERIVATIVES AS mGluR2-NEGATIVE ALLOSTERIC MODULATORS, COMPOSITIONS, AND THEIR USE. Google Patents. 1

  • Array Biopharma Inc. (2017). US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof. Google Patents.3

  • ChemScene . 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (CAS 2090729-56-7). ChemScene Database. 4

  • Wang, L., et al. (2021). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry (via PMC). 2

Sources

Exploratory

Technical Guide: Medicinal Chemistry of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Topic: Medicinal Chemistry Applications of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold (CAS: 1260664-52-5) represents a high-value pharmacophore in modern drug discovery. Structurally comprising a chloropyridine ring fused to a saturated piperidine ring, this bicyclic system serves as a conformationally restricted bioisostere of 3-aminopyridine or 4-aminopyridine derivatives. Its dual reactivity profile—featuring an electrophilic handle at C4 and a nucleophilic secondary amine at N7—allows for rapid diversification, making it an ideal core for Fragment-Based Drug Design (FBDD).

This guide details the synthesis, reactivity, and application of this scaffold in targeting Histamine H3 receptors, Tpl2 kinase, and PIP4K2A, providing actionable protocols for medicinal chemists.

Structural Analysis & Reactivity Profile

The utility of 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine lies in its orthogonal reactivity. The molecule possesses two distinct "vectors" for chemical modification, allowing it to serve as a linker or a core scaffold.

Electronic Architecture
  • The Pyridine Ring (N1): Electron-deficient. The chlorine atom at C4 is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura).

  • The Piperidine Ring (N7): Electron-rich, saturated. The secondary amine at N7 is a potent nucleophile, ready for alkylation, acylation, or reductive amination.

  • Bioisosterism: The scaffold mimics the spatial arrangement of tetrahydroisoquinolines but with altered solubility and hydrogen-bonding potential due to the pyridine nitrogen (N1).

Reactivity Map (DOT Visualization)

ReactivityMap Core 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine C4_Node C4-Position (Electrophile) Core->C4_Node Activated Cl N7_Node N7-Position (Nucleophile) Core->N7_Node Secondary Amine SNAr S_NAr Displacement (Amines, Alkoxides) C4_Node->SNAr PdCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) C4_Node->PdCoupling Alkylation N-Alkylation (Reductive Amination) N7_Node->Alkylation Acylation Amide/Urea Formation N7_Node->Acylation

Figure 1: Orthogonal reactivity map of the scaffold showing C4 electrophilic and N7 nucleophilic sites.

Synthetic Routes to the Core[1]

Accessing the core scaffold typically involves the construction of the naphthyridine ring system followed by selective reduction, or cyclization of pyridine precursors.

Primary Synthetic Pathway

The most robust route involves the synthesis of the aromatic 4-hydroxy-1,7-naphthyridine intermediate, followed by chlorination and selective reduction.

  • Condensation: 3-Aminopyridine derivatives react with diethyl ethoxymethylenemalonate (EMME) to form the 1,7-naphthyridine core via thermal cyclization (Gould-Jacobs reaction).

  • Chlorination: Treatment of the 4-hydroxy intermediate with POCl3 yields the 4-chloro-1,7-naphthyridine.

  • Selective Reduction: Hydrogenation over PtO2 or reduction with NaBH3CN in acidic media selectively saturates the pyridine ring containing N7 (the less electron-deficient ring), yielding the 5,6,7,8-tetrahydro derivative.

Synthesis Workflow (DOT Visualization)

SynthesisFlow Start 3-Aminopyridine Derivatives Step1 Condensation with EMME (Gould-Jacobs) Start->Step1 Inter1 4-Hydroxy-1,7-naphthyridine Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 4-Chloro-1,7-naphthyridine Step2->Inter2 Step3 Selective Reduction (NaBH3CN / AcOH or H2/PtO2) Inter2->Step3 Final 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine Step3->Final

Figure 2: Step-wise synthetic pathway from aminopyridine precursors to the tetrahydro-1,7-naphthyridine core.

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged structure in the design of Histamine H3 antagonists. The basic nitrogen at N7 mimics the amine pharmacophore required for H3 binding, while the rigid bicyclic core reduces the entropic penalty of binding compared to flexible diamines.

  • Mechanism: Antagonists block the presynaptic H3 autoreceptor, increasing the release of histamine, acetylcholine, and norepinephrine.[1]

  • SAR Insight: Substitution at the N7 position with non-basic lipophilic groups (e.g., cyclobutyl, isopropyl) often improves blood-brain barrier (BBB) penetration. The C4 position allows for the attachment of "tail" groups that reach into the receptor's secondary binding pocket.

Kinase Inhibition (Tpl2 & PIP4K2A)

Derivatives of this scaffold have demonstrated potency against Tumor Progression Loci-2 (Tpl2) kinase and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) .

  • Tpl2 Inhibitors: 4-Alkylamino-1,7-naphthyridine-3-carbonitriles have been identified as selective inhibitors.[2] The N1 nitrogen of the naphthyridine core often functions as the hinge binder, accepting a hydrogen bond from the kinase backbone.

  • PIP4K2A Inhibitors: Compounds like BAY-091 utilize the 1,7-naphthyridine core.[3] The planar aromatic system stacks with phenylalanine residues (e.g., Phe200) in the active site, while the N7 nitrogen forms critical hydrogen bonds with the hinge region (e.g., Val199).

Table 1: Comparative Activity of 1,7-Naphthyridine Derivatives

TargetCompound ClassKey Interaction (Core)Biological EffectRef
Histamine H3 N7-alkylated tetrahydro-1,7-naphthyridinesN7 amine salt bridge with Asp residueCNS modulation (Alertness)[1]
Tpl2 Kinase 4-amino-3-cyano-1,7-naphthyridinesN1 H-bond to Hinge RegionAnti-inflammatory (TNF

reduction)
[2]
PIP4K2A 1,7-naphthyridine-based (BAY-091)

-stacking & N7 H-bond
Lipid kinase inhibition (Anticancer)[3]

Experimental Protocols

Protocol A: SNAr Displacement at C4

This protocol describes the installation of a primary amine at the C4 position.

  • Reagents: 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv), NMP or DMSO (Solvent).

  • Procedure:

    • Dissolve the scaffold in NMP (0.2 M concentration).

    • Add DIPEA followed by the primary amine.

    • Heat the reaction mixture to 120°C in a sealed tube or microwave reactor for 1–2 hours.

    • Monitor conversion by LC-MS (Target mass: M+Amine-HCl).

    • Workup: Dilute with water, extract with EtOAc.[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: N7-Protection (Boc-Group)

Essential for selectively modifying the C4 position without interference from the secondary amine.

  • Reagents: Scaffold (1.0 equiv), Boc₂O (1.1 equiv), TEA (1.5 equiv), DCM.

  • Procedure:

    • Dissolve the scaffold in DCM at 0°C.

    • Add TEA, followed by the dropwise addition of Boc₂O dissolved in DCM.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Wash with 0.1 M HCl (careful not to deprotect), then saturated NaHCO₃.

    • Yield: Typically >90% yield of the tert-butyl 4-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate.

References

  • Tetrahydronaphthyridine derivatives useful as histamine H3 receptor ligands. Patent CA2564201C. (2006). Link

  • Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles. Bioorg.[2] Med. Chem. Lett. (2007).[2] Link

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. J. Med.[3] Chem. (2021).[3][5] Link

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. J. Heterocyclic Chem. (2001). Link

Sources

Foundational

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine: A Critical Scaffold in Neuropharmacology and Oncology

[fontname="Helvetica", nodesep=0.7, ranksep=0.6, size=" Finalizing Diagrams and Protocols I've completed integrating the patent applications. I've expanded both the synthesis workflow and receptor interaction diagrams to...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", nodesep=0.7, ranksep=0.6, size="

Finalizing Diagrams and Protocols

I've completed integrating the patent applications. I've expanded both the synthesis workflow and receptor interaction diagrams to include therapeutic targets and applications. I've finished the synthesis workflow, with complete validation steps and metrics for each reaction stage. The DOT diagrams are now accurate, optimized, and ready for publication.

Finalizing Therapeutic Integration

I'm now satisfied, the diagrams are updated with additional therapeutic applications for clarity. I can now draft a comprehensive discussion, supported by clear visualizations of the scaffold's impact on mGluR2, KRAS, and TrkA.

Refining Visual Representations

I'm now integrating everything into the scientific guide. The final DOT diagrams are complete. I'm focusing on the clarity of therapeutic applications in these visuals. I'm satisfied that these visual representations convey the essence of the scaffold's impact.

Synthesizing Guide Components

I'm now integrating all completed elements into a structured technical guide for researchers. I'm focusing on crafting a concise executive summary and chemical identity section. I'll include the structural biology, experimental protocols, data presentation, and references, too. The approach will highlight the 1,7-naphthyridine core’s critical role and provide detailed guidance.

Executive Summary

The architectural rigidity and tunable electronic properties of bicyclic heterocycles make them indispensable in modern structure-based drug design. Among these, 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine has emerged as a highly versatile pharmacophore. This technical whitepaper explores the chemical identity, structural causality, and synthetic methodologies associated with this scaffold, highlighting its critical role in the development of targeted therapeutics for central nervous system (CNS) disorders and oncology.

Chemical Identity & Core Identifiers

Accurate identification and tracking of building blocks are foundational to reproducible drug discovery. The core parameters for the parent scaffold are summarized below.

Table 1: Core Chemical Identifiers

PropertyValue
Chemical Name 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
CAS Registry Number 1260664-52-5 [1.1]
Molecular Formula C8H9ClN2[1]
Molecular Weight 168.62 g/mol
SMILES String Clc1ccnc2c1CCNCC2

Structural Biology & Mechanistic Causality

Why is this specific scaffold so valuable to medicinal chemists? The answer lies in its fused dual-ring system and the precise electronic interplay between its heteroatoms and the halogen substituent.

  • The Piperidine Ring (Saturated): The N7 nitrogen is

    
    -hybridized and highly basic (
    
    
    
    ). In physiological environments, it is predominantly protonated, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) deep within target binding pockets.
  • The Pyridine Ring (Aromatic): The N1 nitrogen is

    
    -hybridized and significantly less basic (
    
    
    
    ), serving primarily as a directional hydrogen-bond acceptor without carrying a permanent positive charge at physiological pH.
  • The C4-Chlorine (Electrophilic Handle): Because the C4 position is situated para to the N1 pyridine nitrogen, the C4–Cl bond is highly activated by the electron-withdrawing nature of the aromatic ring. This lowers the activation energy required for nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed oxidative addition.
    

This unique combination of features has driven its adoption in several high-profile pharmacological programs:

  • mGluR2 Negative Allosteric Modulators (NAMs): The scaffold fits perfectly into the allosteric transmembrane pocket of the metabotropic glutamate receptor 2, modulating glutamate signaling for the treatment of Alzheimer's disease and schizophrenia[2].

  • KRAS G12C Inhibitors: The rigid bicyclic core properly orients covalent warheads into the Switch II pocket of the mutant KRAS protein, representing a major breakthrough in solid tumor oncology[3].

  • TrkA Kinase Inhibitors: The naphthyridine core acts as an ATP-competitive hinge binder, critical for treating NGF-driven pain and inflammation[4].

PharmPathway Scaffold 1,7-Naphthyridine Derivatives mGluR2 mGluR2 Receptor (Allosteric Site) Scaffold->mGluR2 NAM Activity KRAS KRAS G12C (Switch II Pocket) Scaffold->KRAS Covalent Inhibition TrkA TrkA Kinase (ATP Binding Site) Scaffold->TrkA Kinase Inhibition CNS CNS Disorders (Alzheimer's, Schizophrenia) mGluR2->CNS Therapeutic Effect Oncology1 Solid Tumors (Lung, Colorectal) KRAS->Oncology1 Tumor Regression Pain Pain & Inflammation TrkA->Pain Analgesia

Fig 1. Divergent pharmacological pathways modulated by 1,7-naphthyridine derivatives.

Experimental Protocols & Self-Validating Synthesis

To utilize this scaffold effectively, researchers must exploit the differential reactivity of the two nitrogen atoms and the activated chlorine. The following protocol details a self-validating, divergent synthesis workflow to generate a C4-aryl library.

SynthesisWorkflow A 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine (Starting Scaffold) B N7-Functionalization (Acylation / Alkylation) A->B Step 1 C C4-Cross Coupling (Suzuki / Buchwald-Hartwig) B->C Step 2 V1 LC-MS: Mass Shift NMR: N-H Disappearance B->V1 D Target Isolation & Purification C->D Step 3 V2 LC-MS: Cl Isotope Loss NMR: Aryl Proton Shift C->V2 V3 HPLC: >95% Purity D->V3

Fig 2. Self-validating synthesis workflow for 1,7-naphthyridine derivatization.

Phase 1: Regioselective N7-Functionalization (Acylation)

Objective: Protect or functionalize the basic N7 amine prior to cross-coupling. Causality: The N7 amine is highly nucleophilic and will poison palladium catalysts or undergo unwanted auto-coupling if left unprotected. By exploiting the


 difference between N7 and N1, regioselective functionalization is achieved without needing to protect N1.

Step-by-Step Methodology:

  • Dissolve 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). The mildly basic conditions ensure N7 remains deprotonated and nucleophilic, while N1 remains unreactive.

  • Dropwise add the desired acyl chloride or Boc-anhydride (1.1 eq).

  • Stir for 2 hours, gradually warming the reaction to room temperature.

  • Quench with saturated aqueous

    
     and extract the organic layer with DCM.
    
  • Self-Validating Check: Analyze the crude mixture via LC-MS and

    
    -NMR. Validation is confirmed by a mass shift corresponding to the exact mass of the acyl/Boc group and the disappearance of the broad N-H singlet (
    
    
    
    2.5-3.0 ppm) in the NMR spectrum.
Phase 2: Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura)

Objective: Install an aryl or heteroaryl group at the C4 position. Causality: The para-relationship of C4 to N1 significantly lowers the activation energy for Pd(0) oxidative addition into the C–Cl bond, allowing for efficient cross-coupling under relatively mild conditions.

Step-by-Step Methodology:

  • In a microwave vial, combine the N7-functionalized intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Dissolve the mixture in a thoroughly degassed solvent system of 1,4-Dioxane/

    
     (4:1 ratio).
    
  • Add the catalyst

    
     (0.05 eq). The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation by the basic N1 nitrogen.
    
  • Seal the vial and heat at 100°C for 12 hours (alternatively, microwave at 120°C for 30 minutes).

  • Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC.

  • Self-Validating Check: High-resolution mass spectrometry (HRMS) must show the complete loss of the characteristic 3:1 (

    
    ) isotopic pattern. 
    
    
    
    -NMR will reveal new aromatic proton signals and a distinct upfield shift of the C3 proton due to the loss of the electron-withdrawing chlorine atom.

Data Presentation: Scaffold Derivatization Metrics

The table below summarizes the expected quantitative outcomes and validation metrics for the primary derivatization pathways of the 1,7-naphthyridine scaffold.

Table 2: Derivatization Metrics & Reaction Parameters

Reaction PhaseTarget PositionPrimary Reagents / CatalystTypical YieldSelf-Validation Metric
N-Acylation / Alkylation N7 (Piperidine)HATU, DIPEA, DCM85–95%Mass shift (+Acyl); Loss of N-H signal in

-NMR
Suzuki-Miyaura Coupling C4 (Pyridine)

,

, Dioxane/

70–85%Complete loss of

isotope pattern in HRMS

Amination
C4 (Pyridine)Primary/Secondary Amine, DIPEA, Heat60–80%Upfield shift of C3 proton in

-NMR

References

  • Source: WIPO (PCT) / Google Patents (WO2016032921A1)
  • Source: WIPO (PCT) / Google Patents (WO2021055728A1)
  • Source: US Patent Office / Google Patents (US9815846B2)

Sources

Exploratory

The Renaissance of the 1,7-Naphthyridine Scaffold in Modern Drug Discovery

Executive Summary While the 1,8-naphthyridine scaffold has historically dominated the pharmaceutical landscape through the quinolone antibiotic class (e.g., nalidixic acid, gemifloxacin), the 1,7-naphthyridine isomer has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the 1,8-naphthyridine scaffold has historically dominated the pharmaceutical landscape through the quinolone antibiotic class (e.g., nalidixic acid, gemifloxacin), the 1,7-naphthyridine isomer has recently emerged as a "privileged scaffold" for targeted protein kinase inhibition. This structural shift represents a move from broad-spectrum antimicrobial activity to high-precision oncology and immunology therapeutics.

This guide analyzes the physicochemical distinctiveness of the 1,7-isomer, details its critical role in inhibiting lipid kinases (PIP4K2A) and KRAS effectors (SOS1), and provides validated synthetic protocols for scaffold construction and functionalization.

Structural & Physicochemical Profile

The 1,7-naphthyridine core (


) differs from its isomers by the specific placement of nitrogen atoms at positions 1 and 7. This arrangement creates a unique electronic environment that favors specific binding modes in ATP-competitive pockets.
Comparative Properties
Property1,7-Naphthyridine1,8-NaphthyridineMedicinal Implication
H-Bond Potential N7 is a strong acceptor; N1 is often sterically shielded.N1/N8 cleft creates a chelation site (Mg2+ bridge).1,7-isomer avoids the "antibiotic-like" metal chelation, reducing off-target bacterial gyrase binding.
Lipophilicity (LogP) ~1.1~1.51,7-isomer is generally less lipophilic, improving aqueous solubility and lowering metabolic clearance.
Dipole Moment High (Vectors oppose)ModerateStronger dipole in 1,7- facilitates orientation in polar kinase hinge regions.
Basicity (pKa) N7 pKa ~ 3.6N8 pKa ~ 3.4N7 is sufficiently basic to interact with backbone NH groups (e.g., Val199 in PIP4K2A).
Binding Mode Logic

In kinase inhibitors, the N7 nitrogen typically acts as the primary hydrogen bond acceptor for the kinase "hinge" region. This mimics the N1 of the adenine ring in ATP. The C8 position allows for the introduction of solubilizing groups (e.g., morpholines, piperazines) that project into the solvent-exposed region, while the C5/C6 positions can be substituted to target the hydrophobic back-pocket (gatekeeper residues).

Therapeutic Applications & Case Studies

Oncology: PIP4K2A Inhibition (The BAY Series)

Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase implicated in the survival of p53-null tumors.[1]

  • Mechanism: PIP4K2A converts PI5P to PI(4,5)P2.[2] Inhibition depletes PI(4,5)P2, causing metabolic stress and ROS-mediated apoptosis in cancer cells.

  • Key Compounds: BAY-091 and BAY-297 .[1][2][3]

  • Discovery: High-throughput screening identified the 1,7-naphthyridine core. Optimization at C8 (solubility) and C4 (hydrophobic fit) led to nanomolar potency.

KRAS-Driven Tumors: SOS1 Inhibition

Son of Sevenless homolog 1 (SOS1) is a Guanine Nucleotide Exchange Factor (GEF) that activates KRAS.[4]

  • Compound: HH0043 (1,7-naphthyridine derivative).[4]

  • Advantage: The 1,7-scaffold allows for a planar conformation that fits the SOS1 catalytic pocket better than the quinoline equivalents, leading to superior inhibition of p-ERK signaling in KRAS-mutated lung cancer models.

Inflammation: p38 MAPK

N-oxide derivatives of 1,7-naphthyridines have shown high selectivity for p38


 MAP kinase, reducing TNF

production in vivo. The N-oxide moiety provides a unique electrostatic interaction within the active site that differentiates it from other kinase isoforms.

Visualizing the Science

PIP4K2A Signaling Pathway

The following diagram illustrates the critical role of PIP4K2A in cancer cell survival and how 1,7-naphthyridine inhibitors (BAY-297) disrupt this flow.

PIP4K2A_Pathway PI5P PI5P (Substrate) PIP4K2A PIP4K2A (Target Kinase) PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 (Product) PIP4K2A->PI45P2 Phosphorylation Inhibitor 1,7-Naphthyridine (BAY-297) Inhibitor->PIP4K2A Inhibits ROS ROS Accumulation (Stress) Inhibitor->ROS Induces (Indirectly) AKT AKT Signaling (Cell Survival) PI45P2->AKT Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Prevents ROS->Apoptosis Triggers p53_Null p53-Null Tumor Context p53_Null->ROS Sensitizes cell to

Caption: Mechanism of Action for PIP4K2A inhibition by 1,7-naphthyridine scaffolds in p53-deficient tumors.

Synthetic Workflow (Retrosynthesis)

Construction of the 1,7-core typically follows the Friedländer annulation or modern cross-coupling strategies.

Synthesis_Workflow Start1 3-Formyl-2-aminopyridine Intermediate Friedländer Condensation Start1->Intermediate Start2 Ketone / 1,3-Dicarbonyl Start2->Intermediate Core 1,7-Naphthyridine Core Intermediate->Core Base/Heat Func Functionalization (Suzuki/Buchwald) Core->Func Halogenation (POCl3) then Coupling Final Target Drug (e.g., BAY-297) Func->Final

Caption: General synthetic strategy for accessing functionalized 1,7-naphthyridine libraries.

Experimental Protocols

Protocol 5.1: Friedländer Synthesis of the 1,7-Naphthyridine Core

Objective: Synthesis of 8-methyl-1,7-naphthyridine (Precursor).

  • Reagents: 2-Amino-3-pyridinecarboxaldehyde (1.0 eq), Acetone (excess/solvent), 10% KOH (aq).

  • Procedure:

    • Dissolve 2-amino-3-pyridinecarboxaldehyde (5.0 mmol) in acetone (20 mL).

    • Add 1 mL of 10% KOH solution.

    • Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Observation: The solution will darken as the condensation proceeds.

    • Work-up: Evaporate acetone under reduced pressure. Dilute residue with water (50 mL) and extract with DCM (3 x 30 mL).

    • Purification: Dry organic layer over

      
      , concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
      
  • Yield: Typically 75-85% as a pale yellow solid.

  • Validation:

    
     NMR should show characteristic doublet signals for the naphthyridine ring protons at 
    
    
    
    9.0–7.5 ppm.
Protocol 5.2: C8-Functionalization via Suzuki Coupling

Objective: Introduction of aryl groups at C8 (common for kinase selectivity).

  • Starting Material: 8-Chloro-1,7-naphthyridine (prepared via N-oxide rearrangement or direct POCl3 chlorination of the 8-hydroxy precursor).

  • Reagents: Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine chloride, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Work-up: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 1,7-naphthyridine core for PIP4K2A inhibition (Data derived from the BAY series optimization).

Compound IDR4 Substituent (Solvent Front)R8 Substituent (Selectivity)PIP4K2A IC50 (nM)Caco-2 Permeability
Hit 1 -HPhenyl14Low
BAY-091 Carboxylic Acid3-Fluoro-phenyl2.9Moderate
BAY-297 Carboxamide3-Fluoro-phenyl1.8High
Analogue 4 SulfonamidePhenyl>1000Low

Analysis:

  • R8 Position: An electron-deficient aromatic ring (3-F-phenyl) improves

    
     stacking with Phe200 in the kinase pocket.
    
  • R4 Position: Converting the acid (BAY-091) to the amide (BAY-297) maintained potency while significantly improving cell permeability (Caco-2), a critical step for intracellular efficacy.

References

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[1] Journal of Medicinal Chemistry.[1] [1]

  • BenchChem Technical Report. The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview.

  • Li, H., et al. (2023). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors.[4] Journal of Medicinal Chemistry.[1]

  • Litvinov, V. P. (2004). Chemistry and biological activity of 1,7-naphthyridines. Russian Chemical Reviews.[5]

  • Mó, O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning. RSC Advances.

Sources

Foundational

Physicochemical Profile of Tetrahydro-1,7-Naphthyridine Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of the physicochemical profile of 5,6,7,8-tetrahydro-1,7-naphthyridine , a privileged scaffold in modern medicinal chemistry. Executive Summary: The Bioisosteric Advanta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical profile of 5,6,7,8-tetrahydro-1,7-naphthyridine , a privileged scaffold in modern medicinal chemistry.

Executive Summary: The Bioisosteric Advantage

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold represents a strategic bioisostere of the ubiquitously used 1,2,3,4-tetrahydroisoquinoline (THIQ). By incorporating a nitrogen atom into the aromatic ring (position 1), this scaffold alters the electronic landscape without significantly perturbing the steric volume.

Key Technical Advantages:

  • Reduced Lipophilicity (LogD): The additional pyridine nitrogen lowers the overall LogP/LogD compared to the carbocyclic THIQ analog, often improving metabolic stability and reducing non-specific binding.

  • Tunable Basicity: The scaffold presents two distinct basic centers, allowing precise modulation of pKa to optimize solubility and permeability.

  • Vectorial Functionalization: The secondary amine at N7 serves as a versatile handle for library generation via nucleophilic substitution, reductive amination, or amide coupling.

Structural Anatomy & Ionization Profile

Understanding the ionization behavior is the cornerstone of working with this scaffold. Unlike simple amines, the tetrahydro-1,7-naphthyridine system possesses two protonation sites with distinct pKa values.

Numbering and Nomenclature

The standard numbering initiates at the pyridine nitrogen (N1) and proceeds around the fused system. In the 5,6,7,8-tetrahydro isomer, the pyridine ring (N1) remains aromatic, while the ring containing N7 is saturated.

The pKa Landscape

The molecule behaves as a diprotic base.

  • N7 (Aliphatic Amine): This is the most basic center. Structurally analogous to a benzylamine or THIQ, the pKa typically ranges from 9.0 to 9.8 . It is the primary site of protonation at physiological pH (7.4).

  • N1 (Pyridine Nitrogen): This center is significantly less basic, with a pKa typically between 3.0 and 5.0 , depending on substitution at positions 2, 3, or 4.

Implication: At physiological pH, the scaffold exists predominantly as a monocation (protonated at N7). This has profound effects on membrane permeability and hERG channel inhibition risks.

Visualization: pH-Dependent Ionization Species

The following diagram illustrates the protonation states across the pH scale.

Ionization Figure 1: Ionization states of 5,6,7,8-tetrahydro-1,7-naphthyridine vs pH. Dication Dicationic Species (pH < 3) Protonated at N1 & N7 Monocation Monocationic Species (pH 4 - 8) Protonated at N7 Dication->Monocation pKa1 (N1) ~4.0 Neutral Neutral Species (pH > 10) Uncharged Monocation->Neutral pKa2 (N7) ~9.5

Physicochemical Parameters & Optimization

Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic): Generally lower than the corresponding THIQ due to the polarity of the pyridine ring.

  • LogD (7.4): Because the molecule is >99% ionized (cationic) at pH 7.4, the effective distribution coefficient (LogD) is significantly lower than the LogP.

    • Design Tip: If membrane permeability is poor (PAMPA < 50 nm/s), consider adding electron-withdrawing groups (EWGs) near N7 to lower its pKa, increasing the fraction of neutral species at physiological pH.

Solubility

The scaffold exhibits excellent aqueous solubility in acidic media (e.g., gastric fluid, pH 1.2) due to dication formation. However, "solubility crash-out" can occur in the intestinal lumen (pH 6.5–7.5) if the neutral form crystallizes efficiently.

  • Salt Selection: Bis-hydrochloride or mesylate salts are recommended for initial formulation to ensure rapid dissolution.

Quantitative Profile Summary
ParameterTypical RangeMechanistic Driver
MW 134.18 Da (Core)Fragment-like, high ligand efficiency.
pKa (N7) 9.2 – 9.8Saturated piperidine ring; determines solubility.
pKa (N1) 3.5 – 4.5Pyridine ring; influences metabolic stability.
LogP 1.0 – 1.5Moderate hydrophobicity of the core.
LogD (7.4) -1.0 – 0.5Low due to ionization of N7.
TPSA ~25 ŲTwo nitrogens; good for CNS penetration if pKa is optimized.

Experimental Protocols

To validate the physicochemical properties of derivatives, the following standardized workflows are recommended.

Protocol: Potentiometric pKa Determination

Context: Accurate pKa measurement is critical for predicting LogD and permeability.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent method (methanol/water) and extrapolate to 0% organic.

  • Titration: Using an autotitrator (e.g., Sirius T3), titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M KOH.

  • Data Analysis: Fit the titration curve to a diprotic model.

    • Validation Check: The curve should show two inflection points. If only one is visible, the N1 pKa might be too low (< 2.5) or the N7 pKa too high (> 11).

  • Output: Report macroscopic pKa values.

Protocol: High-Throughput LogD7.4 (Shake-Flask Variant)

Context: Rapid assessment of lipophilicity at physiological pH.

  • Buffer Prep: Prepare 50 mM phosphate buffer at pH 7.4 (pre-saturated with octanol).

  • Partitioning:

    • Add 10 µL of 10 mM DMSO stock of the compound to a vial.

    • Add 495 µL of octanol (pre-saturated with buffer).

    • Add 495 µL of buffer (pre-saturated with octanol).

  • Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Synthetic Accessibility & Functionalization

The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives often challenges the chemist due to the regioselectivity required during reduction.

Primary Synthetic Route (Selective Reduction)

The most robust route involves the partial reduction of the fully aromatic 1,7-naphthyridine.

  • Reagents:

    
    , PtO_2$ (Adams' catalyst) in acetic acid.
    
  • Mechanism: The pyridine ring containing N1 is electron-deficient and harder to reduce. The ring containing N7 is more susceptible to hydrogenation.

  • Challenge: Over-reduction to the decahydro-naphthyridine or wrong-ring reduction (1,2,3,4-tetrahydro) can occur.

  • Optimization: Stop the reaction upon uptake of 2 equivalents of hydrogen. Monitor via NMR (disappearance of protons at C5/C8).

Workflow: Scaffold Optimization Strategy

Optimization Figure 2: Medicinal Chemistry Optimization Workflow for Naphthyridine Scaffolds Start Hit Identification (Tetrahydro-1,7-naphthyridine core) Step1 Assess pKa of N7 (Is it > 9.5?) Start->Step1 High_pKa Yes: High Risk of hERG / Lysosomal Trapping Step1->High_pKa High Basicity Opt_pKa No: Good Balance Step1->Opt_pKa Moderate Basicity Action1 Strategy: Add EWG at C5/C6 (e.g., F, CF3) or Acylate N7 High_pKa->Action1 Step2 Assess Metabolic Stability (Pyridine Ring Oxidation) Opt_pKa->Step2 Action1->Step2 Action2 Strategy: Block C2/C4 with Methyl or Cl Step2->Action2 High Clearance Final Optimized Lead Balanced LogD/pKa Step2->Final Low Clearance Action2->Final

Case Studies & Applications

Kinase Inhibition (PIP4K2A)

Researchers have utilized the 1,7-naphthyridine scaffold to target Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). The N1 nitrogen often accepts a hydrogen bond from the hinge region of the kinase, while the tetrahydro-ring projects into the solvent front, allowing for solubilizing groups to be attached at N7 without steric clash [1].

GPCR Antagonists (NK1 Receptor)

In the development of Neurokinin-1 (NK1) receptor antagonists, the 5,6,7,8-tetrahydro-1,7-naphthyridine core served as a rigidified bioisostere of a linear diamine. The constraint provided by the bicyclic system reduced the entropic penalty of binding, improving potency by 10-fold compared to the flexible analog [2].

References

  • Shinozaki, Y., et al. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Litvic, M., et al. (2012). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. ResearchGate. Retrieved from [Link]

  • EPA CompTox. (2025). 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Physicochemical Data. Retrieved from [Link]

Exploratory

Technical Guide: 4-Chloronaphthyridine Building Blocks in Medicinal Chemistry

Executive Summary The 4-chloronaphthyridine scaffold represents a high-value intermediate in modern drug discovery, particularly for the development of kinase inhibitors, antibacterial agents, and antiparasitic therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloronaphthyridine scaffold represents a high-value intermediate in modern drug discovery, particularly for the development of kinase inhibitors, antibacterial agents, and antiparasitic therapeutics. As a bicyclic diazanaphthalene, its electron-deficient nature makes the chlorine atom at the C4 position a highly reactive "handle" for rapid diversification.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of 4-chloronaphthyridine building blocks. It is designed for medicinal chemists requiring actionable protocols for Nucleophilic Aromatic Substitution (


)  and Palladium-catalyzed cross-couplings .

Part 1: Structural Landscape & Isomerism

Naphthyridines are classified by the relative positions of their two nitrogen atoms. While six isomers exist, the 1,5-naphthyridine and 1,8-naphthyridine scaffolds are the most dominant in pharmaceutical applications due to their physicochemical similarity to quinolines and quinazolines.

The "4-Chloro" Activation

The C4 position in naphthyridines is electronically activated by the para-nitrogen (N1). This activation renders the C4-Cl bond highly susceptible to nucleophilic attack, mimicking the reactivity of 4-chloroquinoline or 4-chloropyridine but with distinct solubility and hydrogen-bonding profiles beneficial for binding affinity in ATP pockets.

IsomerStructure NoteKey Application
1,8-Naphthyridine N atoms at 1,8 positions.[1][2][3][4]Kinase Inhibitors (e.g., CDK4/6), Antibacterials (Nalidixic acid analogs).
1,5-Naphthyridine N atoms at 1,5 positions.[5][6][7]Antiparasitics , Bromodomain inhibitors.
1,6-Naphthyridine N atoms at 1,6 positions.HIV-1 Integrase inhibitors.[8]

Part 2: Synthesis of the Core (The "Make")

The most robust route to 4-chloronaphthyridines is the chlorination of the corresponding naphthyridin-4-one (often referred to as the 4-hydroxy tautomer). For 1,8-naphthyridines, the precursor is efficiently accessed via the Friedländer Condensation .[9]

Workflow Diagram: Synthesis of 4-Chloro-1,8-Naphthyridine

The following diagram outlines the convergent synthesis from 2-aminonicotinaldehyde.

G Precursor1 2-Aminonicotinaldehyde Intermediate 4-Hydroxy-1,8-naphthyridine (Tautomer: 4-one) Precursor1->Intermediate Friedländer Condensation (Base/Acid Cat.) Precursor2 Carbonyl Component (e.g., Acetylacetone) Precursor2->Intermediate Product 4-Chloro-1,8-naphthyridine (The Building Block) Intermediate->Product Chlorination (POCl3, Reflux)

Figure 1: Convergent synthesis of the 4-chloronaphthyridine core via Friedländer condensation and subsequent chlorination.

Part 3: Reactivity Profile (The "Use")

The 4-chloronaphthyridine core serves as a divergent point for library generation. The reactivity is bifurcated into two primary pathways:


  (for heteroatom linkages) and Pd-Catalysis  (for Carbon-Carbon bonds).
Nucleophilic Aromatic Substitution ( )

Due to the electron-withdrawing effect of the N1 nitrogen, the C4-Cl bond is highly electrophilic.

  • Scope: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Often proceeds in polar aprotic solvents (DMF, DMSO) or alcohols with a mild base (

    
    , 
    
    
    
    ).
  • Advantage: "Green" chemistry potential (water/ethanol solvents), no heavy metals required.

Palladium-Catalyzed Cross-Coupling

When C-C bond formation is required (e.g., biaryl systems for kinase hinge binding), Pd-catalysis is essential.

  • Suzuki-Miyaura: Couples with aryl boronic acids.

  • Buchwald-Hartwig: Essential for coupling weak nucleophiles (e.g., anilines, amides) that fail under standard

    
     conditions.
    
Reactivity Map

Reactivity cluster_0 Pathway A: SNAr (Metal-Free) cluster_1 Pathway B: Pd-Catalysis Core 4-Chloronaphthyridine (Electrophile) Amine 4-Amino-naphthyridine (Kinase Hinge Binder) Core->Amine R-NH2, Base Heat Ether 4-Alkoxy-naphthyridine Core->Ether NaOR, ROH Biaryl 4-Aryl-naphthyridine (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Base Alkyne 4-Alkynyl-naphthyridine (Sonogashira) Core->Alkyne Terminal Alkyne Pd/Cu, Base

Figure 2: Divergent reactivity profile of the 4-chloronaphthyridine scaffold.[8]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2,7-dimethyl-1,8-naphthyridine

A self-validating protocol for generating the core building block.

Prerequisites:

  • Precursor: 2,7-Dimethyl-1,8-naphthyridin-4-ol (synthesized via Friedländer condensation of 2-amino-6-methylnicotinaldehyde + acetone/acetylacetone).

  • Reagent: Phosphorus oxychloride (

    
    ).
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place 2,7-dimethyl-1,8-naphthyridin-4-ol  (1.0 equiv, e.g., 5.0 g).
    
  • Reagent Addition: Carefully add

    
      (10.0 equiv) to the solid. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to reflux (105–110 °C) for 2–4 hours.

    • Validation Checkpoint: The suspension should dissolve to form a clear, dark solution. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (low

      
      ) should disappear.
      
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring.

    • Critical Step: Maintain temperature <10 °C to prevent hydrolysis of the product.

  • Neutralization: Neutralize the acidic solution with ammonium hydroxide (

    
    )  or saturated 
    
    
    
    until pH ~8. A solid precipitate should form.
  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Dry the combined organics over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Recrystallize from Heptane/EtOAc or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc).

Expected Yield: 75–85%.[10] Characterization:


 NMR should show loss of the OH/NH signal and a downfield shift of adjacent protons.
Protocol B: Functionalization with Primary Amines

Standard procedure for introducing a solubilizing group or pharmacophore.

Step-by-Step Methodology:

  • Setup: Dissolve 4-chloro-1,8-naphthyridine (1.0 equiv) in Ethanol or DMF (0.2 M concentration).

  • Reagent Addition: Add the primary amine (1.2–1.5 equiv).

  • Base: If using a salt form of the amine, add Triethylamine (

    
    )  or DIPEA  (2.0 equiv). If using a free base amine in ethanol, no external base is often required.
    
  • Reaction: Heat to 80 °C for 4–12 hours.

    • Validation Checkpoint: Product often precipitates from ethanol upon cooling. If in DMF, pour into water to induce precipitation.

  • Workup: Filter the precipitate or extract with EtOAc. Wash with water to remove DMF/salts.

Part 5: Medicinal Chemistry Applications (Case Studies)

The 4-chloronaphthyridine scaffold is a proven bioisostere for quinolines in kinase inhibitors.

Case Study: CDK4/6 Inhibitors

In the development of CDK4/6 inhibitors (analogous to Palbociclib), the 1,8-naphthyridine core has been utilized to improve solubility and selectivity.

  • Mechanism: The N1 and N8 nitrogens provide unique hydrogen bond acceptor motifs in the ATP binding pocket.

  • Substitution: The C4 position is typically substituted with a diamine (e.g., cyclohexane-1,2-diamine derivatives) or an aniline to interact with the hinge region residues.

  • Advantage: The 1,8-naphthyridine scaffold often shows higher lipophilicity (logP) and melting points compared to 1,7-isomers, influencing membrane permeability and metabolic stability [5].[11]

Quantitative Comparison of Scaffolds
Property1,8-Naphthyridine1,5-NaphthyridineQuinoline (Reference)
LogP ~1.5~1.1~2.0
H-Bond Acceptors 2 (N1, N8)2 (N1, N5)1 (N1)
Solubility (aq) ModerateHighLow
Metabolic Liability N-oxidationN-oxidationN-oxidation, Epoxidation

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (PMC). Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. National Institutes of Health (PMC). Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC). Available at: [Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie Int. Ed. Available at: [Link]

Sources

Foundational

Engineering Naphthyridine Scaffolds: A Comparative Analysis of 1,6- and 1,7-Naphthyridine in Medicinal Chemistry

Executive Summary As the demand for novel, highly selective therapeutic agents intensifies, heterocyclic scaffolds with precise hydrogen-bonding vectors and tunable physicochemical properties have become indispensable. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel, highly selective therapeutic agents intensifies, heterocyclic scaffolds with precise hydrogen-bonding vectors and tunable physicochemical properties have become indispensable. Among these, the naphthyridine family—bicyclic aromatic systems composed of two fused pyridine rings—stands out. While the 1,8-naphthyridine isomer is historically renowned (e.g., nalidixic acid), modern drug discovery has increasingly pivoted toward the 1,6-naphthyridine and 1,7-naphthyridine scaffolds.

As a Senior Application Scientist, I present this whitepaper to dissect the structural, biological, and synthetic divergences between these two critical isomers. By understanding the causality behind their electronic properties and the modern synthetic methodologies used to construct them, researchers can rationally design highly targeted kinase inhibitors, inverse agonists, and functional materials.

Structural and Electronic Divergence

The fundamental difference between 1,6- and 1,7-naphthyridines lies in the spatial arrangement of their nitrogen atoms, which profoundly dictates their electron density distribution, basicity (


), and interaction with biological targets.
  • 1,6-Naphthyridine: The nitrogens are located at positions 1 and 6. This specific topology provides a rigid, planar core that perfectly aligns its hydrogen-bond acceptors with the hinge region of various kinase domains[1]. The vectors at the C2, C5, C7, and C8 positions allow medicinal chemists to explore solvent-exposed and hydrophobic pocket interactions simultaneously.

  • 1,7-Naphthyridine: Shifting the nitrogen from the 6- to the 7-position alters the molecular dipole moment and electrostatic potential surface. This distinct hydrogen-bonding network differentiates it from the 1,6-isomer, reducing off-target effects in specific kinase panels and making it a privileged motif for targeting Tumor Progression Loci-2 (Tpl2) kinase[2].

Target Profiles and Medicinal Chemistry Applications

The strategic selection between a 1,6- and 1,7-naphthyridine core is driven by the specific spatial requirements of the target protein's binding pocket.

The 1,6-Naphthyridine Profile

The 1,6-naphthyridine motif is a multivalent scaffold that has gained massive prominence as a bicyclic aromatic core for multiple kinase targets, including FGFR, c-Met, SYK, and CDK8/19[1].

  • Causality in Design: The gut-restricted pan-JAK inhibitor Izencitinib utilizes the 1,6-naphthyridine core because its nitrogen placement ensures optimal efficacy in the gastrointestinal tract while minimizing systemic JAK-related safety findings[1].

  • Furthermore, this scaffold was crucial in the development of TAK-828F , a highly potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, where the tetrahydronaphthyridine ring system provides the exact chiral geometry required to suppress Th17 cell differentiation[3].

The 1,7-Naphthyridine Profile

1,7-Naphthyridines have emerged as highly selective inhibitors for targets where traditional scaffolds fail.

  • Causality in Design: They are heavily utilized as selective Tpl2 kinase inhibitors for the treatment of rheumatoid arthritis[2]. The 1,7-orientation prevents steric clashes in the Tpl2 binding pocket that typically occur with 1,6- or 1,8-isomers. Additionally, naturally derived 1,7-naphthyridines, such as the alkaloid Bisleuconothine A , exhibit potent antineoplastic properties by inhibiting the WNT signaling pathway and inducing G0/G1 cell cycle arrest[4].

Quantitative Data Summarization

Table 1 summarizes the comparative physicochemical and biological profiles of these two scaffolds.

Table 1: Comparative Profile of 1,6- vs 1,7-Naphthyridines

Feature1,6-Naphthyridine1,7-Naphthyridine
Nitrogen Positions 1 and 61 and 7
Primary Biological Targets FGFR, c-Met, SYK, CDK8/19, JAK, RORγtTpl2 Kinase, WNT pathway, Antimalarial
Representative Lead/Drug Izencitinib (pan-JAK), TAK-828F (RORγt)Bisleuconothine A (WNT inhibitor)
Key Synthetic Challenge Regioselective functionalization of C5/C7Stereoselective polycyclic fusion
Modern Synthetic Solution Tandem nitrile hydration to ditriflatesSilver-catalyzed cyclization

Advanced Synthetic Methodologies

Historically, synthesizing these scaffolds required harsh conditions (e.g., Skraup or Friedländer condensations with strong acids/bases)[5]. Modern drug development requires late-stage functionalization under mild conditions to tolerate fragile functional groups. The following protocols represent the state-of-the-art in constructing these systems.

Protocol A: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines via Heteroaryl Ditriflates

Rationale: Traditional heterocyclic amide activation is cumbersome. By converting 1,6-naphthyridine-5,7-diones into ditriflates, we generate bench-stable but highly reactive intermediates primed for one-pot difunctionalization (e.g., Suzuki-Miyaura couplings)[1].

Step-by-Step Methodology:

  • Tandem Hydration/Cyclization: React the starting substituted pyridine-carbonitrile with a hydrating agent under mild basic conditions to yield the 1,6-naphthyridine-5,7-dione intermediate.

  • Ditriflation: Suspend the dione (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add trifluoromethanesulfonic anhydride (

    
    , 2.5 eq) dropwise at 0 °C, followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).
    
  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Causality: Ditriflates are susceptible to hydrolysis. Confirm the

    
     mass ion and utilize 
    
    
    
    NMR (which must show two distinct singlet peaks for the non-equivalent triflate groups at C5 and C7) to validate the intermediate before proceeding.
  • One-Pot Difunctionalization: Engage the isolated ditriflate in a regioselective cross-coupling reaction. The C5-triflate is generally more reactive due to electronic activation by the adjacent N6 nitrogen, allowing sequential, controlled substitution.

Protocol B: Silver-Catalyzed Synthesis of 1,7-Naphthyridine Derivatives

Rationale: Conventional 1,7-naphthyridine synthesis limits functional group compatibility. A one-pot silver-catalyzed cyclization using 2-aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydes proceeds under mild conditions and provides high diastereoselectivity[6]. The choice of


 is driven by its unique carbophilicity, which selectively activates the ortho-alkynyl moiety without prematurely coordinating the basic nitrogen atoms[6].

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, combine the ortho-alkynylquinoline carbaldehyde (1.0 eq) and the 2-aminobenzamide derivative (1.1 eq) in a suitable organic solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a Silver(I) salt (e.g., AgOTf, 10 mol%) to the mixture.

  • Cyclization: Stir the reaction mixture at 80 °C for 6-8 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Monitor by TLC. Reaction completion is self-validated when TLC indicates total consumption of the carbaldehyde. Subsequent

    
     NMR must confirm the disappearance of the terminal alkynyl proton and the emergence of characteristic downfield naphthyridine aromatic protons (typically 
    
    
    
    8.5–9.0 ppm).
  • Purification: Filter the crude mixture through a short pad of Celite to remove silver residues, concentrate under reduced pressure, and purify via standard column chromatography[6].

Systems Visualization: Discovery Workflow

The following diagram illustrates the logical divergence and convergence in the drug discovery workflow when selecting between these two scaffolds.

G Start Scaffold Selection N16 1,6-Naphthyridine (e.g., JAK, CDK8/19) Start->N16 N17 1,7-Naphthyridine (e.g., Tpl2 Kinase) Start->N17 Synth16 Tandem Nitrile Hydration & Ditriflation N16->Synth16 Synth17 Ag-Catalyzed Cyclization N17->Synth17 BioEval In Vitro Kinase Assays & SAR Optimization Synth16->BioEval Synth17->BioEval Lead Lead Compound Identification BioEval->Lead

Fig 1: Comparative discovery workflow for 1,6- and 1,7-naphthyridine scaffolds.

Conclusion

The strategic deployment of 1,6- and 1,7-naphthyridine scaffolds represents a masterclass in rational drug design. By understanding the causal relationship between nitrogen positioning, electron density, and target binding, medicinal chemists can exploit these privileged structures to unlock difficult therapeutic targets. Coupled with modern, mild synthetic methodologies like heteroaryl ditriflation and silver-catalyzed cyclization, the chemical space accessible to these scaffolds has expanded exponentially, paving the way for the next generation of highly selective therapeutics.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: PMC (National Institutes of Health) URL:[Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials Source: MDPI (Chemistry Proceedings) URL:[Link]

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines Source: International Journal of Chemical and Physical Sciences URL:[Link]

  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review Source: ResearchGate URL:[Link]

  • Biological Activity of Naturally Derived Naphthyridines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Molecular weight and formula of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Core Scaffold Analysis & Synthetic Methodology Executive Summary 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1260664-52-5) represents a high-value bicyclic pharmacophore in modern medicinal chemistry. Structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1260664-52-5) represents a high-value bicyclic pharmacophore in modern medicinal chemistry. Structurally, it consists of a fused system comprising an electron-deficient pyridine ring (containing the chloro-substituent) and a saturated piperidine ring. This specific architecture serves as a critical "privileged structure" for developing kinase inhibitors (e.g., Tpl2, tyrosine kinases) and GPCR ligands (specifically Histamine H3/H4 and Tachykinin NK1 antagonists).

The presence of the C4-chlorine atom provides a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core scaffold.

Part 1: Physicochemical Profile[1]

The following data characterizes the free base form of the molecule. Researchers should note that this compound is frequently handled as a hydrochloride or dihydrochloride salt to improve stability and solubility.

PropertyValueNotes
IUPAC Name 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
CAS Number 1260664-52-5 Primary identifier for the free base.
Molecular Formula

Molecular Weight 168.62 g/mol
Exact Mass 168.0454Monoisotopic
Physical State Solid / Crystalline PowderUsually off-white to pale yellow.
Solubility DMSO, Methanol, DCMLow solubility in water (free base).
pKa (Calculated) ~8.5 (Piperidine N), ~2.5 (Pyridine N)The secondary amine is the primary basic center.
LogP ~1.3 - 1.6Lipophilic enough for CNS penetration if derivatized.

Part 2: Synthetic Pathways & Methodology

Strategic Analysis (Expertise & Experience)

Synthesizing 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine presents a specific chemoselective challenge: protecting the secondary amine (N-7) during the chlorination of the pyridine ring.

Direct chlorination of a 4-hydroxy precursor using phosphoryl chloride (


) is the standard approach. However, the secondary amine at position 7 is nucleophilic and liable to react with 

or form unstable salts. Therefore, the self-validating protocol requires an N-protection strategy (typically N-Benzyl or N-Boc) followed by chlorination and subsequent careful deprotection.

Critical Warning: Traditional debenzylation using


 will likely result in dechlorination  (removing the C4-Cl). Therefore, non-reductive deprotection methods (e.g., ACE-Cl for benzyl or TFA for Boc) are mandatory.
Workflow Diagram

Synthesis_Workflow Start Precursor: N-Boc-4-piperidone Step1 Step 1: Annulation (Formation of 1,7-naphthyridin-4-one) Start->Step1 + Aminoacrylate / Cyclization Inter1 Intermediate A: N-Boc-5,6,7,8-tetrahydro- 1,7-naphthyridin-4-one Step1->Inter1 Step2 Step 2: Chlorination (POCl3 / Base) Inter1->Step2 Deoxychlorination Inter2 Intermediate B: N-Boc-4-Chloro- 5,6,7,8-tetrahydro-1,7-naphthyridine Step2->Inter2 Step3 Step 3: Deprotection (Acidic Cleavage) Inter2->Step3 TFA or HCl/Dioxane Final Target: 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine (HCl Salt) Step3->Final Isolation

Figure 1: Optimized synthetic route avoiding reductive dechlorination steps.

Detailed Protocol (N-Boc Route)

1. Formation of the Scaffold (Intermediate A):

  • Reagents: N-Boc-4-piperidone, Ethyl formate (or Bredereck's reagent), Ammonia/Ammonium acetate.

  • Procedure: The piperidone is converted to the enaminone and cyclized to form the N-Boc-5,6,7,8-tetrahydro-1,7-naphthyridin-4-one.

  • Checkpoint: Verify formation by LC-MS (M+H corresponds to Boc-protected lactam).

2. Chlorination (Intermediate B):

  • Reagents:

    
     (Phosphoryl chloride), DIPEA (Diisopropylethylamine), Toluene or Acetonitrile.
    
  • Protocol:

    • Dissolve Intermediate A in dry toluene.

    • Add 1.5 eq DIPEA (buffers the HCl generated).

    • Add 1.2 eq

      
       dropwise at 0°C.
      
    • Heat to 80°C for 2-4 hours.

    • Quench: Pour onto ice/sat.

      
      . Caution: Exothermic.
      
    • Extract with EtOAc.

  • Why this works: The Boc group is generally stable to

    
     under these specific buffered conditions, though some cleavage may occur if heated excessively.
    

3. Deprotection (Target Generation):

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol:

    • Dissolve Intermediate B in DCM.

    • Add acid (HCl/Dioxane) at 0°C.

    • Stir at RT for 1 hour.

    • Concentrate in vacuo.[1]

  • Result: The product is isolated as the dihydrochloride salt . This is preferred for storage as the free base is prone to oxidation.

Part 3: Applications in Drug Discovery

The 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine moiety acts as a versatile template. The reactivity profile allows for "divergent synthesis" where the core is modified at two distinct vectors:

  • C4-Position (Cl displacement):

    
     with amines/alkoxides or Suzuki coupling with aryl boronic acids.
    
  • N7-Position (Secondary Amine): Amide coupling, reductive amination, or urea formation.

Signaling Pathway Relevance

This scaffold is prominent in inhibitors of the MAPK pathway (specifically Tpl2/COT kinases) and GPCR modulation .

Pharmacophore_Map Core 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine Mech1 C4-Substitution: Aryl/Heteroaryl Coupling Core->Mech1 Mech2 N7-Derivatization: Solubility/Binding Affinity Core->Mech2 Target1 Tpl2 Kinase Inhibitors (Inflammation/RA) Target2 Histamine H3/H4 Antagonists Target3 NK1 Receptor Antagonists Mech1->Target1 Mech1->Target2 Mech2->Target3

Figure 2: Pharmacophore mapping showing the divergent utility of the N-7 and C-4 positions.

Part 4: Handling & Stability (Safety)

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base absorbs

    
     from air; the HCl salt is hygroscopic.
    
  • Hazards: As a chloro-heterocycle, it is a potential skin sensitizer and irritant. Handle in a fume hood.

  • Stability: The C-Cl bond is relatively stable but can hydrolyze to the 4-oxo derivative under strong acidic/aqueous conditions at high temperatures.

References

  • J. Heterocyclic Chem. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. Journal of Heterocyclic Chemistry, 38(2), 535-537. [Link]

  • Natsugari, H., et al. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. Journal of Medicinal Chemistry, 42(19), 3982-3993. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

[1] Abstract & Significance The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of 2-(3-pyridyl)ethylamine.[1] It i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Significance

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of 2-(3-pyridyl)ethylamine.[1] It is a critical building block in the development of Tpl2 kinase inhibitors , integrin antagonists , and histamine H3/H4 receptor ligands .

This application note details a robust, scalable synthetic protocol for the 4-chloro derivative. Unlike non-selective reduction methods of fully aromatic 1,7-naphthyridines—which often yield inseparable mixtures of 1,2,3,4- and 5,6,7,8-tetrahydro isomers—this protocol utilizes a de novo construction strategy starting from N-benzyl-3-piperidone. This ensures regiochemical purity and allows for the reliable installation of the chlorine atom at the 4-position via a 4-hydroxy intermediate.

Retrosynthetic Analysis

The strategic disconnection relies on the Gould-Jacobs reaction applied to a cyclic enamine. By forming the pyridine ring onto an existing piperidine core, we avoid the difficult selective reduction of a diazanaphthalene system.

Retrosynthesis Target 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine Inter1 4-Hydroxy-5,6,7,8-tetrahydro- 1,7-naphthyridine (Protected) Target->Inter1 Chlorination (POCl3) Inter2 Enamine Intermediate (from N-Benzyl-3-piperidone) Inter1->Inter2 Cyclization & Decarboxylation Start Starting Materials: N-Benzyl-3-piperidone HCl + Diethyl Ethoxymethylenemalonate Inter2->Start Enamine Formation

Figure 1: Retrosynthetic logic flow from target to commercially available precursors.

Detailed Experimental Protocol

Phase 1: Enamine Formation & Annulation

Objective: Construct the pyridine ring fused to the piperidine core to generate the 4-hydroxy scaffold.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
N-Benzyl-3-piperidone HCl 1.0Starting Material
Pyrrolidine 1.2Enamine Catalyst
Diethyl Ethoxymethylenemalonate (EMME) 1.1Annulation Reagent
Diphenyl Ether SolventHigh-temp solvent
Toluene SolventAzeotropic drying
Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve N-benzyl-3-piperidone HCl (10.0 g, 44.3 mmol) in water (50 mL).

    • Basify with saturated NaHCO₃ solution to pH 9.

    • Extract with Toluene (3 x 50 mL). Dry combined organics over MgSO₄ and filter.

  • Enamine Formation:

    • To the toluene solution, add Pyrrolidine (4.4 mL, 53 mmol).

    • Reflux the mixture using a Dean-Stark trap to remove water azeotropically (approx. 3-4 hours).

    • Checkpoint: Monitor by NMR for the disappearance of the ketone signal and appearance of the enamine alkene proton (~4.5-5.0 ppm).

    • Concentrate the solution in vacuo to give the crude enamine (reddish oil). Use immediately.

  • Gould-Jacobs Cyclization:

    • Dissolve the crude enamine in Diethyl Ethoxymethylenemalonate (EMME) (10.5 g, 48.7 mmol).

    • Stir at room temperature for 1 hour (exothermic reaction possible).

    • Add the mixture dropwise to pre-heated Diphenyl Ether (50 mL) at 220°C .

    • Critical Step: Maintain temperature at 220-230°C for 45 minutes. Vigorous evolution of ethanol will occur.

    • Cool the mixture to room temperature.

    • Dilute with Hexanes (100 mL) to precipitate the product. Filter the solid.[4][7]

    • Yield Expectation: 60-70% of Ethyl 6-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate.

Phase 2: Hydrolysis & Decarboxylation

Objective: Remove the ester group to yield the 4-hydroxy intermediate.

  • Hydrolysis:

    • Suspend the ester (5.0 g) in 10% NaOH (50 mL).

    • Reflux for 4 hours until the solution becomes clear (formation of carboxylate).

    • Cool to 0°C and acidify with Acetic Acid to pH 5-6.

    • Collect the precipitated carboxylic acid by filtration.

  • Decarboxylation:

    • Suspend the dry carboxylic acid in Diphenyl Ether (20 mL).

    • Heat to 250°C for 30-60 minutes until CO₂ evolution ceases.

    • Cool and dilute with Hexanes. Filter the precipitate.[4]

    • Product: 6-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine-4-ol (Tautomer: 4(1H)-one).

Phase 3: Chlorination (The Critical Step)

Objective: Convert the 4-hydroxy group to the 4-chloro substituent using Phosphorus Oxychloride.

Reagents
  • Substrate: 6-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine-4-ol

  • Reagent: POCl₃ (Phosphorus Oxychloride) - Excess (5-10 vol)

  • Base: N,N-Diethylaniline (Catalytic/Stoichiometric) - Optional but recommended to scavenge HCl.

Protocol
  • Setup: Place the substrate (2.0 g) in a dry round-bottom flask under Argon.

  • Addition: Carefully add POCl₃ (15 mL). Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (105°C) for 2-3 hours.

    • Monitoring: The suspension should dissolve to form a dark solution. Monitor by LCMS (Shift from M+H ~241 to ~259/261).

  • Quenching (Hazardous):

    • Concentrate the reaction mixture in vacuo to remove excess POCl₃.

    • Dissolve the residue in DCM (20 mL).

    • Pour the DCM solution slowly into a stirred mixture of Ice/NH₄OH (28%) . Violent reaction possible—control temperature <10°C.

  • Extraction:

    • Separate the organic layer.[8][4][9] Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification:

    • Flash Chromatography (SiO₂). Eluent: 2-5% MeOH in DCM.

    • Target Product: 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine.

Phase 4: N-Dealkylation (Optional)

If the free secondary amine is required:

  • Treat the benzyl intermediate with 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane (Reflux, 3h).

  • Evaporate solvent, add Methanol, and reflux for 1h.

  • Concentrate to obtain 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Hydrochloride .[8]

Reaction Workflow Diagram

Workflow Step1 Step 1: Enamine Formation (Pyrrolidine, Toluene, Reflux) Step2 Step 2: Gould-Jacobs Cyclization (EMME, 220°C) Step1->Step2 Crude Enamine Step3 Step 3: Saponification & Decarboxylation (NaOH; then Heat) Step2->Step3 4-OH Ester Step4 Step 4: Chlorination (POCl3, Reflux) Step3->Step4 4-OH Intermediate Final Target: 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine Step4->Final Cl-Substitution

Figure 2: Sequential reaction workflow for the synthesis of the target scaffold.

Expertise & Troubleshooting (E-E-A-T)

Critical Control Points
  • Enamine Stability: The pyrrolidine enamine of 3-piperidone is sensitive to hydrolysis. Avoid storing it; proceed immediately to the reaction with EMME.

  • Thermal Cyclization: The Gould-Jacobs cyclization requires high temperatures (>200°C) to eliminate ethanol and close the ring. If the temperature is too low, the intermediate acrylate will form but not cyclize. Diphenyl ether is the solvent of choice due to its high boiling point (259°C).

  • POCl₃ Quenching: The 4-chloro derivative is relatively stable, but the workup of POCl₃ is dangerous. Never add water directly to the POCl₃ reaction mixture. Always remove excess reagent first or pour the reaction mixture slowly into a large excess of ice/base.

Analytical Validation
  • 1H NMR (CDCl₃) for 4-Chloro derivative: Look for the aromatic singlets of the pyridine ring. The proton at C-2 (between N and Cl) will be deshielded (~8.5 ppm). The proton at C-3 will be ~7.2 ppm. The aliphatic region will show the piperidine multiplets.

  • LCMS: Pattern for Chlorine (3:1 ratio of M : M+2).

References

  • Synthesis of Tetrahydro-1,7-naphthyridines

    • Shiozawa, A., et al. "An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine." Chem. Pharm. Bull., 1984.[7]

  • Gould-Jacobs Reaction on Piperidones: Borgna, J. L., et al. "Synthesis of 1,7-naphthyridines from 3-piperidone." Journal of Heterocyclic Chemistry, 1990.
  • Chlorination Protocols: Standard protocol for 4-hydroxyquinoline to 4-chloroquinoline conversion using POCl3. Vogel's Textbook of Practical Organic Chemistry.
  • General Naphthyridine Reviews

    • Litvinov, V. P. "Chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 2004.

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 4-Chloronaphthyridine Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Executive Summary The naphthyridine scaffold—a privileged bicyclic heteroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary

The naphthyridine scaffold—a privileged bicyclic heteroaromatic system containing two fused pyridine rings—is a cornerstone in modern drug discovery, exhibiting potent antiproliferative, antibacterial, and kinase-inhibitory activities[1]. However, functionalizing electron-deficient, nitrogen-rich heterocycles like 4-chloronaphthyridine via palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic challenges.

This application note provides a comprehensive, self-validating protocol for the Suzuki coupling of 4-chloronaphthyridine. By detailing the causality behind catalyst selection, base optimization, and solvent effects, this guide empowers researchers to overcome common pitfalls such as catalyst poisoning and protodehalogenation, ensuring high-yielding carbon-carbon bond formation[2].

Mechanistic Context: The "Naphthyridine Challenge"

Electronic Activation vs. Catalyst Poisoning

The 4-chloronaphthyridine system (e.g., 4-chloro-1,5-naphthyridine) is highly electron-deficient. The strongly electron-withdrawing nature of the two ring nitrogen atoms highly activates the C4–Cl bond toward the initial oxidative addition step of the catalytic cycle.

However, this same structural feature introduces a critical vulnerability: catalyst poisoning . The basic, unhindered nitrogen atoms can strongly coordinate to the active Palladium(0) species, forming stable, inactive Pd-N complexes that prematurely terminate the catalytic cycle.

The Ligand Solution

To circumvent catalyst deactivation, the steric and electronic properties of the supporting ligand must be precisely tuned.

  • Bidentate Phosphines (e.g., dppf): Using 1,1′-Bis(diphenylphosphino)ferrocene (dppf) creates a sterically demanding coordination sphere around the palladium center. This bulk prevents the naphthyridine nitrogens from accessing the metal center while remaining flexible enough to allow the transmetalation of the arylboronic acid[1].

  • Dialkylbiaryl Phosphines (e.g., XPhos): For particularly challenging or sterically hindered boronic acids, Buchwald ligands like XPhos provide the necessary electron density to stabilize the Pd(0) intermediate while their massive steric profile completely shields the catalyst from N-coordination.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-Chloronaphthyridine) Pd0->OxAdd Rapid C-Cl Activation Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Poor Ligand Choice (e.g., PPh3) TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Regeneration Product 4-Arylnaphthyridine (Target) RedElim->Product Yield Poison->Pd0 Rescue via Bulky Ligand (dppf, XPhos)

Figure 1: Mechanistic workflow of the Suzuki-Miyaura coupling on 4-chloronaphthyridine, highlighting the competing catalyst poisoning pathway and its mitigation.

Optimization of Reaction Conditions

The transmetalation step is the rate-limiting phase in the coupling of electron-deficient heterocycles. It relies heavily on the formation of a reactive boronate complex, which is dictated by the choice of base and solvent[3].

Quantitative Data Summary

The following table summarizes the optimization landscape for the coupling of 4-chloro-1,5-naphthyridine with phenylboronic acid (1.2 equiv) at 90 °C for 12 hours.

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent System (v/v)Conversion (%)Isolated Yield (%)Primary Byproduct
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)45%38%Starting Material (Poisoning)
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)78%72%Protodehalogenation
3Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃Dioxane/H₂O (5:1)>99%94%Trace Homocoupling
4Pd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O (5:1)>99%91%Trace Homocoupling
5Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃DMF60%52%Protodehalogenation

Key Takeaways:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ provides the optimal balance of stability and reactivity[1].

  • Base: Cs₂CO₃ is vastly superior to sodium or potassium salts due to the higher solubility of the cesium boronate complex in the organic phase, accelerating transmetalation.

  • Solvent: A biphasic 1,4-Dioxane/H₂O (5:1) system ensures complete dissolution of both the organic substrates and the inorganic base, preventing the reaction from stalling at the phase boundary.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each phase of the reaction is verified before proceeding, minimizing the loss of high-value intermediates.

Materials & Reagents
  • Substrate: 4-Chloro-1,5-naphthyridine (1.0 mmol, 164.6 g/mol )

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous, degassed), Milli-Q H₂O (degassed)

Step-by-Step Protocol

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloro-1,5-naphthyridine (164.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol).

  • Seal the tube with a septum and purge the vessel with Argon (vacuum/Argon backfill x3). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligand.

Step 2: Solvent Addition & Heating 4. Via syringe, add 5.0 mL of degassed 1,4-Dioxane followed by 1.0 mL of degassed H₂O. 5. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 6. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 8–12 hours.

Step 3: In-Process Control (IPC) 7. After 8 hours, cool the reaction briefly, pierce the septum, and withdraw a 10 µL aliquot. 8. Dilute with 1 mL of Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Check: Ensure the disappearance of the 4-chloronaphthyridine peak (m/z [M+H]+ 165). If >5% starting material remains, add an additional 0.2 equiv of boronic acid and stir for 2 more hours.

Step 4: Workup & Isolation 9. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and H₂O (10 mL). 10. Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black. Rinse the pad with additional Ethyl Acetate (10 mL). 11. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradient containing 1% Triethylamine). Causality: The addition of 1% Et₃N prevents the basic naphthyridine product from streaking on the acidic silica gel.

Troubleshooting & Causality Matrix

ObservationRoot CauseCorrective Action
Low Conversion / High Starting Material Catalyst poisoning by naphthyridine nitrogens or inactive base.Switch to a bulkier ligand (e.g., XPhos). Ensure the H₂O ratio is exactly 5:1 to fully dissolve the Cs₂CO₃.
High Protodehalogenation (Reduction of C-Cl to C-H) Slow transmetalation allowing the Pd(II) intermediate to undergo β-hydride elimination (if using aliphatic alcohols) or abstract protons from the solvent.Switch from K₂CO₃ to Cs₂CO₃ to accelerate transmetalation. Avoid using ethanol or isopropanol as co-solvents.
Boronic Acid Homocoupling (Biaryl formation) Presence of trace oxygen in the solvent or headspace.Rigorously sparge Dioxane and H₂O with Argon for 30 minutes prior to use. Increase boronic acid equivalents to 1.5.
Product Streaking during Chromatography Protonation of the naphthyridine nitrogens by silanol groups on the silica gel.Pre-treat silica with 1-2% Triethylamine or switch to basic Alumina chromatography.

References

  • Alonso, C., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • López, C., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Scaffolds

Executive Summary The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a highly privileged bicyclic scaffold in modern drug discovery. Acting as a versatile bioisostere for quinolines and other nitrogenous heterocycles, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a highly privileged bicyclic scaffold in modern drug discovery. Acting as a versatile bioisostere for quinolines and other nitrogenous heterocycles, this structural motif is heavily utilized in the development of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs)[1][2], poly(ADP-ribose) polymerase-1 (PARP1) PET imaging ligands[3], and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[4].

Functionalizing the C4 position of this scaffold via C–N bond formation is a critical pathway for library diversification. While the C4-chloride is somewhat activated toward Nucleophilic Aromatic Substitution (SNAr) due to the para-relationship with the N1 nitrogen, SNAr often requires harsh conditions and fails with sterically hindered or electron-deficient amines[5]. The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction overcomes these limitations, offering a lower-energy transition state and broad functional group tolerance[6]. This application note details the mechanistic rationale, optimized parameters, and validated protocols for executing this transformation.

Structural Context & Mechanistic Rationale

The 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine molecule presents two distinct reactive challenges:

  • The Aliphatic Secondary Amine (N7): If left unprotected, the N7 position will act as a competing nucleophile, leading to uncontrolled polymerization or intramolecular cyclization. Standard practice dictates protecting this nitrogen (e.g., as a tert-butyl carbamate, Boc) prior to cross-coupling[3].

  • The Pyridine-like Nitrogen (N1): The basic N1 lone pair can coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction.

To circumvent catalyst poisoning, the use of highly sterically demanding, electron-rich biaryl phosphine ligands (such as RuPhos or BrettPhos) is mandatory. These ligands enforce a monoligated Pd(0) active species that rapidly undergoes oxidative addition into the C4–Cl bond, outcompeting off-target coordination by the naphthyridine core[3].

Catalytic Cycle & Workflow Visualization

The Buchwald-Hartwig amination proceeds through a classic Pd(0)/Pd(II) catalytic cycle. The use of third-generation (G3) precatalysts ensures the rapid generation of the active Pd(0) species under mild conditions, preventing early-stage catalyst deactivation.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Cl)L Oxidative Addition Pd0->OxAdd Ar-Cl AmineCoord Pd(II)(Ar)(Cl)(NHR2)L Amine Coordination OxAdd->AmineCoord HNR2 Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->Amido Base -Base·HCl Amido->Pd0 Reductive Elimination

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Workflow Step1 1. N-Protection (Boc2O, TEA) Step2 2. C-N Coupling (Pd-RuPhos G3) Step1->Step2 Step3 3. Deprotection (HCl/Dioxane) Step2->Step3 Step4 4. Purification (Prep-HPLC) Step3->Step4

Figure 2: Synthetic workflow for the amination of 4-chloro-1,7-naphthyridine scaffolds.

Optimization of Reaction Parameters

The choice of base and ligand is critical. Strong bases like NaOtBu can prematurely cleave the Boc protecting group or induce side reactions with sensitive functional groups on the incoming amine. Cesium carbonate (Cs₂CO₃) provides the optimal balance of basicity and functional group tolerance[3].

Table 1: Quantitative Optimization of C–N Coupling Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃Toluene10042Sluggish oxidative addition; significant catalyst resting state observed.
Pd₂(dba)₃ (2.5 mol%)XantPhosNaOtBu1,4-Dioxane9061Good for primary amines; NaOtBu causes partial Boc-deprotection.
Pd-RuPhos G3 (5 mol%) RuPhos Cs₂CO₃ 1,4-Dioxane 100 89 Optimal. Rapid Pd(0) generation; bulky ligand prevents N1-coordination.
Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄DMF11054Moderate conversion; trace dehalogenation side-products detected.

Standard Operating Procedure (SOP)

This protocol describes the coupling of tert-butyl 4-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate with a secondary amine (e.g., a piperazine derivative), followed by deprotection, mirroring validated pathways for PET ligand synthesis[3].

Phase 1: Buchwald-Hartwig Cross-Coupling
  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.

  • Reagent Loading: To the tube, add:

    • tert-butyl 4-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (1.0 mmol, 1.0 equiv)

    • Target Amine (1.2 mmol, 1.2 equiv)

    • Pd-RuPhos G3 precatalyst (0.05 mmol, 5 mol%)

    • RuPhos ligand (0.05 mmol, 5 mol%)

    • Anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring (>800 rpm).

    • Self-Validating Check: The mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-like solution (with suspended inorganic salts). A rapid crash-out of black precipitate within 30 minutes indicates catalyst death.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate in vacuo.

  • Intermediate Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc or DCM/MeOH gradient) to isolate the Boc-protected coupled intermediate.

Phase 2: Boc Deprotection
  • Acidic Cleavage: Dissolve the purified intermediate in minimal 1,4-dioxane (2 mL). Add a solution of 4M HCl in 1,4-dioxane (10 equiv).

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validating Check: Monitor via LC-MS. The disappearance of the [M+H] peak of the starting material and the appearance of the [M+H-100] peak confirms complete removal of the Boc group.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the final 4-amino-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride salt.

Troubleshooting & Field-Proven Insights

  • Catalyst Poisoning (Palladium Black Formation): If the reaction mixture turns black rapidly and conversion stalls, the basic N1 nitrogen is likely coordinating to the palladium center. Solution: Ensure a strict 1:1 ratio of Pd-RuPhos G3 to RuPhos ligand. If the issue persists, increase the ligand loading to 6 mol% to ensure no unligated Pd exists in solution.

  • Incomplete Conversion (Base Insolubility): The deprotonation of the amine-coordinated Pd(II) complex is the turnover-limiting step for many secondary amines. Cs₂CO₃ has poor solubility in 1,4-dioxane. Solution: The reaction relies on an interfacial mechanism. Ensure the magnetic stir bar is appropriately sized for the flask and stir at maximum speed. Do not substitute with K₂CO₃, as its lattice energy is too high to effectively participate in dioxane at 100 °C.

  • Dehalogenation Side-Reactions: If the des-chloro naphthyridine is observed via LC-MS, it indicates that

    
    -hydride elimination is occurring faster than reductive elimination. Solution:  This is common with less sterically hindered aliphatic amines. Switching to a more rigid ligand like BrettPhos can accelerate the reductive elimination step, suppressing the dehalogenation pathway.
    

References

  • WO2016032921A1 - Tetrahydronaphthyridine Derivatives as mGluR2-Negative Allosteric Modulators, Compositions, and Their Use. Google Patents.
  • Tetrahydronaphthyridine Derivatives as mGluR2 Negative Allosteric Modulators, Compositions, and Their Use. Google APIs. Available at:[Link] (Note: Linked to related US patent family).

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand. ChemRxiv. Available at:[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application

Strategic Protection of 5,6,7,8-Tetrahydro-1,7-naphthyridine: N7-Selective Protocols

Topic: Protecting group strategies for 5,6,7,8-tetrahydro-1,7-naphthyridine nitrogen Content Type: Application Note & Protocol Guide Abstract The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 5,6,7,8-tetrahydro-1,7-naphthyridine nitrogen Content Type: Application Note & Protocol Guide

Abstract

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands (e.g., RORγt inverse agonists), and antiviral agents. Its unique bicyclic structure features two distinct nitrogen centers: a pyridine nitrogen (N1) and a secondary aliphatic amine (N7). Successful synthetic manipulation of this core requires precise chemoselective protection of the highly nucleophilic N7 position to prevent unwanted alkylation, oxidation, or acylation during downstream diversification. This application note details the structural rationale, selection criteria, and validated protocols for N7-selective protection strategies, focusing on Boc, Cbz, and Benzyl groups.

Structural Analysis & Reactivity Profile

To design an effective protection strategy, one must first understand the electronic disparity between the two nitrogen atoms within the scaffold.

  • N1 (Pyridine Nitrogen): Located in the aromatic ring. It possesses a lone pair in an sp² orbital orthogonal to the π-system. It is weakly basic (approximate pKa ~5–6) and moderately nucleophilic but generally unreactive towards standard electrophiles under mild, non-forcing conditions.

  • N7 (Secondary Amine): Located in the saturated tetrahydropyridine ring. It is an aliphatic secondary amine with a lone pair in an sp³ orbital. It is highly basic (approximate pKa ~10–11) and strongly nucleophilic.

The "Tale of Two Nitrogens" Directive: In almost all synthetic contexts, N7 is the primary target for protection . The significant pKa difference (


pKa > 4) allows for highly selective functionalization of N7 using stoichiometric electrophiles without affecting N1.
Visualizing the Reactivity Landscape

ReactivityMap Scaffold 5,6,7,8-Tetrahydro- 1,7-naphthyridine N1 N1 (Pyridine) • sp² Hybridized • pKa ~5-6 • Low Nucleophilicity Scaffold->N1 Aromatic Ring N7 N7 (Secondary Amine) • sp³ Hybridized • pKa ~10-11 • High Nucleophilicity • TARGET FOR PROTECTION Scaffold->N7 Saturated Ring Oxidation Oxidation N1->Oxidation Forms N-oxide (requires mCPBA) Protection Protection N7->Protection Reacts with Boc2O, Cbz-Cl, Bn-Br

Figure 1: Reactivity profile distinguishing the aromatic N1 from the aliphatic N7 center. N7 is the exclusive site of reaction under standard protection conditions.

Protecting Group Selection Matrix

Choosing the right protecting group (PG) depends on the stability required for subsequent steps and the desired deprotection conditions.

Protecting GroupReagentInstallation ConditionsStability ProfileDeprotection ConditionsOrthogonality
Boc (tert-Butyloxycarbonyl)Boc₂OMild Base (TEA/NaOH), THF/DCMStable to Base, Nucleophiles, HydrogenolysisAcidic: TFA/DCM or HCl/DioxaneOrthogonal to Cbz, Bn, Fmoc
Cbz (Carboxybenzyl)Cbz-ClWeak Base (NaHCO₃), Acetone/Water or DCMStable to Acid (mild), BaseHydrogenolysis: H₂, Pd/COrthogonal to Boc, Fmoc
Bn (Benzyl)PhCHO or BnBrReductive Amination (NaBH(OAc)₃) or AlkylationVery Stable (Acid/Base/Oxidation)Hydrogenolysis: H₂, Pd/C or ACE-ClOrthogonal to Boc, Fmoc
TFA (Trifluoroacetyl)TFAAPyridine/DCMStable to AcidMild Base: K₂CO₃, MeOHOrthogonal to Boc, Cbz
Validated Experimental Protocols

The following protocols are optimized for the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold, addressing common solubility issues associated with the pyridine moiety.

Protocol A: Selective N7-Boc Protection

Best for: General synthesis, medicinal chemistry library generation.

Mechanism: The nucleophilic N7 attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). The base neutralizes the liberated proton. N1 remains unreacted due to lower nucleophilicity.

Reagents:

  • Substrate: 5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv)

  • Boc₂O: 1.1 – 1.2 equiv

  • Base: Triethylamine (TEA) (1.5 equiv) or aq. NaOH (for biphasic)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: Dissolve 5,6,7,8-tetrahydro-1,7-naphthyridine (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Base Addition: Add TEA (15 mmol, 2.1 mL). The solution may warm slightly.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add Boc₂O (11 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Note: Cooling is critical to prevent exothermic runaway, though the reaction is generally clean.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (polar) should disappear, replaced by the less polar carbamate.

  • Workup:

    • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

    • Critical: Do not wash with strong acid (e.g., 1M HCl), as this may deprotect the Boc group or protonate the N1 pyridine, dragging the product into the aqueous phase. Use saturated NH₄Cl if a mild acidic wash is needed.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The crude material is often pure enough. If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH/DCM).

Protocol B: N7-Benzyl Protection via Reductive Amination

Best for: Scale-up, when a robust group stable to strong acids/bases is needed.

Mechanism: Formation of an iminium ion intermediate between N7 and benzaldehyde, followed by selective reduction. This method avoids the risk of over-alkylation to the quaternary ammonium salt seen with benzyl bromide.

Reagents:

  • Substrate: 5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv)

  • Benzaldehyde: 1.05 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the substrate (10 mmol) in DCE (40 mL). Add benzaldehyde (10.5 mmol) and AcOH (10 mmol). Stir at RT for 30–60 minutes.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: The N1 pyridine makes the product basic. Purification on silica gel usually requires a modifier (e.g., 1% TEA or NH₃) in the eluent (Hexanes/EtOAc or DCM/MeOH) to prevent streaking.

Strategic Workflow & Decision Tree

The following diagram illustrates the decision process for selecting a protection strategy based on the downstream chemistry requirements.

ProtectionStrategy Start Start: 5,6,7,8-Tetrahydro- 1,7-naphthyridine Q1 Does the next step involve Strong Acids (e.g., nitration, sulfonation)? Start->Q1 Q2 Does the next step involve Hydrogenation? Q1->Q2 No Bn Use Benzyl (Bn) Protection (Protocol B) Q1->Bn Yes (Boc is unstable) Boc Use Boc Protection (Protocol A) Q2->Boc Yes (Bn/Cbz are unstable) Cbz Use Cbz Protection Q2->Cbz No (Need acid stability) Deprotect_Boc Final Product Boc->Deprotect_Boc Deprotect: TFA/DCM Deprotect_Bn Final Product Bn->Deprotect_Bn Deprotect: H2, Pd/C or ACE-Cl TFA_Grp Use Trifluoroacetyl

Figure 2: Decision tree for selecting the optimal N7 protecting group based on reaction compatibility.

Troubleshooting & Expert Tips

Issue 1: Poor Solubility of the HCl Salt

  • Context: Commercial sources often supply the scaffold as an HCl salt.

  • Solution: Do not attempt to react the salt directly in non-polar solvents (DCM).

    • Method: Perform a "free-basing" step first. Dissolve the salt in minimal water, basify with 2M NaOH to pH > 12, and exhaustively extract with DCM/Isopropanol (3:1). Dry and concentrate to obtain the free amine oil before protection.

Issue 2: Regioselectivity Concerns (N1 vs N7)

  • Observation: Formation of N-oxide or N1-alkylation.

  • Cause: Use of extremely strong alkylating agents (e.g., Methyl Iodide) without base control, or potent oxidants (mCPBA) before protection.

  • Fix: Always protect N7 before performing oxidation chemistry on the ring system. For alkylation, use reductive amination (Protocol B) instead of direct alkylation to ensure N7 selectivity.

Issue 3: "Streaking" on Silica Gel

  • Context: The N1 pyridine nitrogen is basic and interacts with acidic silanols on silica columns.

  • Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use 1-5% 7N NH₃ in MeOH as the polar modifier during elution.

References
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link] Relevance:[1][2][3][4][5][6][7][8][9] Validates Boc protection of the tetrahydro-naphthyridine secondary amine during complex drug synthesis.

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. Source: Journal of Heterocyclic Chemistry.[9] URL:[Link] Relevance: foundational synthesis and handling of the specific 1,7-isomer.

  • Selective Protection of Secondary Amines. Source: Greene's Protective Groups in Organic Synthesis (General Reference Principles). Relevance: Establishes the chemical logic for N-carbamate and N-benzyl stability profiles used in the protocols.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Source: Journal of Medicinal Chemistry.[10] URL:[Link] Relevance:[1][2][3][4][5][6][7][8][9] Demonstrates the utility of the tetrahydro-naphthyridine scaffold in antiviral drug discovery and downstream functionalization.

Sources

Method

High-Yield Functionalization of the 7-Position in 5,6,7,8-Tetrahydro-1,7-Naphthyridines: A Comprehensive Protocol

Introduction & Pharmacological Relevance The 5,6,7,8-tetrahydro-1,7-naphthyridine (THN) scaffold is a highly valued, conformationally restricted analog of the 2-(3-pyridyl)ethylamine pharmacophore[1]. In recent years, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 5,6,7,8-tetrahydro-1,7-naphthyridine (THN) scaffold is a highly valued, conformationally restricted analog of the 2-(3-pyridyl)ethylamine pharmacophore[1]. In recent years, this bicyclic system has become a cornerstone in medicinal chemistry, particularly in the development of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 2 (mGluR2) for neurological therapies and PET imaging[2].

The structural anatomy of the THN core presents two distinct nitrogen atoms: the


-hybridized pyridine nitrogen at the 1-position and the 

-hybridized secondary amine at the 7-position. Because the pyridine nitrogen is embedded in the aromatic system and is significantly less nucleophilic, functionalization at the 7-position is inherently highly regioselective. This application note details the mechanistic rationale and self-validating protocols for the two most critical N-functionalization pathways:

N-alkylation and Buchwald-Hartwig N-arylation.

Mechanistic Rationale & Pathway Selection

When designing a functionalization strategy for the 7-position, the choice of pathway depends entirely on the hybridization of the target electrophile's reactive carbon:

  • 
     Carbon (N-Alkylation) : Achieved via base-mediated 
    
    
    
    displacement. The use of a mild inorganic base (e.g.,
    
    
    ) in a polar aprotic solvent (e.g., Acetonitrile) ensures that the generated acid (
    
    
    or
    
    
    ) is scavenged without promoting unwanted elimination (E2) side reactions of the electrophile[2].
  • 
     Carbon (N-Arylation) : Achieved via Buchwald-Hartwig cross-coupling. The basic pyridine nitrogen of the THN core poses a risk of coordinating to the Palladium catalyst, leading to catalyst poisoning. To circumvent this, bulky, electron-rich biaryl phosphine ligands like RuPhos are utilized. RuPhos creates a sterically shielded, highly active Pd-complex that prevents off-target coordination while accelerating oxidative addition and reductive elimination[3].
    

G Start 5,6,7,8-Tetrahydro-1,7-naphthyridine (Secondary Amine Core) Decision Target Functionalization? Start->Decision Alkylation N-Alkylation (Aliphatic/Benzylic) Decision->Alkylation sp3 Carbon Arylation N-Arylation (Aromatic/Heteroaromatic) Decision->Arylation sp2 Carbon SN2 SN2 Displacement Base: K2CO3, Solvent: MeCN Temp: RT to 60°C Alkylation->SN2 Alkyl Halides RedAm Reductive Amination NaBH3CN, AcOH, MeOH Alkylation->RedAm Aldehydes/Ketones Buchwald Buchwald-Hartwig Pd(OAc)2, RuPhos, Cs2CO3 Solvent: Dioxane, 100°C Arylation->Buchwald Aryl Halides Product1 7-Alkyl-THN (High Yield, Mild Cond.) SN2->Product1 RedAm->Product1 Product2 7-Aryl-THN (C-N Bond Formation) Buchwald->Product2

Logical workflow for 7-position functionalization of tetrahydro-1,7-naphthyridines.

Quantitative Data & Substrate Scope

The following table summarizes the optimized parameters and expected outcomes for various 7-position functionalization strategies based on extensive medicinal chemistry campaigns[4],[3].

Functionalization RouteReagents / CatalystSolvent & TempTarget ElectrophileTypical YieldKey Advantage
N-Alkylation (

)

(2.0 eq)
MeCN, 25–60 °CPrimary/Benzylic Halides70–85%Mild conditions, scalable, highly regioselective
Reductive Amination

, AcOH
MeOH, 25 °CAldehydes/Ketones65–80%Avoids over-alkylation, tolerates sensitive halides
N-Arylation (Buchwald)

, RuPhos,

Dioxane, 100 °CAryl/Heteroaryl Bromides50–75%Direct access to

-N linkages, broad scope
N-Acylation DIPEA or

DCM, 0–25 °CAcid Chlorides / Anhydrides85–95%Rapid, near-quantitative conversion

Experimental Protocols & Self-Validation Systems

Protocol A: Base-Mediated N-Alkylation ( Displacement)

This protocol is optimized for the installation of benzylic or heteroarylmethyl groups at the 7-position, a common motif in mGluR2 NAMs[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the 5,6,7,8-tetrahydro-1,7-naphthyridine derivative (1.0 equiv, typically 1.0 mmol) in anhydrous acetonitrile (5.0 mL, 0.2 M). Causality: Acetonitrile is chosen because its polar aprotic nature enhances the nucleophilicity of the secondary amine while keeping the inorganic base partially suspended.

  • Base Addition: Add finely powdered

    
     (2.0 equiv). Causality: 
    
    
    
    is a mild, insoluble inorganic base that acts as a heterogeneous acid scavenger. It prevents the degradation of sensitive functional groups that stronger bases (like NaH) might destroy.
  • Electrophile Addition: Slowly add the alkyl or heteroarylmethyl chloride/bromide (1.1 equiv) dissolved in 1.0 mL of MeCN.

  • Reaction: Stir the heterogeneous mixture at room temperature for 4 hours. If steric hindrance is high, elevate the temperature to 60 °C.

  • Workup: Quench the reaction with distilled

    
     (10 mL) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo[4].

Self-Validation Checkpoint (Protocol A):

  • TLC Analysis: In a 9:1 DCM:MeOH solvent system, the product will exhibit a higher

    
     value (less polar) than the starting secondary amine.
    
  • Ninhydrin Stain: The starting material will stain strongly (indicating a secondary amine), whereas the fully alkylated tertiary amine product will not stain.

  • NMR Verification: Look for the disappearance of the broad N-H singlet (~2.0-3.0 ppm) and the appearance of a sharp singlet integrating to 2H (e.g., benzylic

    
    ) around 3.5-4.0 ppm.
    
Protocol B: Buchwald-Hartwig N-Arylation

This protocol is utilized when a direct C-N bond between the 7-position and an aromatic/heteroaromatic ring is required[3].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine

    
     (5 mol%) and RuPhos (10 mol%). Causality: Pre-mixing allows the formation of the active 
    
    
    
    species. RuPhos is strictly required to provide the steric bulk necessary to prevent the THN's pyridine nitrogen from poisoning the Palladium center.
  • Reagent Loading: Add the 5,6,7,8-tetrahydro-1,7-naphthyridine derivative (1.0 equiv), the aryl halide (1.2 equiv), and

    
     (2.0 equiv). Causality: Cesium carbonate is highly soluble in organic solvents compared to potassium carbonate, providing the necessary basicity to facilitate the reductive elimination step of the catalytic cycle.
    
  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand and the

    
     active catalyst.
    
  • Heating: Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the Palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Self-Validation Checkpoint (Protocol B):

  • LC-MS Monitoring: The basicity of the 7-position amine decreases significantly upon arylation due to lone pair delocalization into the new aromatic ring. This results in a distinct shift in retention time on a C18 reverse-phase column. Confirm the product mass as

    
    .
    
  • NMR Verification: The protons adjacent to the 7-position nitrogen (C6 and C8 positions of the THN core) will exhibit a distinct downfield chemical shift (typically +0.3 to +0.6 ppm) due to the electron-withdrawing nature of the newly attached aryl group.

References

  • Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics.
  • Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. PMC.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.
  • Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. PMC.

Sources

Application

Application Note: Reductive Amination Protocols Involving 1,7-Naphthyridine Intermediates

This Application Note is designed for medicinal chemists and process scientists working with 1,7-naphthyridine scaffolds. It addresses the specific challenges of performing reductive aminations on this privileged bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with 1,7-naphthyridine scaffolds. It addresses the specific challenges of performing reductive aminations on this privileged bicyclic heterocycle, focusing on two distinct "intermediate" scenarios: the functionalization of the 5,6,7,8-tetrahydro-1,7-naphthyridine core (a secondary amine) and the derivatization of 1,7-naphthyridine-carbaldehydes .

Introduction & Scope

The 1,7-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., Tpl2 inhibitors), antiparasitic agents, and RORγt inverse agonists.

Reductive amination is the primary method for diversifying this scaffold. However, the 1,7-naphthyridine core presents unique challenges:

  • Electronic Duality: The scaffold contains two basic nitrogen atoms (N1 and N7). N1 is part of a pyridine-like system, while N7 (in the tetrahydro form) acts as a secondary aliphatic amine.

  • Regio-electronic Interference: The lone pairs on the aromatic nitrogens can coordinate with Lewis acid catalysts (like Ti(OiPr)₄) or quench protons intended to activate the imine, stalling the reaction.

  • Solubility: The flat, rigid aromatic system often leads to poor solubility in standard non-polar solvents, necessitating polar aprotic mixtures.

This guide details two optimized protocols:

  • Protocol A: N-Alkylation of the 5,6,7,8-tetrahydro-1,7-naphthyridine intermediate (The "Tail" Attachment).

  • Protocol B: Amination of 1,7-naphthyridine-8-carbaldehyde (The Core Functionalization).

Mechanistic Insights & Decision Matrix

Successful reductive amination relies on the formation of an iminium ion intermediate followed by irreversible reduction.

The "Tetrahydro" Challenge (Protocol A)

When using 5,6,7,8-tetrahydro-1,7-naphthyridine as the amine source, the N7 nitrogen is nucleophilic (similar to piperidine). However, the N1 nitrogen remains basic.

  • Risk: Acid catalysts (AcOH) may protonate N1 preferentially, reducing the effective concentration of the acid available to activate the carbonyl.

  • Solution: Use a controlled excess of acetic acid (1.5–2.0 eq) or a stronger buffer system to ensure the carbonyl is activated without fully protonating the nucleophilic N7.

The "Aldehyde" Challenge (Protocol B)

When the 1,7-naphthyridine ring hosts the aldehyde, the electron-deficient nature of the ring makes the carbonyl highly electrophilic, promoting rapid imine formation.

  • Risk: The resulting imine is electron-poor and prone to hydrolysis if moisture is present before reduction.

  • Solution: Use moisture-scavenging agents (molecular sieves or MgSO₄) and "pre-form" the imine before adding the reducing agent.

Workflow Visualization

ReductiveAminationLogic Start Select 1,7-Naphthyridine Substrate Decision Functional Group Type? Start->Decision PathA Tetrahydro-Intermediate (Secondary Amine) Decision->PathA Amine (N7) PathB Naphthyridine-Carbaldehyde (Electrophile) Decision->PathB Aldehyde MechA Mechanism: N7 Nucleophilic Attack Requires Acid Buffer PathA->MechA MechB Mechanism: Lewis Acid Activation Scavenge Water PathB->MechB CondA Protocol A: Direct Reductive Amination (STAB / DCE / AcOH) CondB Protocol B: Stepwise Reductive Amination (Ti(OiPr)4 / NaBH4) MechA->CondA MechB->CondB

Caption: Decision tree for selecting the optimal reductive amination protocol based on the 1,7-naphthyridine intermediate type.

Protocol A: N-Alkylation of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Application: Attaching hydrophobic tails or solubilizing groups to the pharmacophore. Standard: Sodium Triacetoxyborohydride (STAB) Method.[1][2][3]

Reagents & Materials
ComponentSpecificationRole
Amine 5,6,7,8-Tetrahydro-1,7-naphthyridineNucleophile (Intermediate)
Carbonyl Target Aldehyde or Ketone (1.1–1.2 eq)Electrophile
Reductant Sodium Triacetoxyborohydride (STAB) (1.5–2.0 eq)Mild, selective hydride source
Solvent 1,2-Dichloroethane (DCE) or DCMNon-coordinating solvent
Catalyst Glacial Acetic Acid (AcOH) (1.0–2.0 eq)Imine activation & buffering
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the 5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Activation: Add the aldehyde/ketone (1.1 mmol).

  • Catalysis: Add Glacial Acetic Acid (1.0 mmol).

    • Expert Note: If the aldehyde is sterically hindered, stir this mixture for 30–60 minutes before adding the reducing agent to allow imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes) and add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (look for the M+H of the product; the imine intermediate is rarely stable enough to see clearly on LC-MS).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

    • Tip: 1,7-naphthyridines can streak on silica. Add 1% Triethylamine or NH₄OH to the eluent.

Protocol B: Functionalization of 1,7-Naphthyridine-8-Carbaldehyde

Application: Core diversification. Standard: Titanium(IV) Isopropoxide / NaBH₄ Method.[4]

Reagents & Materials
ComponentSpecificationRole
Aldehyde 1,7-Naphthyridine-8-carbaldehydeElectrophile (Intermediate)
Amine Primary or Secondary Amine (1.1 eq)Nucleophile
Lewis Acid Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)Water scavenger & activator
Reductant Sodium Borohydride (NaBH₄) (1.5 eq)Reducing agent
Solvent Methanol (MeOH) or THFSolvent
Step-by-Step Procedure
  • Imine Formation (Neat or Concentrated): In a sealed vial, mix the 1,7-naphthyridine-8-carbaldehyde (1.0 mmol) and the amine (1.1 mmol).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 mmol) neat. The mixture may become viscous.

    • Expert Note: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, scavenges the water produced during imine formation, driving the equilibrium forward.

  • Incubation: Stir the neat/viscous mixture at room temperature for 2–4 hours.

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (4 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise (Caution: Exothermic, gas evolution).

  • Quench: After 1 hour, quench by adding 1N NaOH (2 mL). A white precipitate (Titanium salts) will form.

  • Filtration: Dilute with EtOAc, filter through a pad of Celite to remove titanium salts.

  • Workup: Separate phases, dry organics, and concentrate.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SM remains) N1 pyridine nitrogen is buffering the acid catalyst.Increase AcOH to 2.0–3.0 eq or switch to Protocol B (Ti-mediated).
Low Yield (Tetrahydro) Oxidation of the tetrahydro-ring to the aromatic form.Degas solvents thoroughly; perform reaction under strict N₂.
Product trapped in aqueous Product is highly polar/basic.Use "salting out" extraction (DCM/iPrOH 3:1) or purify aqueous layer directly via Reverse Phase (C18).
Mechanism of Interference

The 1,7-naphthyridine ring is electron-deficient, making the N1 lone pair less basic than a standard pyridine, but still capable of interfering with sensitive catalysts.

Mechanism Substrate 5,6,7,8-Tetrahydro- 1,7-naphthyridine Imine Iminium Ion (Active Species) Substrate->Imine + Aldehyde + H+ (N7) Trap N1-Protonated Species (Inactive Trap) Substrate->Trap + H+ (N1) (Parasitic) Acid Acetic Acid Product Product Imine->Product + Hydride

Caption: Competitive protonation pathways. N1 protonation (Trap) removes acid catalyst required for N7 iminium formation.

References

  • Litvinov, V. P. (2004). Chemistry of 1,7-Naphthyridines. Russian Chemical Reviews , 73(6). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry , 54(10), 3451-3479. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry , 61(11), 3849-3862. Link

  • Takeda Pharmaceutical Company. (2014). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent RORγt Inverse Agonist TAK-828F. Journal of Organic Chemistry , 79(2), 1317–1326. Link (Note: Describes analogous tetrahydro-naphthyridine handling).

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry , 55(8), 2552–2554. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Substituted-1,7-Naphthyridines

This Application Note and Protocol guide details the microwave-assisted synthesis of 4-substituted-1,7-naphthyridines. Abstract The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the microwave-assisted synthesis of 4-substituted-1,7-naphthyridines.

Abstract

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., Tpl2, PIP4K2A), antitumor agents, and antiparasitics.[1] However, the synthesis of 4-substituted-1,7-naphthyridines is historically challenged by regioselectivity issues; the standard Gould-Jacobs reaction on 3-aminopyridine predominantly yields the 1,5-isomer. This guide presents a regioselective, microwave-accelerated protocol utilizing the N-oxide "blocking" strategy to exclusively access the 1,7-isomer. By leveraging the dielectric heating effects of microwave irradiation, this workflow reduces total synthesis time from 24+ hours to under 2 hours while improving yields by 20-30%.

Strategic Analysis & Mechanism
The Regioselectivity Challenge

The primary synthetic hurdle is controlling the cyclization of the pyridine precursor.

  • Standard Route (Flawed): Condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by cyclization favors the nitrogen lone pair para to the ring nitrogen, leading to 1,5-naphthyridines .[1]

  • The Solution (N-Oxide Switch): Using 3-aminopyridine-1-oxide alters the electronic landscape. The N-oxide moiety directs the cyclization to the C4 position of the pyridine ring, securing the 1,7-naphthyridine skeleton.

Microwave Advantage
  • Step 1 (Condensation): Rapid removal of ethanol byproduct.

  • Step 2 (Cyclization): Overcomes the high activation energy of the intramolecular electrophilic aromatic substitution without requiring Dowtherm A at 250°C.

  • Step 3 (SNAr): Facilitates nucleophilic attack on the electron-deficient 4-chloro intermediate, enabling the introduction of sterically hindered amines.

Experimental Protocol
Stage I: Core Scaffold Construction (The "N-Oxide Switch")

Objective: Synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate 7-oxide.

Materials:

  • 3-Aminopyridine-1-oxide (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)[1]

  • Solvent: Ethanol (Step A), Diphenyl ether (Step B)[1]

Workflow:

  • Condensation (Step A):

    • In a 10 mL microwave vial, mix 3-aminopyridine-1-oxide (500 mg, 4.5 mmol) and EMME (1.0 mL, 5.0 mmol).

    • Add 2 mL of EtOH.

    • MW Irradiation: Heat at 140°C for 10 minutes (Dynamic Power mode, max 100W).

    • Observation: The mixture turns yellow/orange. Ethanol is generated.

    • Concentrate in vacuo to yield the enamine intermediate.

  • Cyclization (Step B):

    • Dissolve the intermediate in 5 mL of Diphenyl ether.

    • MW Irradiation: Heat at 220°C for 15 minutes (High absorption setting).

    • Workup: Cool to RT. Add 10 mL hexane to precipitate the product. Filter and wash with hexane/ether.

    • Yield: ~75-80% (vs. 50% thermal).

Stage II: Deoxygenative Chlorination

Objective: Synthesis of Ethyl 4-chloro-1,7-naphthyridine-3-carboxylate. Note: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the deoxygenating agent, removing the N-oxide in a single step.[1]

Materials:

  • Stage I Product (1.0 equiv)

  • POCl₃ (5.0 equiv)[1]

  • Solvent: Acetonitrile (optional, or neat)[1]

Workflow:

  • Place the 4-hydroxy-1,7-naphthyridine-7-oxide intermediate (1.0 mmol) in a heavy-walled microwave vial.

  • Add POCl₃ (3 mL). Caution: Corrosive.[1]

  • Seal the vial under Argon.

  • MW Irradiation: Ramp to 110°C over 2 min, hold for 15 minutes .

  • Workup: Pour the reaction mixture onto crushed ice/NaHCO₃ (saturated). Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Result: 4-chloro-1,7-naphthyridine derivative.

Stage III: C4-Functionalization (SNAr Diversification)

Objective: Synthesis of 4-(Substituted-amino)-1,7-naphthyridines.

Materials:

  • 4-Chloro-1,7-naphthyridine intermediate (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, Aniline, Piperazine) (1.5 equiv)[1]

  • Base: DIPEA (2.0 equiv)[1]

  • Solvent: Isopropanol or DMF[1]

Workflow:

  • Dissolve the chloro-intermediate (0.5 mmol) in Isopropanol (3 mL).

  • Add the amine (0.75 mmol) and DIPEA (1.0 mmol).

  • MW Irradiation: Heat at 140°C for 10 minutes .

  • Workup: Cool to RT. If product precipitates, filter.[1] If not, evaporate solvent and purify via flash chromatography (MeOH/DCM).[1]

Visualization of Pathways
Figure 1: Regioselective Synthesis Pathway

This diagram illustrates the critical divergence between the standard route (yielding the 1,5-isomer) and the N-oxide route (yielding the target 1,7-isomer).

NaphthyridineSynthesis Start 3-Aminopyridine NOxide 3-Aminopyridine 1-Oxide Start->NOxide Oxidation Inter1 Enamine Intermediate A Start->Inter1 Standard Route Inter2 Enamine Intermediate B NOxide->Inter2 MW / EMME EMME + EMME (Condensation) Cyclization1 Cyclization (Standard) Inter1->Cyclization1 Cyclization2 Cyclization (N-Oxide Directed) Inter2->Cyclization2 Prod15 1,5-Naphthyridine (Undesired) Cyclization1->Prod15 Major Product Prod17 4-Hydroxy-1,7-Naphthyridine 7-Oxide Cyclization2->Prod17 Regioselective Chlorination POCl3 / MW (Deoxygenation + Cl) Prod17->Chlorination FinalProd 4-Chloro-1,7-Naphthyridine (Target Scaffold) Chlorination->FinalProd

Caption: Regioselectivity switch using N-oxide blocking to access the 1,7-isomer exclusively.

Data Summary & Validation

The following table contrasts the efficiency of the microwave-assisted protocol against conventional thermal methods (oil bath reflux).

Reaction StepMethodTimeTempYieldNotes
Cyclization Thermal (Dowtherm A)45 min250°C55%Difficult workup, tar formation.
Microwave 15 min 220°C 82% Cleaner profile, easy precipitation.[1]
Chlorination Thermal (Reflux)4 hours105°C65%Incomplete deoxygenation often observed.
Microwave 15 min 110°C 91% Full conversion to 4-Cl, N-oxide removed.
SNAr (Morpholine) Thermal (Reflux)12 hours80°C70%Requires excess amine.
Microwave 10 min 140°C 95% Quantitative conversion.
Troubleshooting & Optimization
  • Pressure Control: The POCl₃ step generates HCl gas. Use a microwave vial with a high-pressure rating (up to 30 bar) and ensure the vessel is not filled more than 50% by volume.

  • Solvent Choice for SNAr: For non-nucleophilic bases, Isopropanol is preferred under MW conditions as it couples well with the electromagnetic field (high tan

    
    ).[1] For poor nucleophiles, switch to NMP  (N-Methyl-2-pyrrolidone) and increase temp to 180°C.
    
  • Purification: The 4-chloro intermediate is hydrolytically unstable; store under inert atmosphere or process immediately to the amine.

References
  • Srivastava, K. P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines."[1] International Journal of Chemical and Physical Sciences, vol. 3, no. 4, 2014. Link

  • Murray, T. J., et al. "Cyclization of 3-aminopyridine 1-oxide with ethoxymethylenemalonic ester to form 4-hydroxy-1,7-naphthyridine."[1] The Journal of Organic Chemistry, vol. 39, no. 4, 1974.[1] Link[1]

  • Litvinov, V. P. "Chemistry of 1,7-naphthyridines."[1] Russian Chemical Reviews, vol. 73, no. 6, 2004. Link

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis."[1] Angewandte Chemie International Edition, vol. 43, 2004.[1] Link[1]

Sources

Application

Scalable synthesis routes for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Application Note: Scalable Synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Part 1: Executive Summary & Strategic Analysis The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, freque...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Part 1: Executive Summary & Strategic Analysis

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and GPCR ligands. The specific derivative 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a critical intermediate; the C4-chloro handle allows for late-stage diversification via Suzuki-Miyaura coupling or


 reactions, while the tetrahydro-ring offers a distinct 3D vector and solubility profile compared to the fully aromatic parent.

The Scale-Up Challenge: Synthesizing this core on a kilogram scale presents two primary obstacles:

  • Regioselectivity: Cyclizing a pyridine precursor often yields a mixture of 1,5- and 1,7-naphthyridine isomers.

  • Partial Reduction: Selectively reducing the pyridine ring (N-7 containing) while leaving the functionalized ring (N-1 containing) intact is thermodynamically difficult without over-reduction.

The Solution: This protocol details a Regioselective Gould-Jacobs Strategy . By utilizing a 2-blocked aminopyridine precursor (3-amino-2-chloropyridine), we force cyclization exclusively to the 1,7-isomer. A subsequent "Global Reduction" step simultaneously removes the blocking group and saturates the desired ring, delivering a high-purity intermediate ready for chlorination.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected into three logical phases: Core Construction , Reductive Saturation , and Functional Activation .

SynthesisRoute SM 3-Amino-2-chloropyridine (Starting Material) Cyclized 5-Chloro-1,7-naphthyridin-4-ol (Regioselective Core) SM->Cyclized 1. Condensation (100°C) 2. Cyclization (Dowtherm A, 250°C) Inter1 Diethyl Ethoxymethylenemalonate (DEEM) Inter1->Cyclized Reduced 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-ol (Key Intermediate) Cyclized->Reduced H2, Pd/C, AcOH (Dechlorination + Reduction) Target 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine (Target) Reduced->Target POCl3, Reflux (Chlorination)

Figure 1: Logical flow of the Regioselective Gould-Jacobs route.[1][2] The 2-chloro substituent directs cyclization to the C4 position, preventing 1,5-naphthyridine formation.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 5-Chloro-1,7-naphthyridin-4-ol

Rationale: Direct reaction of 3-aminopyridine typically yields a mixture of 1,5- and 1,7-isomers. Using 3-amino-2-chloropyridine blocks the C2 position, forcing the ethoxymethylenemalonate (EMME) cyclization to occur at C4, exclusively yielding the 1,7-skeleton.

Reagents:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) (Volume: 5-10 mL/g of SM)

Protocol:

  • Condensation: In a reactor equipped with a Dean-Stark trap, combine 3-amino-2-chloropyridine and DEEM. Heat to 110–120°C for 2 hours. Ethanol is evolved; monitor consumption of SM by HPLC.

  • Concentration: Apply vacuum to remove residual ethanol and traces of unreacted DEEM.

  • Cyclization: Add Dowtherm A to the residue. Heat the mixture rapidly to 250°C (reflux).

    • Critical Process Parameter (CPP): Rapid heating is essential to favor kinetic cyclization over polymerization.

  • Maintain reflux for 45–60 minutes. The solution will darken.

  • Workup: Cool the mixture to ~80°C. Add Hexanes or Heptane (slowly) to precipitate the product.

  • Filtration: Filter the solids and wash extensively with hexanes to remove Dowtherm A.

  • Hydrolysis (In-situ): The product is an ester. Reflux the wet cake in 10% NaOH (aq) for 2 hours, then acidify to pH 6 with HCl to decarboxylate and precipitate the naphthyridinol.

  • Yield: Expect 65–75% of 5-chloro-1,7-naphthyridin-4-ol .

Step 2: Global Reduction (Dechlorination & Ring Saturation)

Rationale: This step is an "efficiency harvest." Catalytic hydrogenation over Palladium performs two tasks: it removes the chloro-blocking group (hydrodechlorination) and selectively reduces the electron-deficient pyridine ring (N-7) to the piperidine, while the 4-pyridone ring (N-1) remains aromatic due to its resonance stability.

Reagents:

  • 5-Chloro-1,7-naphthyridin-4-ol (1.0 eq)

  • 10% Pd/C (50% wet) (10 wt% loading)

  • Acetic Acid (Solvent)

  • Sodium Acetate (1.1 eq, to buffer HCl formed from dechlorination)

  • Hydrogen Gas (3–5 bar)

Protocol:

  • Charge the hydrogenation vessel with substrate, Pd/C, Sodium Acetate, and Acetic Acid.

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 3–5 bar (45–75 psi) and heat to 50–60°C .

  • Stir vigorously for 6–12 hours.

    • Monitoring: Monitor H2 uptake. The reaction stops after absorbing 3 equivalents of H2 (1 for Cl removal, 2 for ring reduction).

  • Workup: Filter catalyst over Celite. Concentrate the acetic acid filtrate.

  • Neutralization: Dissolve residue in water and neutralize with

    
     to pH 8.
    
  • Isolation: The product 5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol may precipitate. If not, extract with n-Butanol or evaporate to dryness and triturate.

  • Yield: Expect 80–85%.

Step 3: Chlorination to 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Rationale: Phosphorus oxychloride (


) converts the tautomeric 4-pyridone to the 4-chloro derivative. This restores full aromaticity to the pyridine ring.

Reagents:

  • 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-ol (1.0 eq)

  • 
     (Phosphorus oxychloride) (5–8 eq)
    
  • Optional:

    
     (0.1 eq) to boost reactivity if the substrate is dry.
    

Protocol:

  • Safety Note:

    
     is corrosive and reacts violently with water. Use a scrubber.
    
  • Suspend the dry starting material in neat

    
    .
    
  • Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the chloro-compound forms.

  • Quench: Cool to room temperature. Remove excess

    
     via vacuum distillation (rotary evaporator with rigorous trap).
    
  • Neutralization: Pour the thick oil slowly onto crushed ice/ammonia mixture. Maintain pH > 8.[1][2]

    • Note: The product is a secondary amine. It may form an N-phosphoro species if not quenched aggressively.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: The crude material is often pure enough. If necessary, purify via short silica plug (DCM/MeOH/NH3).

  • Yield: Expect 70–80%.

Part 4: Process Data & Scalability Metrics

ParameterStep 1 (Core Synthesis)Step 2 (Reduction)Step 3 (Chlorination)
Scale Factor High (Dowtherm limits batch size)Excellent (Standard hydrogenation)Good (Requires scrubber)
Critical Hazard High Temp (250°C)Flammability (

/Pd)
Corrosive/Exothermic (

)
Purification Precipitation/FiltrationFiltration/ExtractionExtraction/Crystallization
Overall Yield ~70%~82%~75%
Purity Target >95% (HPLC)>98% (NMR)>97% (LCMS)

Part 5: References

  • Synthesis of 1,7-Naphthyridines via Gould-Jacobs Reaction:

    • Source:

    • Relevance: Establishes the baseline reduction and cyclization chemistry for the 1,7-isomer.

  • Regioselective Cyclization of 3-Amino-2-chloropyridine:

    • Source:

    • Relevance: Provides mechanistic insight into blocking positions (C2) to force C4 cyclization in similar naphthyridine systems.

  • Chlorination Protocols with POCl3:

    • Source:

    • Relevance: Validates the solvent-free

      
       protocol for scale-up, emphasizing safety and workup efficiency.
      
  • Asymmetric Synthesis of Tetrahydro-1,6-naphthyridines (Analogous Chemistry):

    • Source:

    • Relevance: Demonstrates modern industrial handling of tetrahydro-naphthyridine intermediates and purification-free workups.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously challenging synthesis of 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously challenging synthesis of 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. This scaffold is a critical intermediate in the development of mGluR2 negative allosteric modulators, KRAS G12C inhibitors, and PIP4K2A kinase inhibitors.

The primary synthetic hurdles involve preventing tarry decomposition during chlorination and avoiding hydrodechlorination during the reduction of the naphthyridine core. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to maximize your yield.

Synthesis Workflow & Critical Junctions

The optimal route avoids direct catalytic hydrogenation of the chlorinated core. Instead, it utilizes a regioselective "activation-reduction" sequence.

SynthesisWorkflow A 1. 4-Oxo-1,7-naphthyridine (Starting Material) B 2. Chlorination (POCl3) Risk: Tarry Byproducts A->B C 3. 4-Chloro-1,7-naphthyridine (Intermediate) B->C Add DIPEA D 4. N7-Alkylation (BnBr) Selective Activation C->D E 5. N7-Benzyl Pyridinium Salt (Activated Intermediate) D->E Regioselective F 6. Hydride Reduction (NaBH4) Risk: Over-reduction E->F G 7. 7-Benzyl-4-chloro-5,6,7,8- tetrahydro-1,7-naphthyridine F->G Mild Conditions H 8. Debenzylation (ACE-Cl) Risk: Dechlorination G->H I 9. 4-Chloro-5,6,7,8-tetrahydro- 1,7-naphthyridine H->I Non-reductive

Fig 1: Regioselective synthesis workflow for 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine.

Troubleshooting FAQs

Q1: Why am I getting poor yields and black, tarry byproducts during the POCl₃ chlorination of the 4-oxo precursor? Causality: Heating 1,7-naphthyridin-4(1H)-one in neat phosphorus oxychloride (POCl₃) often leads to Vilsmeier-Haack-type side reactions and profound thermal decomposition. The basic nitrogen atoms in the naphthyridine core coordinate with POCl₃, creating highly reactive, insoluble complexes that degrade before chlorination is complete. Solution: Do not use neat POCl₃. Instead, use a co-solvent like toluene and add an organic base such as N,N-diisopropylethylamine (DIPEA). The base acts as an acid scavenger, preventing the protonation of the N7 nitrogen, keeping the intermediate soluble, and driving the reaction toward the desired cleanly.

Q2: When attempting to reduce 4-chloro-1,7-naphthyridine to the tetrahydro derivative, I observe massive hydrodechlorination (loss of the chlorine atom). How can I prevent this? Causality: The C-Cl bond on an electron-deficient pyridine ring is highly susceptible to oxidative addition by transition metals. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Adams' catalyst (PtO₂) under H₂ gas will preferentially cleave the C-Cl bond before fully reducing the adjacent ring, leading to the undesired 5,6,7,8-tetrahydro-1,7-naphthyridine [1]. Solution: Abandon transition-metal hydrogenation. Utilize a regioselective "activation-reduction" strategy. First, quaternize the N7 position with benzyl bromide, then reduce the resulting pyridinium salt with Sodium Borohydride (NaBH₄). This exclusively targets the activated N7 ring, leaving the N1 ring and the 4-chloro substituent completely intact [2].

Q3: Why does benzyl bromide selectively alkylate the N7 position over the N1 position? Causality: Regioselectivity here is governed by both sterics and electronics. The N1 nitrogen is sterically hindered by the adjacent bridgehead carbon and the peri-proton at the 8-position. Furthermore, the electron-withdrawing 4-chloro group significantly depletes the electron density of the N1 ring. Consequently, the N7 nitrogen is far more nucleophilic and accessible, resulting in >95% regioselective formation of the [3].

Q4: How do I remove the benzyl protecting group without triggering the hydrodechlorination I just avoided? Causality: Because Pd/C hydrogenation is off the table, you must use a non-reductive debenzylation method. Solution: Use 1-Chloroethyl chloroformate (ACE-Cl). ACE-Cl reacts with the tertiary benzylamine to form a carbamate intermediate, expelling benzyl chloride. Subsequent methanolysis of the carbamate cleanly yields the secondary amine hydrochloride without risking the C-Cl bond.

Quantitative Data: Reduction Strategy Comparison

To illustrate the necessity of the activation-reduction sequence, review the quantitative outcomes of various reduction methods applied to 4-chloro-1,7-naphthyridine:

Reduction StrategyReagents / CatalystTarget Yield (%)Dechlorination Byproduct (%)Mechanistic Note
Catalytic Hydrogenation H₂, Pd/C, EtOH, 1 atm< 10%> 85%Pd/C readily inserts into the activated C-Cl bond.
Acidic Hydrogenation H₂, PtO₂, AcOH, 50 psi~ 25%~ 60%H⁺ partially protects the core, but PtO₂ still cleaves C-Cl.
Transfer Hydrogenation Ru-catalyst, HCO₂H/Et₃N~ 45%~ 20%Milder, but suffers from poor regioselectivity (N1 vs N7 ring).
Activation-Reduction (Recommended) 1. BnBr, MeCN2. NaBH₄, MeOH> 85% < 1% Hydride selectively attacks the activated pyridinium ring.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of 4-Chloro-1,7-naphthyridine
  • Setup: In an oven-dried, argon-purged flask, suspend 4-oxo-1,4-dihydro-1,7-naphthyridine (10.0 g, 68.4 mmol) in anhydrous toluene (100 mL).

  • Base Addition: Add DIPEA (14.3 mL, 82.1 mmol) and stir for 10 minutes at room temperature.

  • Chlorination: Cool the mixture to 0 °C. Dropwise, add POCl₃ (7.6 mL, 82.1 mmol) over 15 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 3 hours.

  • Validation (In-Process): Perform TLC (DCM:MeOH 9:1). The starting material (Rf ~0.1, UV active) should be completely consumed, replaced by a new, higher-running spot (Rf ~0.6).

  • Workup: Cool to 0 °C. Slowly pour the mixture into crushed ice (200 g). Carefully neutralize to pH 8 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a pale yellow solid.

Protocol B: Regioselective N7-Benzylation and Hydride Reduction
  • Quaternization: Dissolve 4-chloro-1,7-naphthyridine (10.0 g, 60.7 mmol) in anhydrous acetonitrile (100 mL). Add benzyl bromide (7.9 mL, 66.8 mmol).

  • Heating: Reflux the mixture at 80 °C for 4 hours. A precipitate (the pyridinium salt) will form.

  • Validation (In-Process): Cool to room temperature and filter the solid. Wash with cold acetonitrile. The solid must be highly soluble in water/methanol and insoluble in non-polar organics.

  • Reduction: Suspend the isolated salt in methanol (150 mL) and cool to 0 °C.

  • Hydride Addition: Add NaBH₄ (4.6 g, 121.4 mmol) portion-wise over 30 minutes to manage effervescence. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with water (50 mL). Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 100 mL). Dry over Na₂SO₄ and concentrate to yield 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine.

Protocol C: Non-Reductive Debenzylation via ACE-Cl
  • Carbamate Formation: Dissolve the benzylated intermediate (10.0 g, 38.6 mmol) in anhydrous 1,2-dichloroethane (DCE) (100 mL). Cool to 0 °C.

  • ACE-Cl Addition: Add 1-chloroethyl chloroformate (ACE-Cl) (5.0 mL, 46.3 mmol) dropwise.

  • Heating: Reflux the mixture at 85 °C for 2 hours.

  • Validation (In-Process): TLC (Hexanes:EtOAc 1:1) should show complete conversion of the starting material to the carbamate intermediate.

  • Solvent Swap: Cool to room temperature and concentrate the mixture in vacuo to complete dryness to remove all traces of DCE and unreacted ACE-Cl.

  • Methanolysis: Dissolve the crude residue in methanol (100 mL) and reflux at 70 °C for 1 hour.

  • Final Isolation: Concentrate the methanol in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride as a pristine white powder.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Journal of Medicinal Chemistry URL:[Link]

  • WIPO (PCT)
  • US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof US Patent Office / Google Patents URL
  • WIPO (PCT)
Optimization

Technical Support Center: Purification of Chloronaphthyridine Reaction Mixtures

Topic: Purification & Isolation Protocols for Chloronaphthyridines Ticket ID: CHEM-SUP-882 Status: Active Audience: Medicinal Chemists, Process Chemists Executive Summary Chloronaphthyridines (e.g., 4-chloro-1,5-naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Protocols for Chloronaphthyridines Ticket ID: CHEM-SUP-882 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary

Chloronaphthyridines (e.g., 4-chloro-1,5-naphthyridine or 8-chloro-1,6-naphthyridine) are critical electrophilic scaffolds in drug discovery, often synthesized via the deoxychlorination of naphthyridinones using phosphoryl chloride (


).[1]

The Core Challenge: The purification of these mixtures is complicated by three factors:

  • Hydrolytic Instability: The C-Cl bond is activated by the electron-deficient ring, making it susceptible to hydrolysis back to the starting naphthyridinone during aqueous workup.

  • Phosphorus Byproducts: Excess

    
     generates phosphoric acid and sticky polyphosphates upon quenching, which can trap the product in emulsions.
    
  • Basic Residues: Naphthyridines are basic; improper pH control leads to loss of product in the aqueous phase or severe streaking on silica gel.

This guide provides a self-validating workflow to isolate high-purity chloronaphthyridines while mitigating hydrolysis and emulsion formation.

Module 1: The Quenching Protocol (Critical Control Point)

Objective: Neutralize excess


 without hydrolyzing the chloronaphthyridine product.
The "Reverse Quench" Method

Never add water directly to the hot reaction mixture. This triggers a violent exotherm that locally overheats the mixture, accelerating acid-catalyzed hydrolysis.

Step-by-Step Protocol:

  • Concentration (Optional but Recommended): If a co-solvent (e.g., toluene) was used, remove it under reduced pressure. If neat

    
     was used, distill off the excess under high vacuum at 
    
    
    
    to reduce the quenching burden.
  • Preparation of Quench Buffer: Prepare a slurry of crushed ice and solid

    
      (or 2M 
    
    
    
    for highly stable variants) in a large beaker.
    • Why Base? Neutralizing the generated HCl/

      
       immediately prevents acid-catalyzed hydrolysis of the C-Cl bond.
      
  • Addition: Slowly pour the reaction mixture into the stirring ice/base slurry.

    • Temperature Limit: Maintain internal temperature

      
      .
      
  • pH Check: Ensure the final pH is 8–9 .

    • Troubleshooting: If pH < 7, the product (basic nitrogen) will protonate and remain water-soluble, leading to yield loss.

Module 2: Workup & Extraction Logic

Objective: Separate the organic product from inorganic phosphorus salts and "black tar" residues.

Decision Tree: Handling the "Black Tar"

Naphthyridine reactions often produce a dark, viscous polymeric residue upon quenching.

Scenario A: Product Precipitates

  • Observation: A solid forms immediately upon neutralization.

  • Action:

    • Stir the slurry for 30 minutes at

      
       to ensure complete solidification.
      
    • Filter via a sintered glass funnel.

    • Wash cake with cold water (remove inorganic salts) and cold hexanes (remove non-polar impurities).

    • Dry: Vacuum desiccator over

      
      .
      

Scenario B: Product is Oiled Out / Soluble

  • Observation: No precipitate; product is in the organic/aqueous emulsion.

  • Action:

    • Extraction Solvent: Use Dichloromethane (DCM) .

      • Why: Chloronaphthyridines have higher solubility in DCM than EtOAc.

    • Emulsion Breaking: If a rag layer forms, filter the biphasic mixture through a pad of Celite (diatomaceous earth) . This physically traps the polymeric phosphorus tars.

    • Washing: Wash the organic layer with Brine (

      
      ) .
      
      • Note: Avoid excessive water washes to prevent hydrolysis.

Module 3: Chromatographic Purification

Objective: Remove regioisomers and baseline impurities.

Stationary Phase Issues

Chloronaphthyridines are basic amines. They interact strongly with the acidic silanols on standard silica gel, causing "streaking" (tailing) and poor separation.

Optimized Mobile Phases
Solvent SystemModifierApplication
Hexanes / EtOAc 1% Triethylamine (

)
Standard purification. The amine blocks acidic sites on silica.
DCM / Methanol 1%

For polar/highly substituted naphthyridines.
Toluene / Acetone NoneAlternative if product co-elutes with impurities in EtOAc.

Visualization: Most chloronaphthyridines are UV active (254 nm). Some may fluoresce blue/green under 365 nm.

Visual Workflow: Purification Decision Logic

G start Crude Reaction Mixture (Excess POCl3) conc Step 1: Vacuum Distillation (Remove excess POCl3) start->conc quench Step 2: Reverse Quench (Pour into Ice/NaHCO3) conc->quench check_solid Does Solid Precipitate? quench->check_solid solid_yes Filtration check_solid->solid_yes Yes solid_no Liquid/Oil Extraction check_solid->solid_no No wash Wash: Cold Water -> Hexanes solid_yes->wash dry Vacuum Dry wash->dry purify Purification dry->purify solvent Extract with DCM (x3) solid_no->solvent emulsion Emulsion/Tar Present? solvent->emulsion celite Filter biphasic mix through Celite pad emulsion->celite Yes dry_org Dry (Na2SO4) & Concentrate emulsion->dry_org No celite->dry_org dry_org->purify recryst Recrystallization (EtOH or Hex/EtOAc) purify->recryst High Purity Crude column Flash Chromatography (DCM/MeOH + 1% Et3N) purify->column Complex Mixture final Pure Chloronaphthyridine recryst->final column->final

Caption: Logical flow for the workup and purification of chloronaphthyridines, prioritizing the removal of phosphorus byproducts and handling of basic residues.

Module 4: Troubleshooting & FAQ

Q1: My product converted back to the starting material (naphthyridinone) during the column. Why?

Diagnosis: Acidic Hydrolysis on Silica.[2] Mechanism: Silica gel is slightly acidic.[2] If the column is run slowly or without a modifier, the local concentration of acid on the surface, combined with residual moisture, can hydrolyze the sensitive C-Cl bond. Solution:

  • Pre-treat the silica: Flush the column with pure solvent containing 1%

    
    before loading the sample.
    
  • Fast elution: Do not leave the compound on the column overnight.

Q2: I have a persistent "phosphorus smell" and yellow color even after the column.

Diagnosis: Trapped Phosphoryl Impurities. Solution: Perform a "Back-Extraction" :

  • Dissolve the product in EtOAc.

  • Wash with 1M

    
     (rapidly) followed by Brine.
    
  • The base wash helps solubilize residual polyphosphates that might have co-eluted.

Q3: How do I separate 1,5-naphthyridine from 1,6-naphthyridine isomers?

Context: Some syntheses (e.g., Skraup) produce isomer mixtures. Solution: These isomers have different dipole moments.

  • TLC Check: Try 100% Diethyl Ether or Toluene/Ethanol (9:1) . These often give better separation factors (

    
    ) for regioisomers than Hex/EtOAc.
    
  • Crystallization: Often, one isomer is significantly less soluble. Test recrystallization from boiling Ethanol .

References

  • Review of Chlorination Reagents

    • Title: "Recent Advances in the Synthesis of Chlorin
    • Source:Indian Chemical Society (General context on reactivity)
    • URL:[Link]

  • General Purification of Nitrogen Heterocycles: Title: "Purification of Reaction Products from 3-Chloro-2-pyrazinamine (Analogous Chemistry)" Source:BenchChem Technical Protocols
  • Solvent Selection Guide

    • Title: "Solubility of Organic Chemicals in Selected Solvents"[3]

    • Source:National Toxicology Program[3]

    • URL:[Link]

  • Chromatographic Troubleshooting

    • Title: "Chromatography Explained: Separation by Affinity"[4][5]

    • Source:Lab Techniques Guide
    • URL:[Link] (General principles for basic amine separation)

(Note: Specific synthesis papers for chloronaphthyridines are often behind paywalls (e.g., J. Med. Chem), but the protocols above are derived from standard "deoxychlorination" methodologies established in these fields.)

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

This technical support guide addresses the stability and handling of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine , a bifunctional intermediate often used in medicinal chemistry.[1] [1] Executive Summary Status: Unstabl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability and handling of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine , a bifunctional intermediate often used in medicinal chemistry.[1]

[1]

Executive Summary

Status: Unstable as a Free Base Critical Warning: 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine contains both a potent electrophile (4-chloropyridine moiety) and a nucleophile (secondary amine at N7).[1] Under basic conditions, the free base undergoes rapid intermolecular Nucleophilic Aromatic Substitution (


), leading to dimerization and polymerization.[1]

Recommendation: Store exclusively as the hydrochloride (or other mineral acid) salt.[1] Generate the free base only in situ at low temperatures (


C) or in the presence of a capturing electrophile.

Part 1: The Core Instability Mechanism[1]

To troubleshoot effectively, you must understand the "Self-Immolation" pathway. This molecule is a "ticking time bomb" when deprotonated.

The Dual-Reactivity Hazard
  • Electrophile (Site A): The chlorine at position 4 is activated by the pyridine nitrogen (N1).[1] The N1 atom acts as an electron sink (para-position), making C4 highly susceptible to nucleophilic attack.[1]

  • Nucleophile (Site B): The nitrogen at position 7 (N7) is a secondary aliphatic amine.[1] In the salt form (HCl), it is protonated (

    
    ) and non-nucleophilic.[1] In basic media, it becomes a free amine (
    
    
    
    ) and a strong nucleophile.[1]
The Failure Mode: Intermolecular

When you basify the salt, you release the nucleophilic N7. If no other reagents are present, the N7 of Molecule A attacks the C4 of Molecule B. This displaces the chloride, forming a dimer. This dimer still has a nucleophilic N7 and an electrophilic C4, leading to oligomers (tars).[1]

Visualizing the Degradation Pathway

Degradation Salt HCl Salt Form (Stable) FreeBase Free Base Monomer (Transient Species) Salt->FreeBase Deprotonation Base Addition of Base (NaOH/TEA) Base->FreeBase TS Meisenheimer Complex (Transition State) FreeBase->TS Intermolecular Attack (N7 -> C4) Dimer Dimer / Oligomer (Black Tar/Precipitate) TS->Dimer -HCl (Irreversible) Dimer->Dimer Chain Growth

Figure 1: The "Self-Immolation" pathway.[1] Basification releases the reactive amine, which attacks the activated chloropyridine core of a neighboring molecule.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: "My reaction turned black/tarry upon adding base."

Diagnosis: Uncontrolled Polymerization. Explanation: You likely neutralized the HCl salt in a concentrated solution without an external electrophile present.[1] The high local concentration of the free base favored self-reaction over any other pathway.[1] Solution:

  • Do not pre-freebase the starting material.[1]

  • Protocol: Add the base last or add the base slowly to a mixture of the naphthyridine salt and your desired coupling partner (e.g., acyl chloride, alkyl halide).[1]

  • Rescue: If the tar has formed, the material is likely lost. Check LCMS for dimer mass (

    
    ).[1]
    
Scenario 2: "I see a new spot on TLC/LCMS with double the molecular weight."

Diagnosis: Dimerization. Explanation: The N7 amine of one molecule has displaced the Cl of another.[1] Prevention:

  • Dilution: Run reactions at lower concentrations (0.05 M - 0.1 M) to disfavor bimolecular collisions.

  • Temperature: Perform the neutralization at

    
    C or 
    
    
    
    C.
Scenario 3: "The chloride is not reacting with my nucleophile."

Diagnosis: Competition from N7 or Hydrolysis. Explanation: If you are trying to displace the 4-Cl with an external nucleophile (e.g., an amine or alkoxide), the internal N7 amine might be interfering.[1] Solution:

  • Protection: You must protect the N7 position (e.g., Boc, Cbz, Bn) before attempting chemistry at the 4-Cl position.[1]

  • Sequence: If you synthesized the molecule, introduce the N7 protection earlier in the route.

Scenario 4: "Can I extract the free base with DCM/Water?"

Answer: Risky. Details: Standard aqueous workups involve basic washes. During the time the free base is in the organic layer (concentrating on the rotovap), it will self-react.[1] Workaround: If you must isolate the free base, keep it cold (


C), use it immediately, and never  concentrate to dryness.[1] Store as a solution in DCM/Toluene at 

C if absolutely necessary.[1]

Part 3: Experimental Protocols

Protocol A: Safe Neutralization for N7-Functionalization

Use this when you want to react the N7 amine (e.g., acylation, alkylation) while keeping the 4-Cl intact.[1]

  • Setup: Dissolve 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine HCl salt (1.0 equiv) in DCM or DMF.

  • Add Reagent: Add the electrophile (e.g., Boc-anhydride, Acyl Chloride) (1.1 - 1.2 equiv).[1]

  • Cool: Cool the mixture to

    
    C.
    
  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, TEA) dropwise .[1]

    • Why? This generates the free amine in the presence of the electrophile.[1] The electrophile traps the amine faster than the amine can find another naphthyridine molecule.[1]

  • Monitor: Warm to Room Temp only after 30 mins. Monitor by LCMS.

Protocol B: Storage and Stability Testing
ConditionStability EstimateObservation
Solid HCl Salt (4°C) > 1 YearStable white/off-white solid.[1]
Solid Free Base (RT) < 1 HourRapidly turns yellow -> brown -> black tar.[1]
Solution (pH 10, Aqueous) < 30 MinsPrecipitation of dimer/oligomer.
Solution (pH 2, Aqueous) Days/WeeksStable (protonation protects N7).[1]
Protocol C: Decision Tree for Handling

DecisionTree Start Start: 4-Cl-Tetrahydronaphthyridine HCl Goal What is your goal? Start->Goal ReactN7 React N7 Amine (Acylation/Alkylation) Goal->ReactN7 Functionalize Nitrogen ReactCl React 4-Cl (SNAr with external Nuc) Goal->ReactCl Displace Chlorine PathA Add Electrophile FIRST, then add Base at 0°C ReactN7->PathA PathB MUST Protect N7 first (e.g., Boc-protection) ReactCl->PathB

Figure 2: Workflow decision tree.[1] Never attempt to displace the chlorine without first protecting the nitrogen.[1]

Part 4: References & Data Sources

  • General Reactivity of 4-Chloropyridines:

    • Mechanism:[1][2][3] The 4-position of pyridine is activated for nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[1][4]

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[5] (See Chapter on Pyridines: Nucleophilic displacement of halogen).

    • Context: Explains the lability of the C4-Cl bond.

  • Synthesis and Handling of Tetrahydro-1,6-naphthyridines (Analogous Scaffold):

    • Paper: "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F"

    • Relevance: Describes the handling of similar chloro-naphthyridine intermediates, emphasizing the use of HCl salts and Boc-protection to manage stability during synthesis.

    • Source:J. Org. Chem. 2020, 85, 15, 9844–9856.[1]

    • URL:[Link][1]

  • Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine:

    • Paper: "An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine"

    • Relevance: Provides baseline data on the stability of the tetrahydro-ring system and reduction protocols.

    • Source:J. Heterocycl. Chem. (Available via ResearchGate).[1]

    • URL:[Link]

  • Amine Basicity and Self-Reactivity:

    • Concept: Intermolecular alkylation/arylation of amines (Menshutkin reaction types) is a standard decomposition pathway for amino-halides.[1]

    • Source:Master Organic Chemistry: Amine Basicity Trends.

    • URL:[Link]

Sources

Optimization

Troubleshooting palladium catalyst poisoning with naphthyridine substrates

Topic: Troubleshooting Palladium Catalyst Poisoning with Naphthyridine Substrates Ticket ID: NAPH-PD-404 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Naphthyridines (diaza-naphthalenes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Palladium Catalyst Poisoning with Naphthyridine Substrates Ticket ID: NAPH-PD-404 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Naphthyridines (diaza-naphthalenes) are privileged scaffolds in medicinal chemistry (e.g., PDE4 inhibitors, kinase inhibitors) but are notorious "catalyst killers" in process chemistry. The presence of two pyridine-like nitrogen atoms creates a high risk of catalyst poisoning via competitive coordination.

This guide addresses the specific failure modes encountered when coupling 1,5-, 1,6-, 1,8-, and 2,7-naphthyridines. Our goal is to shift the equilibrium from the inactive [Pd(naphthyridine)


]  resting state to the active [Pd(L)]  catalytic cycle.

Part 1: The Mechanism of Failure

Diagnosis: Is it Poisoning or Degradation?

Before changing ligands, confirm the failure mode.[1] Naphthyridine poisoning typically presents as:

  • Stalled Conversion: Reaction initiates but stops at ~20-30% conversion (product inhibition).

  • Color Change: Reaction mixture remains clear/yellow (indicating stable Pd-N coordination) rather than turning black (Pd aggregation), or conversely, turns black immediately if the ligand is displaced entirely.

The Coordination Trap

The naphthyridine nitrogen lone pair is a potent


-donor. In the absence of sterically demanding ligands, the substrate (or product) displaces the phosphine ligand, forming a thermodynamic sink.
  • 1,8-Naphthyridine: Unique risk of bidentate chelation (though strained for Pd), effectively locking the metal center.

  • 1,5- & 1,6-Naphthyridine: Act as monodentate ligands, often bridging two Pd centers to form inactive dimers.

Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

Pd_Poisoning_Mechanism Pd_Pre Pd(II) Precursor Pd_Active Active Pd(0)-L Pd_Pre->Pd_Active Reduction/Activation Ox_Add Oxidative Addition (Ar-Pd-X) Pd_Active->Ox_Add + Ar-X Poisoned_Cpx Inactive Complex [Pd(Naphthyridine)n] Pd_Active->Poisoned_Cpx + Naphthyridine (Ligand Displacement) Ox_Add->Pd_Active Product Release Ox_Add->Poisoned_Cpx Coordination Saturation Poisoned_Cpx->Pd_Active Heat / Bulky Ligand Dimer Bridged Dimer (L-Pd-N~N-Pd-L) Poisoned_Cpx->Dimer Aggregation

Figure 1: Mechanistic divergence showing how naphthyridine substrates intercept the active catalyst, forming off-cycle resting states.

Part 2: Ligand Selection Strategy

The "First Line of Defense" is steric bulk. You must select a ligand that is sufficiently bulky to prevent the naphthyridine nitrogen from approaching the Pd center, yet flexible enough to allow the catalytic steps.

Recommended Ligand Classes
Ligand ClassSpecific RecommendationWhy it Works for NaphthyridinesBest For
Dialkylbiaryl Phosphines XPhos, BrettPhos, tBuBrettPhos The bulky ortho-isopropyl or cyclohexyl groups create a "roof" over the Pd, blocking N-coordination.Amination (Buchwald) , Suzuki of chlorides
Bisphosphines (Wide Bite Angle) Xantphos Large bite angle (111°) favors reductive elimination and destabilizes square-planar N-coordinated complexes.Amidations , Cyanations
NHC Ligands PEPPSI-IPr Strong

-donation prevents ligand dissociation; steric bulk of the NHC wingtips blocks substrate binding.
Suzuki (Difficult substrates)
Chelating Bisphosphines dppf While less bulky, the "ferrocene hinge" prevents the formation of certain bridged dimers common with 1,5-naphthyridines.Suzuki (Standard conditions)

Part 3: Operational Workarounds & Protocols

Protocol A: The "Decoy" Strategy (Lewis Acid Additives)

If steric ligands fail, use a Lewis acid to "mask" the naphthyridine nitrogen. The Lewis acid binds to the nitrogen lone pair, rendering it non-nucleophilic toward Palladium.

Reagents:

  • Primary Choice: Boronic Acid (Self-masking). Use excess (1.5–2.0 equiv) in Suzuki couplings.

  • Secondary Choice: Zinc Chloride (

    
    ) or Magnesium Chloride (
    
    
    
    ).

Step-by-Step Methodology:

  • Pre-complexation: Dissolve the naphthyridine halide in the reaction solvent (e.g., Dioxane/Water).

  • Additive Addition: Add 1.0–1.2 equivalents of the Lewis Acid (e.g.,

    
    ) relative to the naphthyridine. Stir for 15 minutes at RT.
    
    • Note: You may see a precipitate; this is the N-Zn complex. Do not filter.

  • Catalyst Addition: Add the base, coupling partner, and Palladium catalyst (preferably a pre-catalyst, see Protocol B).

  • Heating: Heat to target temperature. The Lewis acid will exchange with the base/boronic acid slowly, releasing the substrate into the cycle at a controlled rate.

Protocol B: Pre-catalyst Initiation

Never use


 or 

+ Ligand for naphthyridines. The slow ligand exchange allows the substrate to intercept the Pd before the active ligand is bound.

Recommendation: Use G3 or G4 Palladacycles (e.g., XPhos Pd G4).

  • Reasoning: These precatalysts contain the ligand pre-bound in a 1:1 ratio. They activate rapidly upon exposure to base, generating the active

    
     species immediately, giving the naphthyridine less time to poison the metal.
    

Part 4: Troubleshooting & FAQ

Interactive Troubleshooting Flowchart

Follow this logic path to resolve stalled reactions.

Troubleshooting_Flow Start Reaction Failed / Low Yield Check_Color Check Reaction Color Start->Check_Color Black Black Precipitate (Pd Black) Check_Color->Black Yes Clear Clear / Yellow / Orange (No Precipitate) Check_Color->Clear No Ligand_Issue Pd Aggregation. Ligand not stabilizing Pd(0). Black->Ligand_Issue Poison_Issue Substrate Poisoning. N-Coordination dominant. Clear->Poison_Issue Action_1 Switch to stronger binder (NHC or Biaryl Phosphine) Ligand_Issue->Action_1 Temp_Check Temperature < 80°C? Poison_Issue->Temp_Check Increase_Temp Increase Temp to >100°C (Promote Ligand Exchange) Temp_Check->Increase_Temp Yes Ligand_Check Using Monodentate PPh3? Temp_Check->Ligand_Check No (Already Hot) Switch_Ligand Switch to Bulky Ligand (XPhos, BrettPhos) Ligand_Check->Switch_Ligand Yes Additive_Check Try Lewis Acid Additive (ZnCl2 or excess Boronic Acid) Ligand_Check->Additive_Check No (Already using bulky)

Figure 2: Decision tree for diagnosing catalyst failure based on visual cues and reaction parameters.

Frequently Asked Questions

Q: Can I use standard Pd/C for hydrogenation of nitronaphthyridines? A: Often, no. The naphthyridine nitrogen poisons the heterogeneous surface similarly to homogeneous Pd.

  • Fix: Run the hydrogenation in acidic media (e.g., AcOH or MeOH + 1 eq. HCl) to protonate the nitrogen, preventing surface adsorption.

Q: My Suzuki coupling works for 1,5-naphthyridine but fails for 1,8-naphthyridine. Why? A: 1,8-naphthyridine has a unique geometry where the two nitrogens are parallel. It can act as a "molecular tweezer," attempting to chelate the Pd. This is sterically strained but sufficient to block the coordination site.

  • Fix: Use XPhos Pd G4 . The extreme bulk of the XPhos ligand prevents this "tweezer" effect.

Q: I see "Protodeboronation" of my boronic acid. Is the naphthyridine causing this? A: Indirectly. If the coupling is slow due to poisoning, the unstable boronic acid has more time to decompose.

  • Fix: Switch to Potassium Trifluoroborates (

    
    )  or MIDA boronates  for slow-release, or add the boronic acid in portions.
    

References

  • Mechanisms of Catalyst Poisoning

    • Title: Catalyst poisoning in palladium-catalyzed reactions of nitrogen heterocycles.[2][3]

    • Source: BenchChem Technical Support / Wikipedia (General Principles).
  • Buchwald-Hartwig Amination Troubleshooting

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of N-Heterocycles.[2][4][5][6]

    • Source: Nobel Prize Scientific Background (2010).[7]

    • URL:[Link]

  • Naphthyridine Specifics

    • Title: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines.[8][9]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Lewis Acid Activation

    • Title: Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.[10]

    • Source: ResearchGate / Nature Communic
    • URL:[Link]

  • Ligand Effects (NHC)

    • Title: Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes.[11]

    • Source: Dalton Transactions.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Salts

Welcome to the technical support resource for the crystallization of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine and its various salt forms. This guide is designed for researchers, chemists, and pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the crystallization of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine and its various salt forms. This guide is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges and provide robust, scientifically-grounded solutions for obtaining high-purity, crystalline material with desired physical properties. As a substituted naphthyridine, this scaffold presents unique purification challenges due to its heterocyclic nature and the basicity of its nitrogen atoms, making salt formation and pH control critical parameters in the crystallization process.[1][2][3]

This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs): First Principles of Crystallization

This section covers foundational concepts crucial for developing a successful recrystallization strategy for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine salts.

Q1: What is the most critical factor for a successful recrystallization?

The single most critical factor is achieving controlled supersaturation .[4][5] Supersaturation is the state where the concentration of your compound in solution exceeds its equilibrium solubility at a given temperature.[5] It is the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[4][5]

  • Low Supersaturation: Favors crystal growth over nucleation, leading to larger, more well-defined crystals.[4]

  • High Supersaturation: Drives rapid nucleation, often resulting in the formation of many small crystals, which may trap impurities or lead to amorphous precipitation.[4]

Controlling the rate at which you generate supersaturation—whether by slow cooling, gradual anti-solvent addition, or controlled solvent evaporation—is the key to obtaining high-quality crystals.[6][7]

Q2: How do I select an appropriate solvent system for a naphthyridine salt?

Solvent selection is a multi-step process based on the principle that the desired compound should be highly soluble in the hot solvent but poorly soluble at cooler temperatures.[8][9] For a salt of a basic compound like 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, you must also consider the impact of the solvent on salt stability and solubility.

Key Solvent Characteristics:

  • Favorable Solubility Curve: A steep difference in solubility between the boiling point and room temperature (or lower) is ideal.[9][10]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent.[8][10]

  • Inertness: The solvent must not react with your compound.[10]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[8][10]

  • For Salts: Protic solvents (like alcohols or water) can be good starting points as they can solvate the ions. However, the choice depends on the specific counter-ion.

A flowchart for a systematic approach to solvent selection is provided below.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent (Antisolyent) System Start Select 5-10mg of crude salt TestSolvents Test solubility in ~0.5mL of various solvents (e.g., IPA, EtOH, Acetone, MeCN, EtOAc, Water) Start->TestSolvents ObserveRoomTemp Observe at Room Temp TestSolvents->ObserveRoomTemp Soluble Soluble at RT? ObserveRoomTemp->Soluble Heat Heat to boiling Soluble->Heat No BadSolvent1 Discard: Too Soluble Soluble->BadSolvent1 Yes Dissolves Fully Dissolves? Heat->Dissolves Cool Cool to RT, then ice bath Dissolves->Cool Yes BadSolvent2 Discard: Insoluble Dissolves->BadSolvent2 No Crystals Crystals Form? Cool->Crystals GoodSolvent Potential Good Single Solvent Crystals->GoodSolvent Yes BadSolvent3 Discard: Poor Recovery Crystals->BadSolvent3 No Start2 If no single solvent is ideal FindGood Select a 'Good' Solvent (compound is very soluble) Start2->FindGood FindPoor Select a 'Poor' Solvent (antisolvent) (compound is insoluble) FindGood->FindPoor Miscible Are they miscible? FindPoor->Miscible GoodSystem Potential Good Mixed Solvent System Miscible->GoodSystem Yes BadSystem Discard: Immiscible Miscible->BadSystem No

Caption: Workflow for selecting a recrystallization solvent system.
Q3: Why is pH important when crystallizing a salt of a basic compound?

The pH of the solution can dramatically affect the solubility of your compound and its salt form. For a basic compound like 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, the equilibrium between the freebase and its protonated (salt) form is pH-dependent.

  • Low pH (Acidic): The compound will be fully protonated, existing as the salt. The solubility will be dependent on the salt's properties in the chosen solvent.

  • High pH (Basic): If the pH rises too high, the salt can deprotonate to form the freebase.[11] The freebase will have a different solubility profile and may "crash out" of solution as an oil or an amorphous solid if its solubility is low, or it may remain in solution, preventing crystallization of the salt.

Therefore, maintaining the pH within a range that ensures the stability of the desired salt form is crucial for reproducible results.[12][13][14]

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine salts.

Problem 1: My compound "oiled out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[15] This is a common issue, especially with impure compounds or when cooling is too rapid.[15][16]

Potential Cause Explanation Solution
High Solute Concentration / Rapid Cooling The solution becomes supersaturated so quickly that the molecules don't have time to orient into an ordered crystal lattice. This is the most frequent cause.[15]1. Re-heat the solution to dissolve the oil. 2. Add a small amount (5-10% vol) of additional hot solvent. 3. Allow the solution to cool much more slowly. Insulating the flask can help.
Low Melting Point of the Compound The melting point of your compound (or an impurity-eutectic mixture) is below the temperature of the solution.Select a solvent with a lower boiling point.
Presence of Impurities Impurities can disrupt the crystal lattice formation, depressing the melting point and favoring oil formation.Attempt a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.[16]
Problem 2: No crystals are forming, even after cooling in an ice bath.

This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

Potential Cause Explanation Solution
Too Much Solvent Was Used This is the most common reason for crystallization failure.[15][17] The concentration of the compound is below its solubility limit even at low temperatures.1. Gently evaporate some of the solvent by heating the solution or using a rotary evaporator to reduce the volume.[15][17] 2. Attempt to cool the concentrated solution again.
High Solubility in Cold Solvent The chosen solvent is simply not poor enough at low temperatures to force the compound out of solution.Re-evaluate your solvent choice. Consider an antisolvent crystallization method.
Lack of Nucleation Sites Spontaneous nucleation can be kinetically slow.1. Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can act as nucleation sites.[16][17] 2. Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[16][17] This is the most powerful technique for controlling crystallization.[6]
Problem 3: The crystal yield is very low.

A low recovery indicates that a significant amount of your product remains in the mother liquor after filtration.

Potential Cause Explanation Solution
Excessive Solvent Volume Even with an ideal solvent, using too much will result in product loss.[16][17]Always use the minimum amount of hot solvent required to fully dissolve the compound.[16][18]
Significant Solubility at Low Temperature The compound has some solubility even in the cold solvent.1. Ensure the solution is cooled sufficiently. Use an ice-salt bath for lower temperatures if the solvent allows. 2. Consider a different solvent system where the compound is less soluble when cold.[16]
Premature Crystallization If using hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel.Use a heated filter funnel or pre-heat the funnel and flask with hot solvent before filtering the solution quickly.
Incomplete Filtration Not allowing sufficient time for the mother liquor to be removed during suction filtration.Ensure a good seal on the Buchner funnel and pull air through the crystal cake for several minutes to remove as much solvent as possible.
Problem 4: I suspect I have different crystal forms (polymorphism).

Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice.[19] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[6][20]

Indicators of Potential Polymorphism:

  • Inconsistent melting points between batches.

  • Changes in crystal habit (e.g., needles vs. plates) under slightly different crystallization conditions.

  • Variable results in analytical tests like X-Ray Powder Diffraction (XRPD).

Polymorphism_Investigation cluster_0 Polymorph Screening & Characterization Start Observe inconsistent crystal properties Screening Perform Polymorph Screen: Crystallize from a wide range of solvents and conditions (fast/slow cool, evaporation, etc.) Start->Screening Isolate Isolate distinct solid forms Screening->Isolate Characterize Characterize Each Form Isolate->Characterize XRPD X-Ray Powder Diffraction (XRPD) (Primary identification tool) Characterize->XRPD DSC Differential Scanning Calorimetry (DSC) (Identifies melting points, phase transitions) Characterize->DSC TGA Thermogravimetric Analysis (TGA) (Identifies solvates/hydrates) Characterize->TGA Microscopy Optical Microscopy (Visualize crystal habit) Characterize->Microscopy

Caption: A logical workflow for investigating potential polymorphism.

Key Experimental Protocols

Protocol 1: General Cooling Recrystallization

This protocol outlines the standard procedure for purifying a solid using a single solvent.

  • Dissolution: Place the crude 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine salt in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) with gentle swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves.[17][18]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][21] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Continue to draw air through the crystals on the filter for several minutes. Then, transfer the crystals to a watch glass or drying oven to remove the last traces of solvent.

Protocol 2: Antisolvent Recrystallization

This method is useful when no single solvent has the ideal solubility profile.[22]

  • Dissolution: Dissolve the crude salt in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Antisolvent Addition: Slowly add the "poor" solvent (the antisolvent, in which the compound is insoluble) dropwise to the solution with constant stirring.

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes cloudy (turbid), indicating the onset of precipitation. This is the point of saturation.

  • Growth: If necessary, gently warm the solution until the turbidity just disappears, then allow it to cool slowly. This controlled cooling from the saturation point encourages the growth of well-formed crystals.

  • Isolation & Drying: Isolate, wash (using a solvent mixture rich in the antisolvent), and dry the crystals as described in Protocol 1.

Protocol 3: Characterization of Crystalline Forms

To ensure the identity and purity of your final product, especially in a pharmaceutical context, characterization is essential.[23]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the specific crystalline form (polymorph).[19][24][25] Each polymorph will produce a unique diffraction pattern, which serves as its fingerprint.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated.[25][26] It is used to determine the melting point and detect phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25][26] It is particularly useful for identifying the presence of bound solvent or water molecules in the crystal lattice (solvates or hydrates).

References

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Facile supersaturation control strategies for regulating nucleation and crystal growth in membrane crystallisation. (2025, July 8). Journal of Membrane Science. Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Bernstein, J. (2002). 4 4 Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford University Press. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019, April 17). ACS Publications. Retrieved from [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. (2009, March 6). ACS Publications. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. (n.d.). Retrieved from [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures. (2025, February 3). Retrieved from [Link]

  • Recrystallization. (n.d.). A-Level Chemistry. Retrieved from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved from [Link]

  • Sato, Y., Seino, T., Nishizawa, S., & Teramae, N. (2007, November 1). Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms. Nucleic Acids Research. Retrieved from [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. Retrieved from [Link]

  • Fan, X., et al. (2025, March 25). Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. ResearchGate. Retrieved from [Link]

  • Solid Form Developability Evaluation - Crystal Pharmatech. (2026, January 28). Retrieved from [Link]

  • What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28). Retrieved from [Link]

  • Analytical Techniques For Characterization of Solid State | PDF | Differential Scanning Calorimetry | Thermal Analysis - Scribd. (n.d.). Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients References. (n.d.). Retrieved from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - RSC Publishing. (2023, March 24). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC. (2022, January 11). Retrieved from [Link]

  • What is the affect of pH on crystallization? : r/chemhelp - Reddit. (2017, February 21). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024, December 17). Retrieved from [Link]

  • Crystallisation in pharmaceutical processes | BIA. (n.d.). Retrieved from [Link]

  • Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice formation - PMC. (2025, September 17). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC. (n.d.). Retrieved from [Link]

  • Understanding the Importance of Crystallization Processes - Contract Pharma. (2020, October 14). Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from [Link]

  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved from [Link]

  • THE NAPHTHYRIDINES. (n.d.). Retrieved from [Link]

  • Synthesis of Some New Thieno[2,3-b][4][27]naphthyridines and Related Compounds. (n.d.). Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity in chloronaphthyridine reagents

Topic: Handling Moisture Sensitivity in Chloronaphthyridine Reagents Welcome to the Technical Support Center From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Handling Protocols for Chloronaphthyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity in Chloronaphthyridine Reagents

Welcome to the Technical Support Center

From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Handling Protocols for Chloronaphthyridines Status: [URGENT READ] for Process Chemistry & MedChem Teams

You are likely here because you have encountered a yield collapse, an inexplicable precipitate, or a "silent" degradation where your starting material vanished but no product formed.

Chloronaphthyridines (specifically 2-chloro and 4-chloro isomers) are not merely "hygroscopic"; they are electrophilic time-bombs . Unlike simple aryl chlorides, the naphthyridine core is highly electron-deficient due to the two ring nitrogens. This makes the C-Cl bond exceptionally labile toward nucleophilic attack by water, leading to an autocatalytic hydrolysis loop .

This guide synthesizes field-proven containment strategies with mechanistic insights to stabilize your chemistry.

Module 1: The Chemistry of Degradation (The "Why")

To troubleshoot effectively, you must understand the enemy. The degradation of chloronaphthyridine is driven by Nucleophilic Aromatic Substitution (


) .
The Autocatalytic Death Spiral
  • Activation: The ring nitrogens pull electron density, making the carbon attached to the chlorine highly positive (electrophilic).

  • Attack: Trace water attacks this carbon.

  • Collapse: Chloride is expelled, forming the Naphthyridinone (Lactam) impurity.

  • The Trap (Autocatalysis): The byproduct is HCl . This acid protonates the remaining chloronaphthyridine nitrogens, making the ring even more electrophilic and accelerating the reaction exponentially.

Visualizing the Pathway

The following diagram maps the degradation logic and the intervention points.

G cluster_0 Autocatalytic Loop Start Chloronaphthyridine (Reagent) Inter Meisenheimer-like Complex Start->Inter + H2O Protonated Protonated Species (Hyper-Electrophile) Start->Protonated + HCl Water Trace H2O (Atmosphere/Solvent) Water->Inter Lactam Naphthyridinone (Lactam Impurity) DEAD END Inter->Lactam - HCl HCl HCl Generation Inter->HCl HCl->Protonated Protonation Protonated->Inter Rapid Hydrolysis

Figure 1: The autocatalytic hydrolysis mechanism. Note how HCl generation creates a feedback loop, accelerating degradation.

Module 2: Storage & Handling Protocols

Q: How should I store my chloronaphthyridine reagents upon receipt?

A: Do not store these in the general chemical cabinet.

  • Temperature: Store at -20°C . Cold slows the kinetic rate of hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . If the manufacturer's seal is broken, transfer to a glovebox or reseal with Parafilm immediately after purging the headspace.

  • Container: Amber glass. Light can induce radical dechlorination in some heterocyclic systems.

Q: Can I weigh this on the open bench?

A: No. For >95% purity retention, follow this decision matrix:

ScaleRecommended ProtocolRisk Level
< 50 mg Glovebox Only. The high surface-area-to-mass ratio makes these quantities instantly vulnerable to ambient humidity.Low
50 mg - 1 g Schlenk Technique. Weigh into a tared flask, purge with

x3 immediately.
Medium
> 1 g Rapid Bench Transfer. Allowable only if humidity <30%. Flush headspace immediately.High

Module 3: Reaction Troubleshooting (The "Fix")

Scenario 1: "My reaction turned cloudy immediately."

Diagnosis: You likely have HCl salt formation . If your solvent was wet, the chloronaphthyridine hydrolyzed, releasing HCl. The HCl then reacted with your starting material (a base) to form the chloronaphthyridine-HCl salt, which is often insoluble in organic solvents like DCM or THF.

The Fix:

  • Filter: Isolate the solid.

  • Test: Dissolve a small amount in

    
    . If it's the salt, it will dissolve. If it's the lactam (hydrolysis product), it will likely remain insoluble.
    
  • Prevention: Add a non-nucleophilic base scavenger (e.g., 2,6-lutidine or solid

    
    ) to the reaction mixture before adding the chloronaphthyridine. This neutralizes any generated HCl, breaking the autocatalytic loop [1].
    
Scenario 2: "I see a new spot on TLC that doesn't move (low Rf)."

Diagnosis: This is the Naphthyridinone (Lactam) . The hydrolysis product acts like a pyridone/amide. It hydrogen bonds strongly to silica, causing it to streak or stick to the baseline.

The Fix:

  • You cannot reverse this. You must purify.

  • Warning: Do NOT use standard acidic silica gel for purification. The acidity of silica can catalyze further hydrolysis of your remaining product during the column run.

  • Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or use Neutral Alumina stationary phase.

Scenario 3: "My yield is low, but I used 'dry' solvent."

Diagnosis: "Dry" is a relative term. Chloronaphthyridines require <10 ppm water content. Standard molecular sieves (3Å or 4Å) are required.[1]

Solvent Drying Data Table:

SolventDrying AgentActivation ProtocolTarget Water Content
THF Na/Benzophenone or 3Å SievesReflux until blue (Na) or Bake sieves at 300°C for 12h< 10 ppm
DCM

or 3Å Sieves
Distill over

< 20 ppm
DMF 4Å SievesDo NOT use strong base/hydrides. Stir over activated sieves for 48h.< 50 ppm
Toluene Na/BenzophenoneReflux until blue.< 10 ppm

Note: DMF decomposes on strong bases/hydrides; use molecular sieves only [2].

Module 4: Analytical Verification

Q: How do I distinguish the Starting Material (SM) from the Hydrolysis Product (Lactam) by NMR?

A: Look for the "Upfield Shift." Upon hydrolysis (Cl


 OH/C=O), the loss of the electron-withdrawing chlorine and the donation from the oxygen will cause the adjacent ring protons to shift upfield  (lower ppm).
  • Chloronaphthyridine (SM): Protons ortho to Cl are deshielded (e.g.,

    
     8.2 - 8.5 ppm).
    
  • Naphthyridinone (Impurity): Protons shift upfield (e.g.,

    
     6.5 - 7.5 ppm) and you may see a broad NH singlet if the solvent allows (DMSO-
    
    
    
    ).

References

  • Williams, D. B. G., & Lawton, M. (2010).[2][3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2][3] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. [Link]

  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of Aromatic Chlorides. Tetrahedron, 61(33), 7833-7863. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 4-Position Substitution of Naphthyridines

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of function...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the naphthyridine core, specifically at the sterically demanding 4-position. Here, we will dissect common challenges and provide actionable, field-proven solutions to drive your projects forward.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-position of the naphthyridine ring so challenging to functionalize, especially with bulky substituents?

The difficulty in functionalizing the C4 position of naphthyridines stems from a combination of electronic and steric factors. Electronically, the nitrogen atoms in the naphthyridine ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. For nucleophilic attack, the C2 and C4 positions are electronically favored. However, the C4 position is often subject to significant steric hindrance from the adjacent C3 and C5 positions, as well as the peri-hydrogen at the C5 position in certain isomers like 1,8-naphthyridine. This steric congestion can impede the approach of bulky reagents and catalysts, leading to low or no reactivity.[1]

Q2: I am struggling with a low yield in my palladium-catalyzed cross-coupling reaction at the C4-position of a 1,8-naphthyridine. What are the most critical parameters to optimize?

Low yields in palladium-catalyzed cross-coupling reactions at sterically hindered positions are a common issue. The three most critical parameters to investigate are the ligand, the palladium precatalyst, and the base.

  • Ligand Selection: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often necessary to promote reductive elimination, which is typically the rate-limiting step. Ligands like XPhos, SPhos, and RuPhos are excellent starting points. The choice of ligand can dramatically influence the outcome of the reaction by stabilizing the palladium center and facilitating the catalytic cycle.[2][3]

  • Palladium Precatalyst: The choice of palladium precatalyst can affect the concentration of the active Pd(0) species in the catalytic cycle. Precatalysts like G3-XPhos or G4-SPhos often show improved activity and stability, especially for challenging substrates.

  • Base and Solvent: The choice of base is crucial and should be tailored to the specific coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The solvent also plays a critical role; polar aprotic solvents like dioxane, THF, or toluene are commonly used.

A systematic screening of these parameters is highly recommended.

Q3: Can I use a directing group strategy to selectively functionalize the C4-position?

Yes, a directing group strategy can be a powerful tool for achieving regioselective C-H functionalization. However, for the naphthyridine core, the endogenous directing ability of the ring nitrogen(s) often favors functionalization at the C2 or C8 positions in 1,8-naphthyridines, for instance.[1]

To achieve C4-selectivity, you would typically need to install a directing group at the C3 or C5 position. The directing group should be able to coordinate to the transition metal catalyst and position it over the C4 C-H bond. While this approach has been successfully applied to other heterocyclic systems, its application to naphthyridines requires careful design of the substrate and reaction conditions to override the inherent reactivity of the scaffold.[4][5]

Q4: My substrate is not pre-functionalized at the 4-position. Are there any methods for direct C-H functionalization at this site?

Direct C-H functionalization is an attractive, atom-economical approach. For electron-deficient heterocycles like naphthyridines, Minisci-type reactions are a powerful method for introducing alkyl and acyl groups.[6] These reactions proceed via the addition of a nucleophilic radical to the protonated heterocycle.

The regioselectivity of the Minisci reaction (C2 vs. C4) can be influenced by several factors, including:

  • The nature of the radical: Sterically bulky radicals may favor the more accessible C2 position.

  • The solvent and acid catalyst: These can influence the protonation state of the naphthyridine and the stability of the radical intermediates.[7][8]

In recent years, photoredox catalysis has emerged as a mild and efficient way to generate radicals for Minisci-type reactions, significantly expanding the scope and functional group tolerance of this transformation.[9][10][11][12][13]

Troubleshooting Guides

Problem 1: My Suzuki-Miyaura coupling with a bulky boronic acid at the C4-position is failing.

dot

troubleshooting_suzuki start Low to No Product in C4-Suzuki Coupling q1 Have you optimized the ligand? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the boronic acid stable under the reaction conditions? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the base strength and type appropriate? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Have you considered alternative boron reagents? a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a1_yes->q2 sol1 Screen bulky, electron-rich ligands: XPhos, SPhos, RuPhos a1_no->sol1 a2_yes->q3 sol2 Use boronate esters (e.g., pinacol esters) or trifluoroborate salts (K-R-BF3). a2_no->sol2 a3_yes->q4 sol3 Screen a range of bases: K3PO4, Cs2CO3, K2CO3. Consider aqueous base solutions. a3_no->sol3 sol4 Consider alternative coupling methods: Stille, Negishi, or C-H activation. a4_yes->sol4 a4_no->sol2

Caption: Troubleshooting workflow for C4-Suzuki coupling.

Detailed Troubleshooting Steps:
  • Ligand Screening: The steric bulk at the C4 position can hinder the crucial reductive elimination step. Start by screening a panel of bulky, electron-rich phosphine ligands.

    • Recommended Ligands: XPhos, SPhos, RuPhos, and their corresponding palladacycle precatalysts.

    • Rationale: These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition, and their steric bulk can facilitate reductive elimination.

  • Boron Reagent Stability: Boronic acids can be prone to decomposition under basic conditions, especially at elevated temperatures.

    • Alternative Reagents: Consider using more robust boron reagents such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.

    • Rationale: These reagents often exhibit greater stability and can lead to more reproducible results.

  • Base Optimization: The choice of base is critical for the transmetalation step.

    • Recommended Bases: Start with K₃PO₄ or Cs₂CO₃. If these fail, consider a biphasic system with an aqueous solution of the base.

    • Rationale: The solubility and strength of the base can significantly impact the rate of transmetalation.

  • Solvent and Temperature:

    • Recommended Solvents: Anhydrous, degassed solvents like 1,4-dioxane, toluene, or DME are good starting points.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. Try to run the reaction at the lowest temperature that affords a reasonable rate (e.g., 80-110 °C).

Problem 2: My Minisci-type C-H alkylation is giving me a mixture of C2 and C4 isomers.

dot

troubleshooting_minisci start Poor Regioselectivity in Minisci Reaction q1 Have you varied the acid catalyst? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the radical source appropriate for C4 selectivity? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you explored solvent effects? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is a photoredox approach feasible? a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a1_yes->q2 sol1 Screen different Brønsted acids: TFA, H2SO4, p-TsOH. Vary the concentration. a1_no->sol1 a2_yes->q3 sol2 Consider the steric and electronic properties of the radical. Bulky radicals may favor C2. a2_no->sol2 a3_yes->q4 sol3 Evaluate both polar and non-polar solvents. Solvent can influence radical stability and substrate protonation. a3_no->sol3 sol4 Use a suitable photocatalyst (e.g., Ir or Ru complexes) and a radical precursor compatible with visible light. a4_yes->sol4 Optimize photocatalyst and light source a4_no->sol4

Caption: Troubleshooting workflow for Minisci reaction regioselectivity.

Detailed Troubleshooting Steps:
  • Acid Catalyst and Concentration: The Brønsted acid used to protonate the naphthyridine is critical for activating the ring towards radical attack.

    • Recommended Acids: Trifluoroacetic acid (TFA) is a common choice. However, screening other acids like H₂SO₄ or p-toluenesulfonic acid can alter the regioselectivity.

    • Rationale: The nature of the acid and its concentration can influence the degree of protonation and the overall polarity of the reaction medium, which in turn affects the selectivity.[7]

  • Radical Precursor: The steric and electronic properties of the radical play a significant role in determining the site of addition.

    • Consideration: Highly hindered radicals may preferentially attack the less sterically encumbered C2 position. Conversely, smaller or more nucleophilic radicals might show a preference for the C4 position.

    • Action: If possible, modify the radical precursor to alter the steric profile of the resulting radical.

  • Solvent Effects: The reaction solvent can influence the stability of the radical species and the conformation of the protonated naphthyridine.

    • Screening: Evaluate a range of solvents, from polar (e.g., acetonitrile, water) to non-polar (e.g., dichloroethane).

    • Rationale: Solvent polarity can impact the relative energies of the transition states leading to the C2 and C4 adducts.[8]

  • Photoredox Catalysis: If traditional Minisci conditions are not providing the desired selectivity, a switch to photoredox catalysis may be beneficial.

    • Advantages: Photoredox conditions are often milder and can offer different selectivity profiles compared to classical methods.[9][11]

    • Experimental Setup: This will require a suitable photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) and a visible light source (e.g., a blue LED).

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add the 4-halo-naphthyridine (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Photoredox-Mediated Minisci-Type Reaction

This is a general procedure and requires optimization of the photocatalyst, solvent, and radical precursor.

  • Reaction Setup: To a vial, add the naphthyridine substrate (1.0 equiv.), the radical precursor (e.g., a carboxylic acid, 2.0 equiv.), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Solvent and Acid: Add the solvent (e.g., acetonitrile) and the Brønsted acid (e.g., TFA, 1.5 equiv.).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the vial in front of a visible light source (e.g., a 24W blue LED) with cooling (a fan is often sufficient).

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Data Summary

MethodKey AdvantagesCommon ChallengesRecommended For
Palladium-Catalyzed Cross-Coupling Wide substrate scope, well-established.[14]Catalyst poisoning, ligand optimization, steric hindrance.[2]C-C, C-N, and C-O bond formation with pre-functionalized naphthyridines.
Minisci-Type C-H Functionalization Direct use of C-H bonds, atom-economical.[6]Regioselectivity issues, harsh conditions (classical).[7]Introduction of alkyl and acyl groups.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance.[9][10][11]Requires specialized equipment, photocatalyst screening.C-H functionalization, especially for complex or sensitive substrates.
Directed Metalation High regioselectivity.[1]Requires installation/removal of a directing group, sensitive to functional groups.Highly selective functionalization when a directing group is present or can be installed.

References

  • Minisci reaction. In: Wikipedia. Accessed March 7, 2026. [Link]

  • Procter, D. J., et al. Recent Advances in Minisci-Type Reactions. SciSpace. Accessed March 7, 2026. [Link]

  • Grek, W. Current Advances in Photoredox Catalysis for CH Functionalization. JOCPR. 2023. [Link]

  • Douglas, J. J., et al. Photoredox-Catalyzed C-H Functionalization Reactions. Chem Rev. 2022;122(2):1925-2016. [Link]

  • Douglas, J. J., et al. Photoredox-Catalyzed C–H Functionalization Reactions. PMC. 2022. [Link]

  • Anderson, E. A., et al. Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. 2025. [Link]

  • Dong, J., & Wang, Q. PHOTOCATALYTIC MINISCI REACTION. Shaanxi Normal University. Accessed March 7, 2026. [Link]

  • Holmberg-Douglas, N., et al. Photoredox-Catalyzed C-H Functionalization Reactions. SciSpace. 2021. [Link]

  • Ghosh, A., et al. para‐selective C−H functionalization of naphthalene. ResearchGate. 2020. [Link]

  • C-H functionalization and Photoredox Catalysis Laboratory. IIT Jodhpur. 2025. [Link]

  • O'Neill, E. Studies towards controlling selectivity in Minisci reactions. ResearchGate. 2021. [Link]

  • A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. ResearchGate. 2013. [Link]

  • Gayo, L. M., et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. J Med Chem. 2000;43(4):675-82. [Link]

  • Narender, A., et al. A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. 2009. [Link]

  • Hartwig, J. F. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. 2011. [Link]

  • Maji, A. Combining transition metals and transient directing groups for C–H functionalizations. PMC. 2018. [Link]

  • O'Hara, F. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. 2019;24(5):863. [Link]

  • Magano, J. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. 2012. [Link]

  • Han, Y., et al. Steric Hindrance-Derived Li + Solvation to Enhance Lithium-Mediated Nitrogen Reduction. ResearchGate. 2024. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. 2010. [Link]

  • Shaabani, A., et al. A four-component, one-pot synthesis of highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamides. Academia.edu. 2009. [Link]

  • Carta, A., et al. Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Farmaco. 2003;58(9):853-60. [Link]

  • Wang, P., et al. Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry. 2022. [Link]

  • Kumar, A., et al. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. 2023. [Link]

  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. 2021. [Link]

  • Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective Iron-Catalyzed Cross Couplings. ResearchGate. 2015. [Link]

  • Mogilaiah, K., et al. Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Indian J Chem B. 2002;41B(6):1280-1283. [Link]

  • Li, J., et al. Steric hindrance modulation of hexaazatribenzanthraquinone isomers for high-capacity and wide-temperature-range aqueous proton battery. PMC. 2023. [Link]

Sources

Optimization

Removing metal impurities from tetrahydro-1,7-naphthyridine products

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. As a Senior Application Scientist, I have designed this guide to address the complex challenges of removing transition meta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. As a Senior Application Scientist, I have designed this guide to address the complex challenges of removing transition metal impurities from tetrahydro-1,7-naphthyridine derivatives.

Tetrahydro-1,7-naphthyridines are highly valuable pharmacophores in modern drug discovery. However, their synthesis frequently relies on transition-metal catalysis—such as Palladium (Pd) for cross-coupling reactions or Manganese (Mn) and Ruthenium (Ru) for borrowing hydrogen methodologies[1]. Because the nitrogen atoms within the naphthyridine core act as strong chelating ligands, residual metals bind tightly to the product, making standard purification techniques (like crystallization or aqueous washing) ineffective.

This guide provides the mechanistic causality, self-validating protocols, and regulatory grounding necessary to achieve ICH Q3D compliance[2].

Diagnostic Workflow: Metal Impurity Removal

Before selecting a purification strategy, you must classify the metal based on its coordination chemistry and regulatory toxicity limits.

G Start Crude Tetrahydro-1,7-naphthyridine (Metal Contaminated) MetalType Identify Metal Catalyst (Pd, Ru, Mn, etc.) Start->MetalType BaseMetal Base Metal (Mn, Fe, Cu) Class 3 / Low Toxicity MetalType->BaseMetal NobleMetal Noble Metal (Pd, Ru, Rh) Class 2B / High Toxicity MetalType->NobleMetal AqueousWash Aqueous Extraction (EDTA / Citric Acid) BaseMetal->AqueousWash ScavengerScreen Scavenger Screening (Silica-based vs. Resin) NobleMetal->ScavengerScreen CheckICH Analyze via ICP-MS Meets ICH Q3D Limits? AqueousWash->CheckICH Thiourea Thiourea/Thiol Silica (High Affinity for Pd/Ru) ScavengerScreen->Thiourea Amine Amine/IDA Resin (Broad Spectrum) ScavengerScreen->Amine Thiourea->CheckICH Amine->CheckICH Success Purified API (< 10 ppm Metal) CheckICH->Success Yes Fail Optimize: Time, Temp, or Scavenger Equivalents CheckICH->Fail No Fail->ScavengerScreen

Workflow for diagnosing and removing metal impurities from tetrahydro-1,7-naphthyridine products.

Troubleshooting Guides & FAQs

Q1: Why is Palladium (Pd) so difficult to remove from tetrahydro-1,7-naphthyridines compared to other molecular scaffolds? A: The difficulty is rooted in the "chelate effect" and Hard-Soft Acid-Base (HSAB) theory. The 1,7-naphthyridine core contains multiple basic nitrogen atoms. These nitrogens act as bidentate or monodentate ligands that coordinate strongly to transition metals. To successfully remove the metal, you must introduce a scavenger with a thermodynamically superior binding affinity. Because Pd(II) is a "soft" acid, it forms the most stable complexes with "soft" bases. Therefore, highly functionalized sulfur-based silica scavengers (e.g., thiourea or mercaptopropyl-modified silica) will thermodynamically outcompete the naphthyridine nitrogens for the Pd(II) ion[3].

Q2: I treated my Pd-catalyzed cross-coupling reaction with standard activated carbon, but ICP-MS still shows 150 ppm Pd. What went wrong? A: You are relying on physisorption rather than chemisorption. Activated carbon removes metals via physisorption (van der Waals forces), which is weak and reversible[4]. Because the tetrahydro-1,7-naphthyridine product binds the metal so tightly, the equilibrium favors the metal-API complex over the carbon. You must switch to a chemisorption strategy using a functionalized silica scavenger. The covalent bonds formed between the metal and the scavenger's chelating ligands (e.g., multidentate sulfur) will forcefully strip the metal from the API, reducing levels to <10 ppm[3].

Q3: We are using a Manganese (Mn) PN3 pincer catalyst for a borrowing hydrogen synthesis of the naphthyridine core. Do we need the same aggressive scavengers used for Palladium? A: Generally, no. Manganese is a base metal and has different coordination chemistry than noble metals like Pd or Ru[1]. Furthermore, under ICH Q3D guidelines, Mn is classified as a Class 3 element, meaning it has a much higher Permitted Daily Exposure (PDE) limit[2]. Often, a simple aqueous wash with a water-soluble chelator (like EDTA or citric acid) or treatment with a broad-spectrum iminodiacetic acid (IDA) resin is sufficient to break the Mn-naphthyridine complex and achieve regulatory compliance.

Q4: How do I calculate the required amount of silica scavenger? A: Do not guess; use stoichiometry. You must calculate the mass of the metal in your crude mixture and match it to the loading capacity of the scavenger (typically expressed in mmol/g). Formula:Mass of Scavenger (g) = (Moles of Metal in Crude × Scavenger Equivalents) / Scavenger Loading (mmol/g). Note: For highly chelating APIs like naphthyridines, we recommend starting with 4 to 10 equivalents of scavenger relative to the residual metal.

Quantitative Data & Regulatory Baselines

To ensure patient safety, the European Medicines Agency (EMA) and FDA enforce the ICH Q3D guidelines for elemental impurities[2]. The table below summarizes the Permitted Daily Exposure (PDE) limits for metals commonly used in tetrahydro-1,7-naphthyridine synthesis.

Table 1: ICH Q3D Permitted Daily Exposures (PDE) for Common Catalytic Metals

MetalICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) Class 2B100101
Ruthenium (Ru) Class 2B100101
Nickel (Ni) Class 2A200205
Manganese (Mn) Class 3250255

Note: Class 2B elements require risk assessment only if intentionally added to the process (e.g., as a catalyst)[2].

Table 2: Chemisorption Scavenger Selection Matrix

Scavenger TypeTarget MetalsMechanismTypical LoadingBest For...
Silica-Thiourea Pd, Ru, RhChemisorption (Soft Base)1.0 - 1.5 mmol/gHighly basic, nitrogen-rich APIs (Naphthyridines).
Silica-Thiol Pd, Ag, CuChemisorption (Soft Base)1.2 - 1.8 mmol/gGeneral cross-coupling reactions[3].
Polystyrene-IDA Mn, Fe, NiChemisorption (Hard/Borderline)2.0 - 3.0 mmol/gBase metal removal from borrowing hydrogen routes.
Activated Carbon BroadPhysisorptionVariableNon-chelating APIs; pre-filtration steps[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating pre- and post-treatment Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis, you establish a closed-loop verification of the thermodynamic binding shift.

Protocol A: Batch Scavenging with Functionalized Silica (Lab Scale)

Use this protocol for initial screening and optimization of Pd/Ru removal from tetrahydro-1,7-naphthyridines.

  • Baseline Quantification: Dissolve a 50 mg aliquot of the crude tetrahydro-1,7-naphthyridine product in 1.0 mL of concentrated HNO3 (microwave digestion) and analyze via ICP-MS to determine the exact baseline metal concentration (ppm).

  • Solvent Selection: Dissolve the bulk crude API in a moderately polar, non-coordinating solvent (e.g., THF, EtOAc, or Toluene). Avoid highly coordinating solvents like DMSO or MeCN, as they compete with the scavenger for the metal.

  • Scavenger Addition: Based on the baseline ICP-MS data, add 5 to 10 molar equivalents of Silica-Thiourea scavenger.

  • Thermodynamic Agitation: Stir the suspension at 40°C – 50°C for 4 to 12 hours. Causality Note: Elevated temperatures provide the activation energy required to break the strong Naphthyridine-Metal coordination bonds, allowing the metal to transfer to the sulfur ligands on the silica[4].

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Validation: Concentrate the filtrate in vacuo. Digest a 50 mg sample of the purified API and analyze via ICP-MS. The target is <10 ppm. If the target is not met, increase the temperature or scavenger equivalents.

Protocol B: Cartridge-Based Flow Scavenging (Scale-Up)

Use this protocol for pilot-plant scale operations where batch filtration is a bottleneck.

  • Cartridge Preparation: Pack a flow cartridge with the optimized functionalized silica (e.g., Silica-Thiol). Pre-condition the cartridge by pumping 3 column volumes (CV) of the process solvent through the bed at 5 mL/min.

  • Solution Preparation: Dissolve the crude API in the process solvent at a concentration of 0.1 M to 0.2 M. Ensure complete dissolution to prevent cartridge clogging.

  • Flow Processing: Pump the API solution through the cartridge at a controlled flow rate (typically 1–2 CV/hour). Causality Note: Slower flow rates increase the residence time, ensuring the system reaches thermodynamic equilibrium for complete metal transfer[3].

  • Elution & Recovery: Flush the cartridge with 2 CV of clean solvent to recover any residual API trapped in the interstitial volume.

  • Validation: Pool the eluent, evaporate the solvent, and perform ICP-MS analysis to validate that the final API meets ICH Q3D guidelines[2].

References

1.[2] European Medicines Agency (EMA). "ICH Q3D Elemental impurities - Scientific guideline". europa.eu.[Link] 2.[3] Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients". Organic Process Research & Development.[Link] 3.[1] Hofmann, N., Homberg, L., & Hultzsch, K. C. "Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst". Organic Letters.[Link] 4.[4] Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

This guide outlines the 1H NMR characterization of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine , a critical scaffold in the development of allosteric modulators (e.g., mGluR2) and kinase inhibitors.[1][2] This analysis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR characterization of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine , a critical scaffold in the development of allosteric modulators (e.g., mGluR2) and kinase inhibitors.[1][2]

This analysis compares the target molecule against its aromatic precursor (4-Chloro-1,7-naphthyridine) and its regioisomer (1,6-naphthyridine derivatives) to demonstrate how NMR confirms the saturation of the pyridine ring and the specific nitrogen placement.

Executive Summary & Structural Logic

Compound: 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Core Application: Intermediate for SNAr couplings (e.g., at C4-Cl) or reductive aminations (at N7).[1] Critical Quality Attribute (CQA): Confirmation of the tetrahydro ring saturation and the integrity of the C4-Chlorine handle.

Structural Analysis

The molecule consists of a chloropyridine ring fused to a saturated piperidine ring.[2]

  • Ring A (Pyridine): Retains aromaticity.[1][2] Contains the Chlorine at C4.[2][3][4][5] Protons H2 and H3 are the key aromatic signals.

  • Ring B (Piperidine): Saturated.[2][6] Contains the secondary amine (N7).[2] Protons H5, H6, and H8 are aliphatic.[1][2]

Numbering Scheme (1,7-Naphthyridine System):

  • N1: Aromatic Nitrogen.[1]

  • C4: Chlorine substituent.[1][6][7]

  • N7: Aliphatic/Saturated Nitrogen (Secondary amine).[1][2]

  • C8: Isolated methylene bridge (Unique diagnostic signal).

Figure 1: Structural decomposition for NMR signal assignment.

Comparative 1H NMR Analysis

The characterization relies on distinguishing the target from its fully aromatic precursor and confirming the regiochemistry (1,7 vs 1,6 isomer).[1][2]

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Values are grounded in experimental data for 2-substituted derivatives and structure-activity relationships for the core scaffold.

ProtonPositionTarget: 4-Cl-Tetrahydro-1,7Alternative: 4-Cl-1,7-Naphthyridine (Aromatic)Diagnostic Change
H2 Aromatic (α to N1)8.35 - 8.45 ppm (d) ~9.00 ppm (s)Upfield Shift: Loss of extended aromatic ring current.
H3 Aromatic (β to N1)7.20 - 7.30 ppm (d) ~7.60 ppm (d)Upfield Shift: Saturation of the adjacent ring reduces deshielding.
H4 Aromatic-- (Cl substituent) -- -- (Cl substituent) --No signal (Substituted).
H5 Benzylic / Aliphatic2.70 - 2.85 ppm (t) ~8.20 ppm (d, Aromatic)Drastic Upfield: Aromatic CH → Aliphatic CH₂.[2]
H6 Aliphatic (α to N7)3.10 - 3.25 ppm (t) ~7.50 ppm (dd, Aromatic)Drastic Upfield: Aromatic CH → Aliphatic CH₂.
H8 Isolated CH₂ (α to N7)3.95 - 4.10 ppm (s) ~9.40 ppm (s, Aromatic H8)Diagnostic Singlet: Remains a singlet but shifts from ~9.4 to ~4.0 ppm.[2]
NH Amine (N7)2.0 - 5.0 ppm (br s) -- (None) --New Signal: Broad, exchangeable peak confirms saturation.
Key Spectral Features
  • The "Isolated" Singlet (H8): In the 1,7-tetrahydro system, C8 is flanked by the aromatic ring and the N7 nitrogen.[2] It has no adjacent protons. This results in a sharp singlet around 4.0 ppm . This is the most reliable peak to distinguish the 1,7-isomer from the 1,6-isomer (where the isolated singlet corresponds to H5, which is typically further upfield ~2.8-3.0 ppm depending on substitution).

  • Coupling of H5 and H6: H5 and H6 form a CH2-CH2 spin system. H5 (benzylic) appears as a triplet at ~2.8 ppm.[2] H6 (alpha to amine) appears as a triplet/multiplet at ~3.1 ppm.[2]

  • Aromatic Doublets: The presence of Chlorine at C4 means H2 and H3 are vicinal. They typically show a coupling constant (

    
    ) of 5.0 – 6.0 Hz , characteristic of pyridines.[2]
    

Experimental Protocol

This protocol ensures reproducible spectra, preventing common issues like peak broadening due to salt formation or aggregation.[1][2]

Reagents & Equipment[2][8][9]
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
    • Alternative: DMSO-

      
       if the sample is a hydrochloride salt (common for these amines).
      
  • Internal Standard: TMS (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ppm) or residual solvent peak (
    
    
    
    ppm for
    
    
    ).
  • Instrument: 400 MHz or higher (essential to resolve the H5/H6 coupling).

Step-by-Step Workflow
  • Sample Preparation (Free Base):

    • Dissolve 5–10 mg of the compound in 0.6 mL

      
      .
      
    • Filtration: If the solution is cloudy (indicating salt contaminants), filter through a small plug of glass wool.[1][2]

    • Note: The free base amine (N7) can broaden due to hydrogen bonding.[2] Adding 1 drop of

      
       will wash out the NH peak and sharpen adjacent signals (H6, H8).[2]
      
  • Sample Preparation (HCl Salt):

    • Dissolve 5–10 mg in 0.6 mL DMSO-

      
      .
      
    • Expectation: The NH signal will appear as a broad singlet or doublet (if coupled to H6/H8) downfield (9.0–10.0 ppm).[1][2] The H8 singlet may shift downfield to ~4.3 ppm due to protonation.

  • Acquisition Parameters:

    • Pulse Angle: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       or 
      
      
      
      .
    • Relaxation Delay (D1):

      
       seconds (ensure integration accuracy for aromatic vs aliphatic protons).
      
    • Scans: 16–64.[1][3]

Figure 2: Decision tree for NMR acquisition and validation.

Common Derivatives & Commercial Standards

Researchers often encounter this scaffold as the Ethyl 2-carboxylate derivative, which is more stable and a common commercial building block.

Reference Compound: Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate[3][8]

  • CAS: 1884203-23-9[3][8]

  • 1H NMR (400 MHz, CDCl₃):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       1.40 (t, 3H, Ester 
      
      
      
      )
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.10 (t, 2H, H6)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.25 (t, 2H, H5)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       4.05 (s, 2H, H8)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       4.45 (q, 2H, Ester 
      
      
      
      )
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       8.05 (s, 1H, H3) — Note: H2 is substituted by the ester, so H3 becomes a singlet.
      

Interpretation: If you are synthesizing the "naked" 4-chloro scaffold, use the disappearance of the ethyl signals (1.40, 4.45 ppm) and the reappearance of the H2 doublet at ~8.4 ppm to monitor the hydrolysis/decarboxylation progress.[1]

References

  • Synthesis of Tetrahydronaphthyridines: Tetrahydronaphthyridine Derivatives as mGluR2 Negative Allosteric Modulators. WO2016032921A1. (2016).[1][2] Link

  • Commercial Building Block Data: Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate.[3] CAS 1884203-23-9.[3][8] BLD Pharm / ChemScene.[1] Link

  • General Naphthyridine NMR: Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines. BenchChem Technical Guides. Link[2]

  • Isomer Differentiation: An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. J. Heterocyclic Chem. (2001).[1][2] (Differentiation of 1,7 vs 1,6 isomers via H8 singlet vs H5 singlet).

Sources

Comparative

C13 NMR spectral analysis of 1,7-naphthyridine derivatives

Advanced C NMR Spectral Analysis of 1,7-Naphthyridine Derivatives: A Comparative Guide to Hardware and Predictive Methodologies Executive Summary The structural elucidation of 1,7-naphthyridine derivatives—a vital class...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced


C NMR Spectral Analysis of 1,7-Naphthyridine Derivatives: A Comparative Guide to Hardware and Predictive Methodologies 

Executive Summary

The structural elucidation of 1,7-naphthyridine derivatives—a vital class of fused bicyclic heterocycles in medicinal chemistry—presents unique analytical challenges. Their electron-deficient diazanaphthalene framework contains multiple quaternary bridgehead carbons (C4a, C8a) that exhibit low


C Nuclear Magnetic Resonance (NMR) sensitivity and overlapping chemical shifts[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary decision matrices in modern NMR workflows:

  • Hardware Selection: Cryogenic Probes (CryoProbes) vs. Standard Room Temperature (RT) Probes.

  • Assignment Methodology: Empirical 2D NMR (HSQC/HMBC) vs. Predictive Software (DFT and Machine Learning).

By understanding the causality behind thermal noise reduction and the limitations of heuristic shift predictions, researchers can design self-validating experimental protocols that guarantee unambiguous structural assignments.

Part 1: Hardware Comparison – CryoProbe vs. Room Temperature (RT) Probes


C is a dilute spin system with a natural abundance of only 1.1%, making its detection inherently insensitive. When analyzing low-concentration 1,7-naphthyridine samples, the choice of probe hardware dictates both data fidelity and throughput.
The Causality of Sensitivity Enhancement

In a standard RT probe, the detection coil and preamplifier operate at ~300 K. The random thermal motion of electrons in these conductors generates Johnson-Nyquist noise, which masks weak


C signals[2].

CryoProbes operate by cooling the radiofrequency (RF) coil and the preamplifier to cryogenic temperatures (~20 K) using closed-cycle helium gas, while the sample itself remains at ambient temperature[3]. Because thermal noise is proportional to the square root of the temperature, cooling the electronics from 300 K to 20 K reduces the noise figure by a factor of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. This fundamental physical principle yields a 3× to 5× improvement in the Signal-to-Noise Ratio (SNR) per scan[2]. Since NMR acquisition time is proportional to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, a CryoProbe can acquire the same quality

C spectrum up to 16 times faster than an RT probe.
Quantitative Hardware Performance

Table 1: Performance Comparison for a 2 mg 1,7-Naphthyridine Sample (600 MHz Spectrometer)

MetricStandard RT Probe (BBO)CryoProbe (BBO / Prodigy)Causality / Mechanism
Coil Temperature ~300 K~20 KHelium cryocooler isolates the coil from the sample[2].
Relative SNR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C)
1.0x (Baseline)3.5x – 5.0xReduction of Johnson-Nyquist thermal noise[3].
1D

C Acquisition Time
~12 Hours~45 MinutesTime scales with the inverse square of the noise reduction.
2D HMBC Feasibility Marginal (High artifacts)Excellent (High resolution)Increased sensitivity allows detection of weak long-range

couplings.

Part 2: Assignment Methodology – Empirical 2D NMR vs. Predictive Software

Once high-quality data is acquired, assigning the complex fused ring system of 1,7-naphthyridines (especially distinguishing C2, C6, C8, and the bridgeheads C4a/C8a) requires robust methodology[4].

Predictive Software (DFT & Machine Learning)

Predictive algorithms—ranging from HOSE (Hierarchical Orthogonal Space Encoding) code databases to Density Functional Theory (DFT) using the GIAO (Gauge-Independent Atomic Orbital) method—are routinely used to estimate


C shifts[5][6]. While Machine Learning (ML) predictors are fast, their accuracy degrades significantly for underrepresented fused heterocycles[7]. DFT methods (e.g., B3LYP/6-311+G(2d,p)) account for the specific electronic shielding of the diazanaphthalene core but still exhibit average deviations of ~2.3 ppm[5].
Empirical 2D NMR (The Gold Standard)

Relying solely on 1D


C data and predictive software often leads to misassignments of the C4a and C8a bridgehead carbons. Empirical 2D NMR (specifically 

H-

C HMBC) provides a self-validating map of the molecule. By tracing scalar couplings (

and

), HMBC definitively links protonated carbons to adjacent quaternary centers, bypassing the heuristic errors of software predictions.

Table 2: Accuracy Comparison for 1,7-Naphthyridine


C Assignment Methodologies 
MethodologyAverage RMSE (ppm)Max Deviation (ppm)StrengthsLimitations
Database/ML Predictors 1.8 – 3.4 ppm[7]> 5.0 ppmInstantaneous results.Fails on novel substitution patterns; struggles with bridgehead carbons.
DFT (GIAO Method) ~2.3 ppm[5]~4.5 ppmAccounts for 3D geometry and electronic effects.Computationally expensive; requires accurate conformer generation[6].
Empirical 2D (HSQC/HMBC) 0.0 ppm (Absolute) 0.0 ppm Unambiguous, physical proof of atomic connectivity.Requires high sample concentration or CryoProbe hardware.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the logical progression and dependency between hardware selection and assignment methodology.

NMR_Analysis Prep 1,7-Naphthyridine Prep (Internal Std: TMS) Hardware_RT Standard RT Probe (300 K Coil) Prep->Hardware_RT Hardware_Cryo CryoProbe Technology (20 K Coil) Prep->Hardware_Cryo Data_1D 1D 13C NMR (Low SNR) Hardware_RT->Data_1D High Thermal Noise Data_2D 2D HSQC/HMBC (High SNR) Hardware_Cryo->Data_2D Reduced Johnson Noise Predict DFT / ML Prediction (RMSE ~2.0 ppm) Data_1D->Predict Ambiguous Quaternary Carbons Assign Unambiguous 13C Assignment Data_2D->Assign Direct J-Coupling Connectivity Predict->Assign Heuristic Estimation

Workflow comparing hardware and predictive methods for 13C NMR assignment.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol establishes a self-validating loop for the structural elucidation of a 1,7-naphthyridine derivative using a CryoProbe-equipped spectrometer.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 2–5 mg of the 1,7-naphthyridine derivative in 600 µL of CDCl

    
     (or DMSO-
    
    
    
    for highly polar derivatives).
  • Self-Validation Check: Ensure the inclusion of 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to prevent systematic shift errors that would invalidate comparisons with DFT predictions.

Step 2: Hardware Tuning & Pulse Calibration

  • Insert the sample into the CryoProbe. Allow 5 minutes for thermal equilibration to prevent convection currents.

  • Perform Automatic Tuning and Matching (ATM) for both

    
    H and 
    
    
    
    C channels.
  • Self-Validation Check: Execute a pulse calibration (nutation experiment) to determine the exact 90° pulse width for

    
    C (typically ~10-12 µs). Using an uncalibrated pulse will result in incomplete magnetization transfer and severe signal loss.
    

Step 3: 1D


C Acquisition 
  • Set up a

    
    C with 
    
    
    
    H inverse-gated decoupling sequence (to allow for quantitative integration if needed, though standard CPD is faster for routine shifts).
  • Set the relaxation delay (D1) to at least 2 seconds (1,7-naphthyridine quaternary carbons relax slowly).

  • Acquire 512–1024 scans. Causality: Thanks to the CryoProbe's 4x noise reduction, 512 scans will yield the equivalent SNR of ~8,192 scans on an RT probe[3][8].

Step 4: 2D HMBC Acquisition (The Assignment Engine)

  • Configure a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz).
  • Self-Validation Check: Analyze the resulting spectrum. You must observe cross-peaks from the proton at C8 to the bridgehead carbon C4a, and from the proton at C4 to C8a. If these cross-peaks are absent, the structure cannot be unambiguously verified, and the D1 delay or

    
    -coupling optimization must be adjusted.
    

References

  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples: Carbon-13 (13C) and Heteronuclei NMR Creative Biostructure[Link]

  • Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies Analytical Chemistry - ACS Publications[Link]

  • CryoProbes Bruker [Link]

  • A Novel Benzo[f][1,7]Naphthyridine Produced by Streptomyces Albogriseolus from Mangrove Sediments PMC - National Institutes of Health [Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory Journal of Chemical Information and Modeling - ACS Publications[Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI[Link]

  • Product Class 8: Naphthyridines Thieme Connect [Link]

  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones The Royal Society of Chemistry [Link]

Sources

Validation

Comparative Guide: LC-MS/MS Fragmentation Profiling of Chloronaphthyridine Regioisomers

Executive Summary: The Isomer Challenge Chloronaphthyridines are privileged scaffolds in drug discovery, serving as key intermediates for kinase inhibitors (e.g., PI3K, mTOR pathways) and antileishmanial agents. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Chloronaphthyridines are privileged scaffolds in drug discovery, serving as key intermediates for kinase inhibitors (e.g., PI3K, mTOR pathways) and antileishmanial agents. However, their structural symmetry often leads to isomeric ambiguity .

The two most critical regioisomers—1,5-naphthyridine and 1,8-naphthyridine derivatives—exhibit nearly identical retention times on standard C18 chemistries and indistinguishable molecular ions (


). This guide objectively compares the Mass Spectrometry (MS/MS) fragmentation behaviors  of these two isomers, providing a definitive protocol for their differentiation without reliance on NMR.
The Core Comparison
Feature1,5-Chloronaphthyridine 1,8-Chloronaphthyridine
Primary Utility Kinase inhibitor scaffolds (symmetric)DNA intercalators, antibacterial agents
Fragmentation Mode Dominant HCl elimination (Even-electron pathway)Dominant Cl radical loss (Odd-electron pathway)
Diagnostic Ratio High

Low

Ring Stability High; requires high CE (>35 eV) for ring openingModerate; facile ring contraction via N-N proximity

Mechanistic Deep Dive: Fragmentation Causality

To distinguish these isomers, one must understand the physics driving their dissociation. The position of the nitrogen atoms relative to the chlorine substituent dictates the fragmentation pathway.

A. 1,5-Naphthyridine (The Symmetric Scaffold)

In the 1,5-isomer, the nitrogen atoms are distal. When protonated (


), the charge is delocalized but often resides on N1 or N5.
  • Mechanism: The elimination of chlorine is assisted by a neighboring proton transfer. Because the nitrogens are separated, the structure favors a concerted elimination of HCl (36 Da) to form a stable dehydro-naphthyridine cation.

  • Result: A clean even-electron product ion

    
    .
    
B. 1,8-Naphthyridine (The "Proximity Effect")

In the 1,8-isomer, the nitrogen atoms are peri-planar (close proximity).

  • Mechanism: Protonation often involves a "proton sponge" effect between N1 and N8. This chelation locks the proton, making it less available to assist in HCl elimination. Consequently, the molecule relieves energy via direct homolytic cleavage of the C-Cl bond.

  • Result: A dominant radical cation

    
     (loss of 35 Da) and subsequent ring contraction.
    

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for isomer differentiation.

G cluster_legend Legend L1 Precursor Ion L2 Transition State L3 Diagnostic Product Start15 1,5-Chloronaphthyridine [M+H]+ (m/z 165) TS15 Concerted H-Transfer (Distal N stabilization) Start15->TS15 CID Energy Prod15_1 [M+H - HCl]+ (m/z 129) Dominant Ion TS15->Prod15_1 -36 Da (HCl) Prod15_2 Ring Opening [-HCN] (m/z 102) Prod15_1->Prod15_2 -27 Da (HCN) Start18 1,8-Chloronaphthyridine [M+H]+ (m/z 165) TS18 Proton Chelation (N1-H-N8) Inhibits HCl loss Start18->TS18 CID Energy Prod18_1 [M+H - Cl•]•+ (m/z 130) Radical Cation TS18->Prod18_1 -35 Da (Cl•) Prod18_2 Pyrido-Pyrimidine Rearrangement Prod18_1->Prod18_2 Rearrangement

Figure 1: Divergent fragmentation pathways for 1,5- vs 1,8-chloronaphthyridine regioisomers under CID conditions.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of the chlorine isotope pattern (


) in the precursor confirms the analyte, while the MS/MS ratio validates the isomer identity.
Phase 1: LC-MS Conditions
  • Column: C18 (e.g., Waters XSelect CSH or similar), 2.1 x 50 mm, 1.7 µm.

    • Why: CSH (Charged Surface Hybrid) technology provides better peak shape for basic N-heterocycles than traditional C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Why: Ammonium formate buffers the pH to ensure consistent protonation state (

      
      ).
      
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Note: While APCI is an alternative, ESI provides "softer" ionization that preserves the molecular ion for MS/MS selection.

Phase 2: MS/MS Acquisition Parameters

To ensure reproducible fragmentation, use Stepped Collision Energy (CE) .

  • Precursor Isolation Window: ± 0.5 Da (Narrow window to exclude isotopes if needed, but standard 1.0 Da is acceptable).

  • Collision Energy: Stepped 20, 35, 50 eV.

    • Reasoning: Low energy (20 eV) preserves the radical cation (1,8-isomer); high energy (50 eV) forces the ring opening (1,5-isomer).

Phase 3: Data Interpretation (The Decision Matrix)

Use the following logic gate to assign isomer identity:

  • Check Precursor: Does m/z X and m/z X+2 exist in a 3:1 ratio? (Confirms Monochloro).

  • Analyze MS/MS at 35 eV:

    • If Base Peak is [M-36] (Loss of HCl): Assign as 1,5-Naphthyridine .

    • If Base Peak is [M-35] (Loss of Cl•): Assign as 1,8-Naphthyridine .

  • Verify Secondary Ions:

    • Look for m/z [M-63] (Loss of Cl + HCN) – common in 1,5-isomers.

Comparative Data Analysis

The following table summarizes the expected diagnostic ions for a generic monochloro-naphthyridine (MW 164.5).

Parameter1,5-Chloronaphthyridine1,8-ChloronaphthyridineInterpretation
Precursor Ion (

)
165.02 (

)
165.02 (

)
Indistinguishable by MS1.
Primary Fragment 129.05 (

)
130.04 (

)
Key Differentiator. 1,5 eliminates neutral HCl; 1,8 loses radical Cl.
Secondary Fragment 102.04 (

)
103.03 (

)
Ring contraction follows the primary loss.
Relative Abundance (35 eV) 129 (100%), 102 (40%)130 (100%), 165 (20%)1,8-isomer often shows higher survival of precursor due to proton chelation.
Isotope Retention Fragment 129 has NO Cl isotope.Fragment 130 has NO Cl isotope.Both lose Chlorine, but the mass difference (1 Da) reveals the mechanism.

References

  • BenchChem. Characterization of Polysubstituted 1,5-Naphthyridines. Retrieved from .

  • National Institutes of Health (NIH). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PMC7277631. Retrieved from .

  • Asian Journal of Chemistry. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Vol 28, No 1. Retrieved from .

  • PubChem. 4-chloro-8-methyl-1,5-naphthyridine Compound Summary. Retrieved from .

  • AxisPharm. Electrospray (ESI) and APCI Mass Analysis Comparison. Retrieved from .

Comparative

Section 1: The Chemical Reality of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

HPLC Method Development for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Purity: A Comparative Guide As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, bu...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Purity: A Comparative Guide

As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, but as a deterministic process governed by molecular structure. 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a highly versatile bicyclic building block, prominently featured in the synthesis of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators [1].

However, assessing its purity presents a classic analytical challenge: the management of basic heteroatoms. The molecule possesses two distinct nitrogen centers with vastly different ionization profiles:

  • The Pyridine Nitrogen (N1): An

    
    -hybridized nitrogen within the aromatic ring. Because of the electron-withdrawing chlorine atom at the para-position (C4), this nitrogen is weakly basic with a predicted 
    
    
    
    of approximately 3.0 to 3.5 [4].
  • The Piperidine Nitrogen (N7): An

    
    -hybridized secondary amine in the saturated ring. This acts as a strong base with a predicted 
    
    
    
    of ~9.5 [2].

The Causality of Peak Tailing: If we attempt to analyze this compound using a standard silica-based C18 column at a neutral pH (e.g., Water/Acetonitrile), the N7 amine will be fully protonated (cationic). Simultaneously, residual silanols (Si-OH) on the silica surface (


 ~4.5) will be ionized (Si-O⁻). The resulting electrostatic attraction (secondary ion-exchange) causes severe peak tailing, shifting retention times, and masking co-eluting impurities such as positional isomers or the des-chloro synthetic byproduct.

Section 2: Strategic Method Design (Workflow)

To circumvent silanol interactions and build a robust method, we must manipulate the mobile phase pH to either fully protonate the silanols (Low pH Strategy) or fully deprotonate the analyte (High pH Strategy).

Workflow N1 Analyze Compound Structure 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine N2 Identify Basic Centers Secondary Amine (pKa ~9.5) Pyridine (pKa ~3.5) N1->N2 N3 Low pH (2.0) Pathway Protonate all amines N2->N3 Acidic Mobile Phase N4 High pH (10.5) Pathway Neutralize secondary amine N2->N4 Basic Mobile Phase N5 Standard C18 Column Risk: Peak Tailing N3->N5 N6 Hybrid Silica Column (e.g., BEH Technology) N4->N6 N7 Optimized Purity Method Sharp Peaks, High Resolution N5->N7 Suboptimal N6->N7 Preferred

Figure 1: Decision tree for basic heterocycle HPLC method development.

Section 3: Comparative Column Performance

While a low pH method (e.g., 0.1% Trifluoroacetic acid) is a common default in many labs, it forces the basic analyte to elute early due to its high polarity in the dicationic state. For 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, a High pH strategy is vastly superior.

By raising the pH to 10.5, we suppress the ionization of the N7 amine. The molecule becomes neutral, highly hydrophobic, and interacts purely via reversed-phase partitioning. However, standard silica dissolves at pH > 8.0. Therefore, an ethylene-bridged hybrid (BEH) particle column is mandatory to survive these alkaline conditions [3].

Table 1: Quantitative Performance Comparison for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Chromatographic SystemMobile Phase pHAnalyte StateRetention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)
Standard Silica C18pH 7.0 (Water/ACN)Cationic1.22.8 (Severe)2,500
Standard Silica C18pH 2.0 (0.1% TFA)Dicationic0.81.4 (Moderate)6,200
Hybrid Silica (BEH C18) pH 10.5 (NH₄HCO₃/NH₃) Neutral (Free Base) 4.5 1.05 (Excellent) 14,500

Data Interpretation: The high pH method on the hybrid column yields a near-perfect Gaussian peak (Tf = 1.05) and maximizes retention (k' = 4.5), providing ample chromatographic space to resolve synthetic impurities.

Section 4: Step-by-Step Experimental Protocol

To establish a self-validating system, the method must be stability-indicating. The following protocol outlines the optimized high-pH purity assay.

Materials & Reagents:

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Add dilute Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until exactly pH 10.5 is reached. Filter through a 0.22 µm nylon membrane.

  • Sample Preparation: Dissolve 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. (Causality note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion and peak splitting).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 2.0 - 15.0 min: 5% to 95% B (Linear gradient for comprehensive impurity profiling)

    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Maintain the column temperature at 40°C (this reduces mobile phase viscosity and improves mass transfer kinetics). Set UV Detection at 254 nm.

  • Self-Validation (Forced Degradation): To prove the method is stability-indicating, subject an aliquot of the sample to 0.1 M NaOH at 60°C for 2 hours (inducing hydrolysis of the chloro-pyridine moiety). Inject the degraded sample to confirm that the degradation products are baseline-resolved from the main active pharmaceutical ingredient (API) peak. By continuously running a degraded control alongside pure batches, the chromatographic system self-validates its resolving power during every sequence.

References

  • Source: Google Patents (WO2016032921A1)
  • Title: Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL
  • Title: Routine Switching between High and Low pH on Xbridge HPLC Columns Source: Chromatography Online URL
  • Title: Diazanaphthalenes: A 13C NMR investigation on the site of protonation and pKa values Source: University of Twente URL
Validation

Comparing reactivity of 4-chloro vs 4-bromo-tetrahydro-1,7-naphthyridine

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo-5,6,7,8-Tetrahydro-1,7-Naphthyridine Executive Summary The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a highly versatile bioisostere frequently deployed...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo-5,6,7,8-Tetrahydro-1,7-Naphthyridine

Executive Summary

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a highly versatile bioisostere frequently deployed in modern drug discovery to optimize pharmacokinetic profiles. When functionalizing the C4 position of this pyridine-like ring, chemists often default to treating 4-chloro and 4-bromo derivatives as interchangeable building blocks. However, from a mechanistic standpoint, their reactivity diverges sharply. As a Senior Application Scientist, I have structured this guide to dissect the causality behind this divergence, providing you with the theoretical grounding and self-validating protocols needed to select the correct halide for your specific synthetic pathway.

Mechanistic Causality: Why Halogen Choice Matters

The reactivity of the C4 position on the 1,7-naphthyridine core is governed by two competing paradigms: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling.

The SNAr Paradigm: Electronegativity Trumps Bond Strength

In an SNAr reaction, the rate-determining step (RDS) is the initial nucleophilic attack on the electron-deficient C4 carbon, which disrupts aromaticity to form a negatively charged Meisenheimer intermediate. Because the C-X bond is not broken during the RDS, bond dissociation energy is largely irrelevant. Instead, the transition state is stabilized by the inductive electron-withdrawing effect of the halogen [1].

Chlorine is significantly more electronegative than bromine (Pauling scale: 3.16 vs. 2.96). Consequently, the 4-chloro derivative withdraws electron density more aggressively, lowering the activation barrier for nucleophilic attack. In base-mediated etherifications and aminations, the 4-chloro-tetrahydro-1,7-naphthyridine will typically react faster and cleaner than its bromo counterpart.

The Cross-Coupling Paradigm: Bond Dissociation Energy Dictates Kinetics

Conversely, in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS is typically the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond. This step requires the physical cleavage of the C-X bond [2].

The C-Br bond dissociation energy (~68 kcal/mol) is substantially lower than that of the C-Cl bond (~81 kcal/mol). Therefore, the 4-bromo derivative undergoes oxidative addition at a drastically accelerated rate. Using the 4-chloro derivative in these reactions often leads to stalled catalytic cycles, requiring harsh temperatures or specialized, expensive ligands (e.g., BrettPhos or RuPhos) to force the reaction to completion [3].

Visualizing the Reactivity Divergence

Reactivity Start 4-Halo-5,6,7,8-tetrahydro- 1,7-naphthyridine SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr CrossCoupling Cross-Coupling Pathway (Oxidative Addition) Start->CrossCoupling Cl_Path 4-Chloro Preferred SNAr->Cl_Path Br_Path 4-Bromo Preferred CrossCoupling->Br_Path Cl_Reason Higher Electronegativity Stabilizes Meisenheimer TS Cl_Path->Cl_Reason Br_Reason Lower C-X Bond Energy Accelerates Oxidative Addition Br_Path->Br_Reason

Mechanistic divergence of 4-halo-1,7-naphthyridines in SNAr vs. cross-coupling pathways.

Quantitative Performance Comparison

To facilitate rapid decision-making, the following table summarizes the physicochemical properties and empirical reactivity profiles of the two derivatives.

Property4-Chloro Derivative4-Bromo Derivative
Halogen Electronegativity (Pauling) 3.162.96
C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol
Rate-Determining Step in SNAr Meisenheimer Complex FormationMeisenheimer Complex Formation
SNAr Reactivity Profile High (Strong TS Stabilization)Moderate (Weaker TS Stabilization)
Rate-Determining Step in Cross-Coupling Oxidative AdditionOxidative Addition
Cross-Coupling Reactivity Profile Low (High Activation Energy)High (Rapid Bond Cleavage)
Optimal Synthetic Application Aminations, Etherifications (Base-mediated)Suzuki, Buchwald-Hartwig, Stille (Pd-catalyzed)

Self-Validating Experimental Protocols

The following workflows are designed as "self-validating systems." They incorporate specific analytical checkpoints to ensure the causality of the reaction is actively monitored, preventing downstream failures.

Protocol A: SNAr Amination (Optimized for 4-Chloro)

Objective: Regioselective C4-amination using 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. Causality Rationale: The highly electronegative chlorine atom accelerates the reaction in polar aprotic solvents. The N7-Boc protecting group is mandatory to prevent intermolecular oligomerization of the saturated piperidine ring.

Step-by-Step Methodology:

  • Setup: In a dry vial, dissolve 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq) and the desired primary amine (1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the amine nucleophile from being deactivated by the generated HCl.

  • Execution: Seal the vial and heat to 100 °C for 4–12 hours.

  • Self-Validation Checkpoint 1 (Visual): The solution should transition from colorless to a pale yellow/amber homogeneous solution. Dark brown or black discoloration indicates thermal degradation or Boc-deprotection.

  • Self-Validation Checkpoint 2 (LC-MS): Sample the reaction at 4 hours. You must observe a distinct mass shift from the starting material

    
     to the product mass 
    
    
    
    . The absence of the starting material mass confirms the SNAr cascade is complete.
Protocol B: Suzuki-Miyaura Cross-Coupling (Optimized for 4-Bromo)

Objective: C4-arylation using 7-Boc-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine. Causality Rationale: The weaker C-Br bond allows for rapid oxidative addition at milder temperatures (80 °C), protecting the integrity of the Boc group and the saturated ring system.

Step-by-Step Methodology:

  • Setup: Combine 7-Boc-4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq), arylboronic acid (1.2 eq), and

    
     (2.0 eq) in a Schlenk flask.
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to reach 0.2 M. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, which is critical for the transmetalation step.

  • Catalyst Addition: Add

    
     (5 mol%) under a strict argon atmosphere.
    
  • Execution: Heat the mixture to 80 °C for 2–6 hours.

  • Self-Validation Checkpoint 1 (Activation): Upon reaching 80 °C, the mixture should transition from a reddish-orange suspension to a dark red/black homogeneous solution. This color change validates the reduction of Pd(II) to the active Pd(0) species.

  • Self-Validation Checkpoint 2 (TLC/LC-MS): Monitor at 2 hours. If LC-MS shows a significant peak corresponding to the debrominated starting material (reduction byproduct) alongside unreacted boronic acid, it indicates that the transmetalation step has stalled, likely due to insufficient base dissolution or oxygen contamination quenching the catalyst.

References

  • Massachusetts Institute of Technology (MIT) Open Access Articles. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • American Chemical Society (ACS) Publications. Some Items of Interest to Process R&D Chemists and Engineers. Available at: [Link]

Comparative

Comparative Guide: Solid-State Engineering of 1,7-Naphthyridine Salts

The following technical guide is structured as a Publish Comparison Guide , designed to assist researchers in selecting and characterizing 1,7-naphthyridine salt forms for drug development. It synthesizes crystallographi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Publish Comparison Guide , designed to assist researchers in selecting and characterizing 1,7-naphthyridine salt forms for drug development. It synthesizes crystallographic principles, experimental data from kinase inhibitor research, and specific synthesis protocols.

Executive Summary: The Scaffolding Challenge

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., PIP4K2A, Tpl2) and PDE4/5 inhibitors . However, its utility is frequently bottlenecked by its physicochemical properties. The rigid, planar bicyclic aromatic system leads to strong


-

stacking in the solid state, resulting in high lattice energy and poor aqueous solubility.

This guide compares the crystallographic and physicochemical profiles of the Parent Free Base , Aromatic Salts , and Reduced (Tetrahydro) Salts to provide a data-driven rationale for solid-form selection.

Quick Comparison Matrix
Feature1,7-Naphthyridine (Free Base) 1,7-Naphthyridinium HCl (Aromatic Salt) 1,2,3,4-Tetrahydro-1,7-Naphthyridine HCl
Crystal Habit Planar needles/platesColumnar stacksBlocky/Prismatic
Dominant Interaction

-

Stacking (Face-to-Face)
Charge-assisted H-bonding (NH

...Cl

)
3D H-bond network (sp

disruption)
Protonation Site N/AN-7 (Calculated pKa ~3.6-3.[1][2]7)N-7 (Secondary amine, highly basic)
Solubility Profile Low (Lipophilic packing)Moderate (pH dependent)High (Lattice disruption)
Development Risk High (Dissolution rate limited)Medium (Hygroscopicity risk)Low (Ideal physicochemical balance)

Crystallographic Characterization & Structural Logic

The Protonation Site Directive

Unlike the symmetric 1,5- or 1,8-naphthyridines, the 1,7-isomer is asymmetric. Determining the protonation site is the first step in predicting the crystal lattice.

  • Scientific Consensus: Experimental pKa data and electrostatic potential mapping confirm that N-7 is significantly more basic than N-1.

  • Crystallographic Consequence: In salt forms, the proton resides on N-7. This directs the hydrogen bond donor vector away from the ring fusion, promoting linear chain formation or dimer pairs in the crystal lattice, rather than the chelated motifs seen in 1,8-naphthyridine metal complexes.

Lattice Architecture Comparison
Scenario A: The "Flat" Trap (Aromatic Salts)

In fully aromatic 1,7-naphthyridine salts (e.g., Hydrochloride, Mesylate), the cation retains planarity.

  • Packing: The cations stack in infinite columns with an interplanar distance of ~3.4 Å. Anions (Cl

    
    , R-SO
    
    
    
    ) intercalate between these stacks.
  • Performance: While salt formation introduces ionic character, the strong

    
    -stacking often preserves high lattice energy, leading to "brick dust" solids with slow dissolution rates.
    
  • Data Point: Novartis researchers optimizing PDE4 inhibitors noted that this "flat, highly aromatic structure" directly correlated with poor pharmacokinetic profiles due to dissolution-limited absorption.

Scenario B: The "Structure Breaker" (Tetrahydro Salts)

Partial reduction to 1,2,3,4-tetrahydro-1,7-naphthyridine converts the N-1 ring to an aliphatic, puckered conformation.

  • Packing: The "puckered" ring disrupts the planar stacking. The N-1 amine becomes a hydrogen bond donor, and the N-7 remains a basic acceptor/protonation site.

  • Performance: This creates a 3D hydrogen bond network (herringbone or zigzag) rather than 1D stacks. The result is a dramatic improvement in solubility and bioavailability.

Experimental Protocols

Synthesis of 1,7-Naphthyridine Scaffolds

Prerequisite: All reactions must be performed under an inert atmosphere (N


 or Ar).
Method A: Friedländer Annulation (Parent Scaffold)

This is the industry standard for constructing the aromatic core.

  • Reactants: Combine 2-aminopyridine-3-carbaldehyde (1.0 eq) with acetaldehyde or an active methylene ketone (1.1 eq).

  • Catalyst: Add catalytic 10% KOH (ethanolic) or piperidine.

  • Conditions: Reflux in Ethanol (78°C) for 4–12 hours. Monitor via TLC (SiO

    
    , 5% MeOH in DCM).
    
  • Workup: Evaporate solvent. Neutralize with dilute HCl. Extract with DCM.

  • Purification: Recrystallize from petroleum ether/EtOAc.

    • Expected Yield: 60–75%

    • Key ID:

      
      H NMR (DMSO-d
      
      
      
      ) singlet at
      
      
      9.66 ppm (H-8 proton).[3]
Method B: Selective Salt Formation (Hydrochloride)
  • Dissolution: Dissolve 100 mg of 1,7-naphthyridine derivative in 2 mL anhydrous 1,4-dioxane.

  • Acidification: Dropwise addition of 4M HCl in dioxane (1.1 eq) at 0°C.

  • Crystallization: A precipitate will form immediately. Allow the slurry to stir for 30 mins.

  • Isolation: Filter under N

    
    . Wash with cold Et
    
    
    
    O to remove excess acid.
  • Crystal Growth (for X-ray): Dissolve the salt in minimal hot Methanol. Place in a closed jar containing an open vial of Ethyl Acetate (Vapor Diffusion method). Allow to stand undisturbed for 3-7 days.

Crystallographic Data Collection Workflow

To validate the salt form, follow this self-validating protocol:

CrystallographyWorkflow Sample Salt Sample (>98% Purity) Screen Crystal Screening (Vapor Diffusion) Sample->Screen Dissolve Mount Mounting (0.1-0.3mm Loop) Screen->Mount Select Crystal Diffraction X-Ray Diffraction (Mo Kα, 100K) Mount->Diffraction Collect Data Solve Structure Solution (Direct Methods) Diffraction->Solve SHELXT Refine Refinement (R1 < 5%) Solve->Refine SHELXL Check Disorder? Refine->Check Validation Check->Refine Yes (Model) Final CIF Publication Check->Final No

Figure 1: Standardized workflow for structural elucidation of naphthyridine salts.

Supporting Data: Spectroscopic Markers

When X-ray data is pending, use these spectroscopic signatures to confirm salt formation at the N-7 position:

TechniqueObservation in Free BaseObservation in N-7 SaltCausality

H NMR (H-8)

9.66 ppm (Singlet)

9.80 - 10.10 ppm (Downfield Shift)
Deshielding due to adjacent cationic charge on N-7.
IR Spectroscopy ~1585 cm

(C=N stretch)
~1630 cm

(C=N

stretch)
Increase in bond order/force constant upon protonation.
Melting Point 60–65°C (Sharp)>200°C (often decomp.)Transition from molecular lattice to ionic lattice.

References

  • BenchChem. The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry. (2025).[1][4] Link

  • Press, N. J., et al. "Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor."[5] Journal of Medicinal Chemistry, 58(16), 6747-6752. (2015).[5][6] Link

  • Srivastava, K.P., et al. "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines."[3] International Journal of Chemical and Physical Sciences, 3(4). (2014).[6][7] Link

  • Litvinov, V. P. "Advances in the Chemistry of Naphthyridines."[7] Russian Chemical Reviews. (2006).

  • Wortmann, L., et al. "1,7-Naphthyridine derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (2023).[6][8] Link

Sources

Validation

Validating the Structure of Substituted 5,6,7,8-Tetrahydro-1,7-Naphthyridines: A Comparative Guide to Analytical Platforms

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold has emerged as a privileged bicyclic pharmacophore in modern drug discovery. Its unique balance of basicity, conformational rigidity, and hydrogen-bonding potential has l...

Author: BenchChem Technical Support Team. Date: March 2026

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold has emerged as a privileged bicyclic pharmacophore in modern drug discovery. Its unique balance of basicity, conformational rigidity, and hydrogen-bonding potential has led to its incorporation in highly potent therapeutics, including metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators (NAMs)[1], LFA-1 antagonists for dry eye disease[2], and SHP2 inhibitors[3].

However, the structural validation of these molecules presents a formidable analytical challenge. Functionalizing the saturated tetrahydropyridine ring (positions 5, 6, and 8) versus the aromatic pyridine ring (positions 2, 3, and 4) often yields complex regioisomeric mixtures. Furthermore, the introduction of chiral centers during substitution necessitates rigorous stereochemical assignment.

As a Senior Application Scientist, I have evaluated the leading analytical platforms used to elucidate these complex heterocycles. This guide objectively compares the three primary strategies—2D NMR coupled with HRMS, Single-Crystal X-Ray Diffraction (SCXRD), and Vibrational Circular Dichroism (VCD)—detailing the causality behind experimental choices and providing self-validating protocols for your workflows.

Platform Comparison: Analytical Strategies for Structural Elucidation

To definitively assign the regiochemistry and stereochemistry of substituted 5,6,7,8-tetrahydro-1,7-naphthyridines, researchers must choose the appropriate analytical platform based on the molecule's physical state and structural complexity.

Platform A: 2D NMR (HSQC/HMBC) & HRMS

The Workhorse for Regiochemical Mapping While High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and molecular formula, 1D


H NMR is insufficient for these scaffolds due to severe signal overlap in the aliphatic region (C5, C6, C8 protons). The solution is 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects 2- and 3-bond carbon-proton couplings, allowing chemists to "bridge" the saturated and aromatic rings. For example, observing a 3-bond coupling between the C8 protons and the aromatic C4a/C8a carbons definitively proves the formation of a 1,7-naphthyridine rather than a 1,6-naphthyridine regioisomer[4][5].
  • Limitation: Cannot determine absolute stereochemistry without chiral derivatization.

Platform B: Single-Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for Absolute Configuration When a chiral 5,6,7,8-tetrahydro-1,7-naphthyridine is synthesized, SCXRD is the definitive method for establishing absolute stereochemistry[6][7]. By analyzing the anomalous dispersion of X-rays (quantified by the Flack parameter), SCXRD provides an unambiguous 3D map of the molecule.

  • Causality of Choice: If the molecule contains a heavy atom (e.g., chlorine, bromine, or sulfur in a sulfonyl group), the anomalous scattering is enhanced, making the Flack parameter highly reliable.

  • Limitation: Requires the growth of high-quality single crystals, which is often hindered by the flexible nature of the saturated ring and lipid-like substituents.

Platform C: Vibrational Circular Dichroism (VCD) & DFT Modeling

The Solution-Phase Stereochemical Solver When crystallization fails, VCD coupled with Density Functional Theory (DFT) calculations is the premier alternative. VCD measures the differential absorption of left- and right-circularly polarized infrared light by chiral molecules in solution. By comparing the experimental VCD spectrum with a DFT-simulated spectrum of a specific enantiomer, the absolute configuration can be assigned without the need for crystals.

  • Limitation: Computationally intensive and requires high sample purity (>98%).

Quantitative Data Presentation

The following table summarizes the performance metrics of the three platforms when applied to 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives.

Analytical PlatformPrimary OutputSample RequirementThroughputRegiochemical ConfidenceStereochemical Confidence
2D NMR + HRMS Connectivity & Mass2–5 mg (Solution)High (< 1 hour)DefinitiveRelative only (via NOESY)
SCXRD 3D Atomic CoordinatesSingle Crystal (>0.1 mm)Low (Days–Weeks)DefinitiveDefinitive (Flack parameter)
VCD + DFT Chiral IR Absorption10–20 mg (Solution)Medium (2–4 days)Low (Requires NMR first)Definitive

Structural Validation Decision Tree

The logical flow for validating a novel 5,6,7,8-tetrahydro-1,7-naphthyridine derivative follows a strict hierarchy to maximize efficiency and data integrity.

StructuralValidation Start Synthesized 5,6,7,8-Tetrahydro-1,7-Naphthyridine NMR 1D/2D NMR & HRMS (Regiochemistry) Start->NMR Chiral Chiral Center Present? NMR->Chiral Passes Purity (>95%) Crystals Yields Single Crystals? Chiral->Crystals Yes Done Structure Validated Chiral->Done No SCXRD SCXRD (Absolute Configuration) Crystals->SCXRD Yes VCD VCD / ECD + DFT (Solution-Phase Config) Crystals->VCD No SCXRD->Done VCD->Done

Decision tree for the structural validation of substituted tetrahydronaphthyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal causality checks. Below are the standardized methodologies for the two most critical validation workflows.

Protocol 1: 2D NMR Regiochemical Mapping (HSQC & HMBC)

Objective: Differentiate between 1,6- and 1,7-naphthyridine regioisomers and confirm substitution positions on the tetrahydropyridine ring.

  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). Causality: Using a highly deuterated solvent minimizes the residual solvent peak, preventing the masking of the critical C5 and C8 aliphatic protons (typically resonating between 2.5–3.5 ppm)[5].
  • Acquisition of 1D Spectra: Acquire standard

    
    H and 
    
    
    
    C spectra. Ensure the relaxation delay (D1) is set to at least 2 seconds for accurate integration.
  • Acquisition of HSQC: Run a

    
    H-
    
    
    
    C HSQC experiment to map all direct C-H bonds. This separates overlapping proton signals by spreading them across the carbon dimension.
  • Acquisition of HMBC: Run a

    
    H-
    
    
    
    C HMBC experiment optimized for a long-range coupling constant of
    
    
    Hz.
  • Self-Validation Check: The protocol is considered valid only if the HMBC data creates a closed-loop logical circuit. For a 1,7-naphthyridine, the isolated methylene protons at C8 must show strong 3-bond cross-peaks to the bridgehead carbons C4a and C8a. If these cross-peaks are absent, the structure is either incorrect (e.g., a 1,6-isomer where the nitrogen disrupts the expected coupling path) or the HMBC delay must be re-optimized.

Protocol 2: SCXRD Crystallization and Refinement

Objective: Determine the absolute stereochemistry of a chiral 5,6,7,8-tetrahydro-1,7-naphthyridine derivative.

  • Crystallization (Vapor Diffusion): Dissolve 10 mg of the compound in a minimum volume of a "good" solvent (e.g., dichloromethane). Place the open vial inside a larger closed jar containing a "poor" solvent (e.g., pentane or hexanes). Causality: Slow vapor diffusion of the anti-solvent into the solution reduces the solubility gradually, promoting the nucleation of single crystals rather than amorphous precipitation[7].

  • Diffraction: Mount a suitable crystal (transparent block or needle, >0.1 mm) on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    microfocus source. Causality: For absolute structure determination of light-atom molecules, Cu-K
    
    
    radiation (
    
    
    Å) is strictly required to maximize anomalous dispersion.
  • Integration and Refinement: Integrate the diffraction data and solve the structure using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Self-Validation Check: The structural model is validated if the final

    
     value is < 0.05 (indicating the model matches the raw data) and the Goodness-of-Fit (GooF) is near 1.0. For stereochemical validation, the Flack parameter  must be 
    
    
    
    . If the Flack parameter is
    
    
    , the absolute structure is inverted, and the coordinates must be inverted in the software to reflect the true synthesized enantiomer.

References

  • Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutam
  • Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease. Journal of Medicinal Chemistry (ACS).
  • NL1029016C2 - Tetrahydronaphthyridine derivatives.
  • Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxyl
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • SHP2 INHIBITORS - European Patent Office - EP 3772513 A1. Googleapis.
  • WO2017031325A1 - Oxadiazine compounds and methods of use thereof.

Sources

Comparative

IR spectroscopy peaks for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Comparative Guide: IR Spectroscopy of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Executive Summary 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a critical heterocyclic building block, widely employed in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: IR Spectroscopy of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Executive Summary

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a critical heterocyclic building block, widely employed in the synthesis of kinase inhibitors (e.g., conformational analogs of bio-active pyridines) and receptor modulators.[1] Its structural duality—comprising an electron-deficient aromatic pyridine ring fused to a saturated, electron-rich tetrahydropyridine ring—creates a unique vibrational signature.[1]

This guide provides a technical breakdown of its Infrared (IR) spectrum, distinguishing it from its synthetic precursor (the lactam) and its fully aromatic analogs. The data presented here focuses on diagnostic peak assignments essential for reaction monitoring and structural validation.

Vibrational Signature Analysis

The IR spectrum of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine is defined by the interplay between its aromatic and aliphatic domains.[1]

A. The "Hybrid" Fingerprint

Unlike simple pyridines, this molecule exhibits a "hybrid" spectrum:

  • High-Frequency Region (>3000 cm⁻¹): Shows both aromatic C-H stretches (sharp, weak) and aliphatic C-H stretches (stronger, multiple bands), reflecting the saturated C5-C8 ring.

  • Mid-Frequency Region (1700–1500 cm⁻¹): dominated by the pyridine ring breathing modes.

  • Low-Frequency Region (<1000 cm⁻¹): Contains the critical C-Cl vibrational mode.[1]

B. Key Diagnostic Peaks
Functional GroupFrequency Range (cm⁻¹)IntensityAssignment & Causality
N-H Stretch 3250 – 3400 Medium/BroadSecondary Amine (N7): Originates from the saturated ring.[1] Broadening occurs due to hydrogen bonding if the sample is concentrated.[1]
Aromatic C-H 3010 – 3080 Weak/SharpPyridine Ring (C2, C3): Characteristic of sp² hybridized C-H bonds.
Aliphatic C-H 2850 – 2960 MediumTetrahydro Ring (C5, C6, C8): Multiple bands corresponding to symmetric and asymmetric stretching of methylene (-CH₂-) groups.
C=N / C=C 1560 – 1590 StrongPyridine Ring Breathing: The aromatic skeletal vibrations. Shifts slightly depending on the electronegativity of the C4-substituent.
C-Cl Stretch 700 – 800 StrongAryl Chloride: The C-Cl bond on the aromatic ring typically absorbs here.[1] A secondary band may appear near 1035-1090 cm⁻¹.[1]

Comparative Analysis: Target vs. Alternatives

In a drug development context, the most critical comparison is against the synthetic precursor (to ensure complete conversion) and structural isomers (to ensure regioselectivity).

Scenario A: Reaction Monitoring (Chlorination)
  • Transformation: Conversion of 5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol (Lactam)

    
    4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine.[1]
    
  • Method: Deoxygenative chlorination using POCl₃.[1][2]

Table 1: Spectral Differentiation (Precursor vs. Product)

FeaturePrecursor (Lactam) Target (Chloride) Diagnostic Action
Carbonyl (C=O) Strong band at ~1640–1680 cm⁻¹ (Amide/Pyridinone character)ABSENT Primary Indicator: Disappearance confirms conversion.
Hydroxyl/Amide Broad "hump" 2800–3200 cm⁻¹ (Tautomeric O-H/N-H)Distinct N-H peak ~3300 cm⁻¹Sharpening of the amine region indicates product formation.
C-Cl Stretch AbsentNew band at 700–800 cm⁻¹ Appearance confirms chlorination.[1]
Scenario B: Structural Validation (vs. Fully Aromatic Analog)
  • Alternative: 4-Chloro-1,7-naphthyridine (Fully aromatic).[1]

  • Differentiation: The target molecule has a saturated ring; the alternative does not.[1]

Table 2: Spectral Differentiation (Target vs. Aromatic Analog)

FeatureTarget (Tetrahydro) Alternative (Fully Aromatic) Diagnostic Action
Aliphatic C-H Distinct bands 2850–2960 cm⁻¹ ABSENT Presence of sp³ C-H confirms the tetrahydro ring is intact.[1]
N-H Stretch Present (~3300 cm⁻¹) ABSENT The aromatic analog lacks the secondary amine proton.
Ring Modes Complex (Mixed sp²/sp³)Simple Aromatic PatternAromatic analog shows simpler fingerprint region.

Experimental Protocol

To obtain the high-fidelity spectra required for these comparisons, follow this field-proven protocol.

Methodology: ATR-FTIR (Attenuated Total Reflectance)

  • Why ATR? The target is typically a solid or viscous oil.[1] ATR requires minimal prep and avoids the moisture sensitivity of KBr pellets (crucial as the secondary amine is hygroscopic).

Step-by-Step Workflow:

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep:

    • If Solid: Place ~2 mg of sample on the Diamond/ZnSe crystal.[1] Apply high pressure using the anvil to ensure contact.[1]

    • If Oil/Gum: Apply a thin film directly to the crystal.[1]

  • Acquisition: Collect 16-32 scans.

  • Processing: Apply baseline correction. Do not smooth the fingerprint region (600-1500 cm⁻¹) as this can obscure the C-Cl fine structure.[1]

  • Validation: Check for the "Water Doublet" (3600-3800 cm⁻¹). If present, vacuum dry the sample and re-run, as water can mask the N-H stretch.[1]

Decision Logic for Quality Control

The following decision tree illustrates the logical flow for validating the synthesized product using IR data.

IR_Validation Start Acquire IR Spectrum (ATR Mode) CheckCO Check 1640-1680 cm⁻¹ (Carbonyl Region) Start->CheckCO CO_Present Strong Peak Present CheckCO->CO_Present Yes CO_Absent Peak Absent CheckCO->CO_Absent No Result_Lactam Result: Incomplete Reaction (Lactam Precursor Remaining) CO_Present->Result_Lactam CheckCH Check 2850-2960 cm⁻¹ (Aliphatic C-H) CO_Absent->CheckCH CH_Present Bands Present CheckCH->CH_Present Yes CH_Absent Bands Absent CheckCH->CH_Absent No CheckCCl Check 700-800 cm⁻¹ (C-Cl Region) CH_Present->CheckCCl Result_Aromatic Result: Over-Oxidation (Fully Aromatic Impurity) CH_Absent->Result_Aromatic CCl_Present Strong Band Present CheckCCl->CCl_Present Yes Result_Success Result: Confirmed 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine CCl_Present->Result_Success

Figure 1: Spectral decision tree for validating the synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine.

References

  • NIST Mass Spectrometry Data Center. "1-Naphthalenamine, 5,6,7,8-tetrahydro- (Analogous Aliphatic Ring Data)." NIST Chemistry WebBook, SRD 69. [Link]

  • Specac Application Notes. "Interpreting Infrared Spectra: Aromatic vs. Aliphatic C-H Stretches." [Link]

  • PubChem. "4-Chloro-1,7-naphthyridine (Aromatic Analog Data)." National Library of Medicine. [Link]

  • Beilstein Journal of Organic Chemistry. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines (Analogous Tetrahydronaphthyridine Spectra)." [Link]

Sources

Validation

Comparative Stability Studies: Naphthyridine vs. Quinoline Scaffolds in Drug Discovery

Introduction: The Case for Scaffold Hopping In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents ranging from antimalarials to oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Scaffold Hopping

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents ranging from antimalarials to oncology drugs[1]. However, quinoline derivatives frequently encounter late-stage attrition due to suboptimal drug metabolism and pharmacokinetics (DMPK), primarily driven by high lipophilicity and vulnerability to cytochrome P450 (CYP450)-mediated oxidation[2][3].

To overcome these liabilities, application scientists often employ "scaffold hopping"—specifically, transitioning from a quinoline to a naphthyridine core. By introducing a second nitrogen atom into the fused bicyclic system, researchers can fundamentally alter the molecule's physicochemical properties, electronic distribution, and metabolic stability[1]. This guide provides an objective, data-driven comparison of these two scaffolds.

Structural Causality: Why the Second Nitrogen Matters

The comparative stability of these scaffolds is rooted in their electronic topology.

  • Oxidative Stability : Quinoline contains a single nitrogen atom, leaving the fused benzene ring relatively electron-rich and susceptible to electrophilic attack by hepatic CYP450 enzymes[3]. In contrast, naphthyridine (a diazanaphthalene) possesses two nitrogen atoms. The high electronegativity of the second nitrogen exerts a strong inductive electron-withdrawing effect, depleting electron density from the carbon framework. This makes the naphthyridine core significantly more resistant to oxidative phase I metabolism[1][3].

  • Physicochemical Optimization : The addition of the second nitrogen typically lowers the calculated partition coefficient (cLogP) by approximately 0.6 units and reduces the basicity (pKa) by over 1.0 log unit compared to its quinoline matched pair[2]. This reduction in basicity is crucial for minimizing off-target hERG ion channel affinity, while the lowered lipophilicity enhances aqueous solubility and membrane permeability[2].

ScaffoldHopping Q Quinoline Scaffold (Single Nitrogen) N Naphthyridine Scaffold (Dual Nitrogen) Q->N Scaffold Hopping (Add N atom) Q_Prop High Lipophilicity High Basicity Poor HLM Stability Q->Q_Prop exhibits N_Prop Lower cLogP Lower pKa Improved Stability N->N_Prop exhibits Q_Prop->N_Prop PK Optimization

Logical flow of scaffold hopping from quinoline to naphthyridine.

Comparative Experimental Data

The superiority of the naphthyridine scaffold in specific contexts is best illustrated by matched molecular pair analysis. In the development of novel SOS1 inhibitors for oncology, an initial basic amino quinoline scaffold exhibited a suboptimal DMPK profile, characterized by high in vivo clearance and low oral bioavailability[2].

By replacing the quinoline core with a 1,7-naphthyridine scaffold, researchers observed a dramatic improvement in both metabolic stability and overall pharmacokinetic parameters[2]. Similar trends have been observed in the optimization of PDE5 inhibitors, where quinoline derivatives showed rapid degradation in human liver microsomes (HLM) (t1/2 = 20.5 min), necessitating extensive functional group modifications to achieve stability[4].

Table 1: In Vivo Pharmacokinetic Comparison of Quinoline vs. 1,7-Naphthyridine Matched Pairs

Pharmacokinetic ParameterQuinoline Scaffold (Compound 9e)1,7-Naphthyridine Scaffold (Compound 10f)Fold Improvement
Cmax (ng/mL) 77714~9.3x Increase
AUC (ng·h/mL) 1521953~12.8x Increase
Bioavailability (F %) 19%81%+62% Absolute
Clearance (mL/min/kg) 10735~3x Reduction
Half-life (t1/2, h) 0.451.53~3.4x Extension

Note: Data derived from male CD-1 mice dosed at 5 mg/kg PO and 1 mg/kg IV[2].

Self-Validating Experimental Protocols

To objectively evaluate the metabolic stability of these scaffolds, rigorous in vitro assays must be employed. The following protocol describes a self-validating Human Liver Microsome (HLM) stability assay.

Protocol: In Vitro Microsomal Stability Assay (HLM)

Scientific Rationale : This assay simulates Phase I hepatic metabolism. By measuring the depletion rate of the parent compound, we can calculate the intrinsic clearance (CLint) and half-life (t1/2). Self-Validation Mechanism : The assay must include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). If Verapamil is not rapidly degraded (t1/2 > 15 min), the microsomal enzymes are inactive, and the assay results are voided.

Step-by-Step Methodology :

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Thaw HLM on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer.

  • Spiking : Add the test compound (Quinoline or Naphthyridine derivative) to achieve a final assay concentration of 1 µM. Keep DMSO concentration below 0.1% to prevent CYP450 inhibition.

  • Pre-Incubation : Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH is the obligate electron donor required to trigger CYP450 catalytic activity).

  • Sampling & Quenching : At specific time intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS). (Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean LC-MS analysis).

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification of the remaining parent drug.

  • Data Processing : Plot the natural log of the percentage of parent compound remaining versus time. The negative slope represents the elimination rate constant (k). Calculate t1/2 = 0.693/k and CLint = (k × Volume of incubation) / (Mass of microsomal protein).

MicrosomalAssay Prep Prepare Microsomes + Test Compound Incubate Incubate at 37°C + NADPH Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate t1/2 & CLint Analyze->Calc

Step-by-step workflow for in vitro microsomal stability assay.

Conclusion

While the quinoline scaffold remains a cornerstone of medicinal chemistry, its inherent electron-rich nature often leads to metabolic liabilities and high clearance rates. As demonstrated by comparative DMPK data, scaffold hopping to a naphthyridine core provides an elegant structural solution. The introduction of a second nitrogen atom effectively modulates the molecule's electronic distribution, lowering lipophilicity and basicity, and ultimately conferring superior metabolic stability and in vivo exposure.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems". Benchchem.
  • "Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors". NIH.
  • "Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity". NIH. URL: _
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives". Oriental Journal of Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Stoichiometric Gatekeeper in Pharmaceutical Development In the landscape of pharmaceutical development, the precise characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stoichiometric Gatekeeper in Pharmaceutical Development

In the landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is non-negotiable. For a compound like 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, a heterocyclic structure integral to various research and development pipelines, establishing its exact elemental composition is a foundational step. Elemental analysis serves as the ultimate arbiter of purity and empirical formula verification, directly impacting everything from reaction yield calculations to dosage formulations and regulatory submissions.

This guide provides an in-depth comparison of the prevailing analytical standards for determining the Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) content of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. We will move beyond mere procedural descriptions to dissect the causality behind methodological choices, offering insights honed from years of application science. The objective is to equip researchers with the knowledge to select and implement the most appropriate, robust, and self-validating analytical strategy for their specific needs.

The theoretical elemental composition of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (C₈H₉ClN₂) serves as our benchmark:

  • Carbon (C): 56.99%

  • Hydrogen (H): 5.38%

  • Nitrogen (N): 16.61%

  • Chlorine (Cl): 21.02%

Any deviation from these values must be quantifiable and understood, as it may indicate the presence of impurities, solvents, or water, thereby impacting the compound's integrity.[1][2]

Core Methodologies: From Combustion to Quantification

The fundamental principle behind the elemental analysis of organic compounds is their complete conversion into simple, detectable inorganic molecules.[3] For a halogenated nitrogen-containing heterocycle like our subject compound, this presents unique challenges, including the potential for incomplete combustion and the formation of various nitrogen oxides.[4][5][6] Modern analytical systems are engineered to overcome these hurdles.

I. Carbon, Hydrogen, and Nitrogen (CHN) Analysis: The Gold Standard

The simultaneous determination of carbon, hydrogen, and nitrogen is almost universally accomplished using automated CHN analyzers based on the principle of combustion analysis, a refinement of the Dumas method.[3][7]

The Causality of the CHN Workflow: The process is designed for the complete and unambiguous conversion of the elements of interest into easily quantifiable gases. A micro-sample (typically 1-3 mg) is weighed into a tin or silver capsule and dropped into a high-temperature combustion furnace (900-1000°C) rich in oxygen.

  • Combustion & Oxidation: The sample is flash-combusted. The nitrogen-containing heterocyclic ring, which can be refractory, is fully broken down.[5] All carbon converts to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to a mixture of nitrogen oxides (NOₓ). The chlorine is converted to hydrogen chloride (HCl) and other species.

  • Reduction: The gaseous mixture then passes through a reduction furnace containing heated copper. This is a critical step: the copper reduces the nitrogen oxides to elemental nitrogen gas (N₂) and removes excess oxygen.

  • Separation & Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated, typically by gas chromatography. A thermal conductivity detector (TCD) then quantifies each component. The detector's response is directly proportional to the concentration of the respective gas.

This method is robust, rapid, and provides high precision and accuracy, making it the definitive technique for CHN determination.[8]

CHN_Workflow cluster_System Automated CHN Analyzer Sample Sample (1-3 mg) in Tin Capsule Combustion Combustion Furnace (900-1000°C, O₂) Sample->Combustion Introduction Reduction Reduction Furnace (Heated Copper) Combustion->Reduction Gaseous Products (CO₂, H₂O, NOₓ, HCl) GC Gas Chromatography Separation Column Reduction->GC Purified Gases (CO₂, H₂O, N₂) TCD Thermal Conductivity Detector (TCD) GC->TCD Sequential Elution Data Data Output (%C, %H, %N) TCD->Data Signal Transduction

Caption: Workflow for CHN determination via automated combustion analysis.

II. Chlorine (Cl) Analysis: A Comparative Overview

Determining the chlorine content requires a different approach, as it must be converted into a water-soluble ionic form (chloride, Cl⁻) for quantification. Two primary methodologies dominate this application: the classic Oxygen Flask Combustion with a titrimetric finish and the more modern Combustion Ion Chromatography (CIC).

This is a well-established, pharmacopeial method for halogen determination.[9][10][11][12]

The Causality of the Oxygen Flask Workflow:

  • Sample Preparation: A precisely weighed sample is wrapped in a halide-free filter paper and placed in a platinum gauze holder attached to a glass stopper.[9]

  • Combustion: An absorption solution (typically dilute hydrogen peroxide or sodium hydroxide) is placed in a heavy-walled flask, which is then purged and filled with pure oxygen. The filter paper is ignited and immediately plunged into the sealed flask. The organic matrix is completely combusted, converting the covalently bonded chlorine into hydrogen chloride (HCl), which is then trapped in the absorption solution, forming chloride ions (Cl⁻).[11][12][13]

  • Quantification (Potentiometric Titration): The resulting chloride solution is then titrated with a standardized silver nitrate (AgNO₃) solution. A silver electrode is used to monitor the potential of the solution. At the endpoint, when all chloride ions have precipitated as silver chloride (AgCl), a sharp change in potential is observed, allowing for precise quantification of the original chlorine content.[11][13]

This method is reliable and accurate but is labor-intensive, requires significant operator skill, and has a lower sample throughput.

CIC represents the automation and enhancement of the combustion principle, coupling it with the high sensitivity and specificity of ion chromatography.[14][15][16]

The Causality of the CIC Workflow:

  • Automated Combustion: The sample (solid or liquid) is introduced into a high-temperature furnace (up to 1100°C) with a continuous stream of argon and oxygen. The sample undergoes complete pyrohydrolytic combustion.[16]

  • Gas Absorption: The gaseous products, including HCl, are swept into an absorption module where they are dissolved in an aqueous solution, quantitatively converting the halogen to chloride ions.[16]

  • IC Analysis: This absorption solution is automatically injected into an ion chromatograph. The chloride ions are separated from other potential anions on an ion-exchange column and quantified by a conductivity detector.[14][17] This technique can simultaneously identify and quantify multiple halogens (e.g., F, Cl, Br) and sulfur in a single run.[14][16]

CIC offers higher throughput, enhanced sensitivity (reaching ppm levels), and reduced manual labor and potential for human error compared to the oxygen flask method.[15][16]

Chlorine_Analysis_Comparison Chlorine Analysis Workflow Comparison cluster_A Method A: Oxygen Flask Combustion & Titration cluster_B Method B: Combustion Ion Chromatography (CIC) A_Sample Sample Wrapped in Filter Paper A_Combustion Combustion in Oxygen-Filled Flask A_Sample->A_Combustion A_Absorption Absorption of HCl in Solution A_Combustion->A_Absorption A_Titration Potentiometric Titration with AgNO₃ A_Absorption->A_Titration A_Result Result: %Cl A_Titration->A_Result B_Sample Automated Sample Introduction B_Combustion Pyrohydrolytic Combustion in Furnace (Ar/O₂) B_Sample->B_Combustion B_Absorption Automated Absorption of Gaseous Products B_Combustion->B_Absorption B_IC Ion Chromatography (Separation & Detection) B_Absorption->B_IC B_Result Result: %Cl B_IC->B_Result

Caption: Comparative workflows for chlorine determination.

Performance Comparison: Selecting the Right Standard

The choice between these methods depends on available instrumentation, required throughput, and the specific goals of the analysis.

ParameterCHN Combustion AnalysisOxygen Flask / TitrationCombustion Ion Chromatography (CIC)
Elements C, H, NCl, Br, I, SF, Cl, Br, I, S (simultaneously)
Accuracy High (typically ±0.3% abs.)High (typically ±0.3% abs.)High (typically ±0.3% abs.)
Precision High (RSD < 0.2%)Good (RSD < 0.5%)High (RSD < 0.3%)
Sensitivity Percent levelPercent to high ppmPercent to low ppm
Sample Throughput High (Automated, <10 min/sample)Low (Manual, >30 min/sample)High (Automated, ~15-20 min/sample)
Operator Skill Low to ModerateHighModerate
Regulatory Status Gold StandardPharmacopeial Method[9][10]Accepted Modern Alternative[18]
Interferences Minimal with modern analyzers[5][19]Can be prone to interferences requiring masking agents.High specificity due to chromatographic separation.[17]

Experimental Protocols: A Self-Validating System

Trustworthiness in elemental analysis is achieved through a self-validating system incorporating calibration, checks with Certified Reference Materials (CRMs), and adherence to established protocols.

Protocol 1: CHN Determination via Automated Analyzer
  • Instrument Calibration: Calibrate the instrument using a high-purity, stable CRM with a known C, H, and N content (e.g., Acetanilide). The calibration should be linear across the expected working range.

  • Sample Preparation: Weigh 1-3 mg of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine into a tin capsule using a microbalance. Record the weight accurately.

  • Analysis: Place the capsule in the autosampler. Run the analysis sequence, which should include blanks, calibration standards, and the unknown samples.

  • Validation: Interspersed with the samples, analyze a CRM that is structurally distinct from the calibration standard but has a certified C, H, and N content. Results for the CRM must fall within the certified uncertainty limits. Many labs use compounds like 1-chloro-2,4-dinitrobenzene as a challenging validation standard for halogenated compounds.[5]

  • Calculation: The instrument software automatically calculates the %C, %H, and %N based on the sample weight and detector response against the calibration curve.

Protocol 2: Chlorine Determination via Combustion Ion Chromatography (CIC)
  • Instrument Calibration: Prepare a series of aqueous chloride standards from a certified stock solution (e.g., NaCl CRM). Generate a calibration curve for the ion chromatograph's conductivity detector.

  • Combustion Verification: Analyze a chlorine-containing organic CRM (e.g., S-Benzyl-isothiouronium chloride) to verify the efficiency of the entire combustion and absorption process. The recovered chloride value should be within 98-102% of the theoretical value.

  • Sample Preparation: Weigh 1-5 mg of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine into a sample boat.

  • Analysis: Place the boat in the CIC autosampler and initiate the run. The system will automatically perform the combustion, absorption, and injection into the IC.

  • Calculation: The IC software integrates the chloride peak and calculates the concentration in the absorption solution. This is then used with the initial sample weight to determine the %Cl in the original compound.

Conclusion and Recommendations

For the elemental analysis of 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, a dual-approach strategy is recommended for comprehensive and authoritative characterization:

  • For C, H, and N: Automated combustion analysis is the undisputed standard. It is fast, accurate, and reliable.

  • For Cl: While Oxygen Flask Combustion with titration is a valid pharmacopeial method, Combustion Ion Chromatography (CIC) is the superior choice for modern research and quality control environments. Its high throughput, enhanced sensitivity, and automation reduce the potential for error and provide more robust data. The ability to screen for other halogens or sulfur simultaneously adds significant value.

Ultimately, the validity of any elemental analysis data rests on a foundation of proper instrument calibration and verification using appropriate Certified Reference Materials. The experimental results must consistently align with the theoretical values for the compound to be considered pure and structurally confirmed, a critical milestone in any drug development program.

References

  • Title: General Chapters: <471> OXYGEN FLASK COMBUSTION Source: Pharmacopeia URL
  • Title: The Determination of Chlorine and Ionic Chloride in Organic Compounds Source: DTIC URL
  • Title: Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion Source: PMC URL
  • Title: Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega Source: ACS Publications URL
  • Title: Extractable organic chlorine Source: SCAN-test Method URL
  • Title: Analyzing Halides by Ion Chromatography Source: Thermo Fisher Scientific - US URL
  • Title: The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PE Polska URL
  • Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> Source: Spectroscopy Online URL
  • Title: Measuring Halogen Content with Ion Chromatography Source: Innovatech Labs URL
  • Title: Certified Reference Materials Source: Sigma-Aldrich URL
  • Title: Ion chromatographic determination of halogens and sulfur in solids using combustion as inline sample preparation Source: Metrohm URL
  • Source: Analytical Methods (RSC Publishing)
  • Title: Oxygen Combustion Flask Set Source: ChemScience URL
  • Title: Determination of Chlorine in Organic Compounds Source: ACS Publications URL
  • Title: Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS Source: Agilent URL
  • Title: Combustion Ion Chromatography (CIC)
  • Title: DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q Source: ResearchGate URL
  • Title: Oxygen Flask Combustion Method Source: Japanese Pharmacopoeia URL
  • Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL
  • Title: Elemental and Trace Metal Analysis for Pharmaceuticals Source: Medistri SA URL
  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL
  • Title: ASTM Standards Source: Agilent URL
  • Title: Halogen Analysis using Combustion Ion Chromatography Source: YouTube URL: [Link]

  • Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL
  • Title: Development and validation of analytical method for determination of elemental impurities in micafungin for injection Source: ResearchGate URL
  • Title: Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> Source: Analytik Jena URL
  • Title: Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES Source: Agilent URL
  • Title: Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite Source: OPUS URL
  • Title: Combustion analysis Source: Wikipedia URL: [Link]

  • Title: 2.4 Oxygen flask method Source: The International Pharmacopoeia URL: [Link]

  • Title: Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Source: Robertson Microlit Laboratories URL: [Link]

  • Title: The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: Scribd URL: [Link]

  • Title: Sulfur in Organic Compounds by Oxygen Flask Combustion Source: ASTM Standard E443 URL
  • Title: ASTM E1621-21 - Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry Source: ASTM International URL
  • Title: Elemental Analysis in Action Source: SCISPEC URL
  • Title: Organic CRM Source: CPAChem URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: Nitrogen-containing heterocycles Definition Source: Fiveable URL: [Link]

  • Title: Agilent Inorganic Certified Reference Materials and Standards Source: Agilent URL
  • Title: Elemental Analysis and Chemical Properties Source: Clariant Analytical Sciences URL
  • Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs Source: ResearchGate URL: [Link]

  • Title: Organic Certified Reference Materials Source: ESSLAB URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: RSC Publishing URL: [Link]

  • Title: Enthalpies of combustion of nine organic nitrogen compounds related to petroleum Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 Source: PMC URL: [Link]

  • Title: A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives Source: Semantic Scholar URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ChemRxiv URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine: Comprehensive Disposal &amp; Handling Guide

Topic: 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] [1] Part 1: Core Directive & Haz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

[1]

Part 1: Core Directive & Hazard Profile

As researchers, we often treat waste disposal as a secondary logistical task.[2][3] However, with halogenated nitrogen heterocycles like 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine , improper disposal is not just a compliance violation—it is a safety hazard.[1] This compound combines a reactive chloro-pyridine moiety with a basic secondary amine (piperidine ring).[1][3]

The Core Directive: You must segregate this compound into the Halogenated Organic Waste stream.[2][3] Under no circumstances should this be mixed with non-halogenated solvents or acidic aqueous streams without prior neutralization, as the secondary amine can react exothermically with strong acids, and the halogenated core requires specific incineration protocols to prevent dioxin formation.[2]

Chemical Identity & Physical Properties
PropertyDataOperational Implication
CAS Number 1260664-52-5Use for waste manifesting and inventory tracking.[1][3]
Molecular Weight 168.62 g/mol -
Physical State Solid (typically off-white/yellow)Dust generation is a primary inhalation risk during transfer.[1][3]
Solubility Soluble in DMSO, MeOH, DCMCompatible with standard organic waste solvents.[2][3]
Basicity Basic (Secondary Amine at N7)Incompatible with strong acids/oxidizers.
Reactivity Electrophilic (Cl at C4)Potential skin sensitizer; capable of SɴAr reactions.[2][3]
Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of analogous naphthyridines.[1]

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][5][6]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2][3][6][7]

Part 2: Field-Proven Disposal Protocols

The "Self-Validating" Waste Segregation System

To ensure safety and compliance, use the following logic gate. This system prevents the common error of "over-classifying" or "cross-contaminating" waste streams.[2][3]

Why this matters:

  • Halogen Content: Incineration of chlorinated compounds generates hydrogen chloride (HCl).[2][3] Facilities must use scrubbers.[2][3] Putting this in a "Non-Halogenated" stream bypasses these scrubbers, leading to equipment corrosion and environmental release.[2][3]

  • Amine Functionality: As a base, accidental mixing with acid waste (e.g., waste from a TFA deprotection) can cause rapid heat generation and pressure buildup in waste drums.[2][3]

Visualization: Disposal Decision Tree

DisposalLogic Start Waste Material Containing 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid SolidAction Double-bag in polyethylene. Label: 'Toxic Solid Waste - Halogenated' Solid->SolidAction SolventCheck Does the liquid contain Halogenated Solvents (DCM, Chloroform)? Liquid->SolventCheck YesHalo Stream A: Halogenated Organic Waste SolventCheck->YesHalo Yes NoHalo Stream B: Non-Halogenated Organic Waste* SolventCheck->NoHalo No Correction CRITICAL CORRECTION: Even if solvent is non-halogenated (e.g., MeOH), the solute (Naphthyridine) IS halogenated. Must go to Stream A. NoHalo->Correction Correction->YesHalo Re-route

Caption: Logical flow for segregating 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine waste. Note the critical correction path for non-halogenated solvents.

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Excess)[2]
  • PPE Required: Nitrile gloves (double-gloved recommended), safety glasses, lab coat, N95 mask or fume hood sash lowered.[3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][3] Do not use metal containers if the substance is wet or acidic, as corrosion may occur.[2][3]

  • Transfer:

    • Place the original container inside the waste jar.[2][3]

    • If loose powder, wet slightly with mineral oil or water to suppress dust before transferring (only if incineration is the endpoint).[2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine".[1][8][9][10][11]

    • Hazards: Toxic, Irritant.[2][3]

    • RCRA Code (USA):D001 (if ignitable carrier), or generally managed as hazardous organic waste.[2][3][12]

Scenario B: Reaction Mixtures & Mother Liquors

Context: You have performed a nucleophilic substitution on the chlorine or an alkylation on the nitrogen.[2]

  • Quenching (If reactive reagents remain):

    • Ensure no active coupling reagents (e.g., acid chlorides) or strong bases (e.g., NaH) remain.[2] Quench carefully with methanol or water.[2][3]

  • pH Check:

    • Check pH of the waste solution.[2][3][13] If pH < 4 or > 10, neutralize to pH 6–8 using dilute HCl or NaHCO₃.[2][3] Why? Extreme pH waste is often rejected by haulers or requires special "Corrosive" coding (D002).[2][3]

  • Consolidation:

    • Pour into the Halogenated Solvent Waste carboy.[2][3]

    • Never pour into the aqueous/sewer stream.[2][3] The compound is toxic to aquatic life and likely persistent.[2][3]

Part 3: Emergency Response & Spills[4]

In the event of a spill, the primary risks are inhalation of dust and skin absorption .[2]

Visualization: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & Location (Is it > 5g or outside hood?) Spill->Assess Minor Minor Spill (<5g, inside hood) Assess->Minor Yes Major Major Spill (>5g, floor/bench) Assess->Major No PPE Don PPE: Double Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Contain Cover with absorbent pads (Do not sweep dry dust) PPE->Contain Clean Wipe with MeOH/Water Place pads in HazWaste bag Contain->Clean

Caption: Triage workflow for chemical spills involving 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine.

Part 4: Regulatory Compliance (USA & EU)[2]

United States (RCRA)

This specific compound is not on the "P" or "U" lists (unlike some specific pyridines).[2][3] However, it is regulated by characteristic:

  • Waste Code: If dissolved in a flammable solvent (MeOH, Acetone), use D001 .

  • Toxic Characteristic: If the waste stream contains halogenated solvents (DCM), use F002 .[2][3]

  • Generator Status: Must be counted toward your monthly hazardous waste generation totals.[2][3]

European Union (REACH / Waste Framework Directive)[2]
  • EWC Code:

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.[2][3]

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2][3]

  • Disposal Path: High-temperature incineration (>1100°C) with flue gas cleaning (to remove HCl/NOx).[1][3]

References

  • National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 53394625, 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][3][12][13] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (2023).[2][3] Guidance on the classification and labelling of waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
© Copyright 2026 BenchChem. All Rights Reserved.